molecular formula C20H38O2 B012061 cis-Vaccenyl acetate CAS No. 6186-98-7

cis-Vaccenyl acetate

Cat. No.: B012061
CAS No.: 6186-98-7
M. Wt: 310.5 g/mol
InChI Key: QSZKEDWVAOAFQY-HJWRWDBZSA-N
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Description

(Z)-octadec-11-enyl acetate is an acetate ester. It is functionally related to a (Z)-octadec-11-enol.
a Drosophila volatile male-specific pheromone

Properties

IUPAC Name

[(Z)-octadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZKEDWVAOAFQY-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028467
Record name (11Z)-11-Octadecen-1-yl acetate
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Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6186-98-7
Record name cis-Vaccenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6186-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vaccenyl acetate, 11-cis-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11Z)-11-Octadecen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VACCENYL ACETATE, 11-CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M29ZH9TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

discovery of cis-vaccenyl acetate as a pheromone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Characterization of cis-Vaccenyl Acetate (B1210297) as a Pheromone in Drosophila melanogaster

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the seminal discoveries and experimental methodologies that established cis-vaccenyl acetate (cVA) as a key pheromone in Drosophila melanogaster. Initially identified as a male-specific lipid, cVA is now understood to be a pleiotropic chemical signal, mediating a range of behaviors including courtship inhibition, learned aversion, aggregation, and aggression. This document details the key experiments, presents quantitative data from foundational studies, and outlines the core molecular components of the cVA signaling pathway, from reception by odorant receptors to its influence on neural circuits. The guide is intended to serve as a detailed resource for researchers in chemical ecology, neurobiology, and related fields.

Introduction: The Discovery of a Multifaceted Pheromone

The story of this compound (cVA), or (Z)-11-octadecenyl acetate, began with the observation of a male-specific lipid synthesized in the ejaculatory bulb of Drosophila melanogaster.[1] This compound is transferred to females during copulation, and its presence on a mated female significantly alters the behavior of subsequent male suitors.[1][2] Early work by Jallon et al. (1981) identified cVA as an anti-aphrodisiac, inhibiting male courtship towards mated females and other males.[1] Subsequent research revealed a more complex role; Bartelt et al. (1985) demonstrated that cVA acts as an aggregation pheromone, attracting both males and females when combined with food odors.[3][4]

Further studies have shown that cVA is a crucial component in learned courtship suppression, where males who fail to court a mated female (who carries cVA) subsequently reduce their courtship attempts towards all females.[2][5][6] This pheromone also promotes aggression between males and enhances sexual receptivity in females.[1][7] The diverse behavioral outputs elicited by this single molecule are dictated by social context, concentration, and the presence of other olfactory cues, making it a powerful model for studying the neural basis of behavior.

The cVA Signaling Pathway

The perception of cVA is a multi-step process involving several key proteins located in the trichoid sensilla of the fly's antenna. The primary pathway involves the Or67d receptor, while a secondary pathway involving Or65a is implicated in learned aversion.

  • Binding and Transport : The hydrophobic cVA molecule enters the aqueous sensillum lymph where it is solubilized by an Odorant Binding Protein (OBP) named LUSH.[8]

  • Receptor Interaction : The cVA-LUSH complex interacts with the Sensory Neuron Membrane Protein (SNMP), a CD36-related protein.[8] This interaction is thought to facilitate the transfer of cVA to the odorant receptor complex.[2]

  • Neuronal Activation : cVA ultimately binds to the odorant receptor Or67d, a seven-transmembrane protein expressed in the T1 class of trichoid sensilla. Or67d forms a heterodimeric ion channel with the co-receptor Orco.[9] Binding of cVA gates the channel, leading to depolarization of the olfactory receptor neuron (ORN).

  • Signal Transduction : The Or67d-expressing ORNs project specifically to the DA1 glomerulus in the antennal lobe of the brain, initiating a "labeled line" of neural information that is processed by higher brain centers to elicit specific behaviors.[10][11]

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) cVA cVA LUSH LUSH (OBP) cVA->LUSH Binds cVA_LUSH cVA-LUSH Complex cVA->cVA_LUSH LUSH->cVA_LUSH SNMP SNMP cVA_LUSH->SNMP Interacts with Or67d_Orco Or67d/Orco Receptor SNMP->Or67d_Orco Presents cVA to Depolarization Neuron Depolarization Or67d_Orco->Depolarization Activates DA1 DA1 Glomerulus (Antennal Lobe) Depolarization->DA1 Signal to

Caption: The molecular signaling cascade for cVA perception in Drosophila.

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal studies on cVA.

Table 1: Endogenous and Effective Quantities of cVA

Parameter Quantity Context Reference(s)
cVA on single mature male 200 ng - 2.9 µg On cuticular surface [12]
cVA on single mated female 9 ng - 200 ng On cuticular surface (24h post-mating) [12]
cVA released by virgin males ~400 ng / male / day Into feeding vials [3]
Minimum effective dose ≥ 0.2 ng To suppress male courtship behavior [13]

| Dose for generalized learning | 200 µg | Used in courtship learning assays |[2] |

Table 2: Electrophysiological and Behavioral Responses

Experiment Type Genotype / Condition Response Metric Value Reference(s)
Single Sensillum Recording Wild-type (Or67d+) T1 Sensilla Spikes / second (in response to cVA) ~175 spikes/sec [7][14]
Single Sensillum Recording Or67dGAL4 mutant T1 Sensilla Spikes / second (in response to cVA) ~0 spikes/sec [7][14]
Courtship Assay Wild-type males + virgin female Courtship Index (CI) > 0.7 [15]
Courtship Assay Wild-type males + mated female (with cVA) Courtship Index (CI) Significantly reduced [16]
Female Mating Latency Wild-type (Or67d+) females % Copulated within 30 min ~60% [10]

| Female Mating Latency | Or67dGAL4 mutant females | % Copulated within 30 min | ~30% |[10] |

Key Experimental Protocols

This section provides detailed methodologies for the foundational experiments used to characterize cVA's function.

Protocol: Pheromone Extraction and GC-MS Analysis

This protocol is used to identify and quantify cVA on the cuticle of flies.

Objective: To extract and measure the amount of cVA from individual or groups of flies.

Methodology:

  • Sample Preparation: Collect flies of the desired sex, age, and mating status. Anesthetize them by cooling on ice.

  • Extraction:

    • For superficial (cuticular) pheromones, immerse a single fly in a vial containing 30 µL of hexane (B92381) for 5 minutes.[17]

    • For total body pheromones, immerse a single fly in 30 µL of a more polar solvent like dichloromethane (B109758) for 24 hours.[17]

    • Include an internal standard (e.g., n-hexacosane, C26) in the solvent at a known concentration (e.g., 3.33 ng/µL) for accurate quantification.

  • Sample Analysis:

    • Inject 1-2 µL of the extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • GC Parameters (example): Use a non-polar column (e.g., HP-5MS). Program the oven with an initial temperature of 150°C, hold for 1 min, then ramp to 300°C at 15°C/min, and hold for 10 min.

    • MS Parameters: Operate in electron impact (EI) mode at 70 eV. Scan a mass range of 35-550 m/z.

  • Data Analysis: Identify the cVA peak based on its retention time and mass spectrum compared to a synthetic standard. Quantify the amount of cVA by comparing its peak area to that of the internal standard.

GCMS_Workflow Fly Anesthetized Fly Extraction Extraction (5 min to 24 hr) Fly->Extraction Solvent Hexane or Dichloromethane + Internal Standard Solvent->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Quantification vs. Standard Curve GCMS->Data

Caption: Workflow for cVA extraction and quantification using GC-MS.
Protocol: Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the firing rate of individual ORNs in response to olfactory stimuli.

Objective: To measure the electrical activity of Or67d-expressing neurons housed in T1 trichoid sensilla.

Methodology:

  • Fly Preparation: Anesthetize a fly on ice. Mount it on a microscope slide or coverslip using wax or double-sided tape, immobilizing the body and head. Gently fix one antenna in an extended position.

  • Electrode Setup:

    • Recording Electrode: A sharp tungsten electrode or a glass capillary filled with sensillum lymph ringer solution.

    • Reference Electrode: A second electrode of the same type, inserted into the fly's eye or head capsule.

  • Recording:

    • Under high magnification, carefully advance the recording electrode to pierce the base of a target trichoid sensillum on the antenna.

    • Establish a stable baseline recording of spontaneous neuronal activity.

  • Stimulus Delivery:

    • Deliver a precise puff of charcoal-filtered, humidified air through a delivery tube aimed at the antenna.

    • For the stimulus, inject a known concentration of synthetic cVA (diluted in a solvent like paraffin (B1166041) oil and applied to filter paper) into the airstream for a defined duration (e.g., 300-500 ms).[11]

  • Data Acquisition and Analysis:

    • Amplify and filter the electrical signal.

    • Use spike-sorting software to distinguish action potentials from different neurons within the sensillum (T1 sensilla contain only one neuron).

    • Quantify the response by counting the number of spikes in the 1-second period following stimulus onset and subtracting the background firing rate.

Protocol: Courtship Conditioning Assay

This behavioral assay measures learned courtship suppression in male flies.

Objective: To quantify learning and memory by measuring the reduction in a male's courtship behavior after being rejected by a non-receptive female.

Methodology:

  • Fly Preparation:

    • Trainee Males: Collect male flies upon eclosion and age them individually for 4-7 days to ensure social naivety.

    • Trainer Females: Use mated females, who are non-receptive and carry cVA.

  • Training Phase:

    • Place a single naïve male with a single mated female in a small observation chamber.

    • Allow them to interact for a training period (e.g., 1 hour for short-term memory, longer for long-term memory). The male will attempt to court and be rejected.[16][18]

    • A "mock-trained" or "naïve" control group consists of males that were handled identically but not exposed to a female.

  • Testing Phase:

    • After a specific memory retention interval (e.g., 1 hour for STM, 24 hours for LTM), transfer the trained male to a clean chamber with a new, decapitated virgin female (to provide pheromonal cues without behavioral variables).

    • Record the interaction for 10 minutes.

  • Data Analysis:

    • Calculate the Courtship Index (CI) : The percentage of the 10-minute observation period during which the male performs any recognizable courtship behavior (e.g., orienting, wing vibration, tapping, licking).[16][18]

    • CI = (Total time courting / 10 minutes) * 100

    • Calculate the Learning Index (LI) : The relative reduction in courtship by trained males compared to naïve males.

    • LI = (CInaïve - CItrained) / CInaïve

Protocol: Genetic Manipulation using the GAL4/UAS System

This binary expression system allows for targeted gene expression in specific neurons to determine their necessity and sufficiency for a given behavior.[19][20]

Objective: To confirm the role of Or67d neurons in cVA-mediated behaviors.

Methodology:

  • Generating Transgenic Lines:

    • Driver Line: Create a Drosophila line where the promoter for the Or67d gene drives the expression of the yeast transcription factor GAL4 (e.g., Or67d-GAL4). GAL4 will thus be expressed only in Or67d-expressing neurons.[10]

    • Effector (UAS) Line: Create a second line containing a gene of interest downstream of an Upstream Activation Sequence (UAS), a DNA sequence that GAL4 binds to. The effector gene can be:

      • A neurotoxin like Tetanus Toxin (UAS-TNT) to block synaptic transmission and silence the neurons.[2][6]

      • A fluorescent reporter like GFP (UAS-GFP) to visualize the neurons.[10]

      • A different odorant receptor (e.g., a moth pheromone receptor) to test for functional replacement (UAS-BmOR1).[7][10]

  • Genetic Cross: Cross the Or67d-GAL4 driver line with the desired UAS effector line.

  • Progeny Analysis: In the offspring, GAL4 will be present in Or67d neurons and will bind to the UAS sequence, activating the expression of the effector gene only in those specific cells.

  • Phenotypic Assay: Perform behavioral (e.g., courtship assay) or physiological (e.g., SSR) experiments on the progeny to assess the effect of manipulating the Or67d neurons. For example, silencing these neurons should abolish the normal courtship inhibition response to cVA.

GAL4_UAS_System cluster_parent1 Parent 1: Driver Line cluster_parent2 Parent 2: Effector Line cluster_progeny Progeny: Or67d Neuron P1 Or67d Promoter → GAL4 Gene GAL4_protein GAL4 Protein (Expressed) Cross X P1->Cross P2 UAS Sequence → Effector Gene (e.g., Tetanus Toxin) UAS_effector UAS → Effector Gene GAL4_protein->UAS_effector Binds to & Activates Effector_protein Effector Protein (e.g., Toxin Produced) UAS_effector->Effector_protein Transcribes & Translates Phenotype Altered Phenotype (e.g., Synaptic transmission blocked, behavior is changed) Effector_protein->Phenotype Causes Cross->P2

Caption: Logic of the GAL4/UAS system for targeted gene expression.

Conclusion

The discovery and elucidation of this compound's role as a pheromone in Drosophila melanogaster stands as a landmark achievement in chemical ecology and neuroethology. Through a combination of meticulous chemical analysis, electrophysiology, behavioral assays, and powerful genetic tools, researchers have detailed a complete sensory pathway from molecule to behavior. The work has shown that a single chemical can convey multiple messages depending on context, activating specific, hard-wired neural circuits that can nevertheless be modulated by experience. The protocols and findings summarized in this guide provide a foundational framework for understanding how chemical signals shape the social lives of animals and offer a robust platform for future research into the neurobiology of behavior.

References

An In-depth Technical Guide to cis-Vaccenyl Acetate: Chemical Structure, Properties, and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenyl acetate (B1210297) (cVA) is a crucial semiochemical, most notably recognized as a multifunctional pheromone in the fruit fly, Drosophila melanogaster.[1][2] This long-chain acetate ester plays a significant role in complex behaviors such as aggregation, courtship, and mating.[3] Its synthesis, detection, and the subsequent signaling cascade are of considerable interest for research in chemical ecology, neurobiology, and the development of novel pest management strategies. This guide provides a comprehensive overview of the chemical and physical properties of cis-vaccenyl acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological signaling pathway.

Chemical Structure and Properties

This compound, systematically named (Z)-11-octadecen-1-yl acetate, is an acetate ester of (Z)-11-octadecen-1-ol.[4] The presence of the cis (or Z) double bond at the 11th carbon position is critical for its biological activity.

Chemical Structure:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name [(Z)-octadec-11-enyl] acetate
Synonyms (Z)-11-Octadecen-1-yl acetate, 11-cis-Vaccenyl acetate
CAS Number 6186-98-7
Molecular Formula C20H38O2
Molecular Weight 310.51 g/mol
Boiling Point 379.5 ± 11.0 °C at 760 mmHg[5]
Density 0.872 g/cm³
Solubility Soluble in organic solvents such as hexane (B92381), dichloromethane (B109758), and ethanol.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: a Wittig reaction to form the precursor alcohol, (Z)-11-octadecen-1-ol, followed by acetylation. The key to this synthesis is the stereoselective formation of the cis double bond.

Step 1: Synthesis of (Z)-11-Octadecen-1-ol via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds.[6][7][8] To favor the formation of the Z-isomer, a non-stabilized ylide is used under salt-free conditions.[7]

  • Materials:

    • Heptyltriphenylphosphonium bromide

    • Strong base (e.g., n-butyllithium or sodium amide in liquid ammonia)

    • 11-Oxoundecan-1-ol

    • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF))

    • Standard glassware for inert atmosphere reactions

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend heptyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add one equivalent of a strong base (e.g., n-butyllithium) to generate the deep red-colored ylide.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Slowly add a solution of 11-oxoundecan-1-ol in anhydrous THF to the ylide solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude (Z)-11-octadecen-1-ol by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Step 2: Acetylation of (Z)-11-Octadecen-1-ol

This is a standard esterification reaction.[9]

  • Materials:

    • (Z)-11-Octadecen-1-ol

    • Acetic anhydride

    • Pyridine (B92270) or a non-nucleophilic base (e.g., triethylamine)

    • Anhydrous dichloromethane (DCM) as a solvent

    • Standard laboratory glassware

  • Protocol:

    • Dissolve (Z)-11-octadecen-1-ol in anhydrous DCM in a round-bottom flask.

    • Add an excess of pyridine (as both a base and a catalyst) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add an excess of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with DCM.

    • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

Flash column chromatography is an effective method for the purification of the final product.[10]

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Hexane and ethyl acetate (for eluent)

    • Standard chromatography column and accessories

  • Protocol:

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[5][11][12]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column suitable for pheromone analysis (e.g., a non-polar or medium-polarity column like DB-5ms or equivalent).

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane.

    • For biological samples (e.g., from Drosophila), extraction can be performed by immersing the flies in a small volume of hexane for a short period.[5]

  • GC-MS Parameters:

ParameterValueReference(s)
Column HP-5MS fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[11]
Carrier Gas Helium at a constant flow rate of 1 ml/min[11]
Injector Temperature 280 °C (splitless mode)[11]
Oven Temperature Program Initial temperature 60 °C (hold 1 min), ramp at 6 °C/min to 225 °C, then ramp at 3 °C/min to 310 °C (hold 10 min)[11]
Mass Spectrometer Electron Ionization (EI) at 70 eV[4]
Scan Range m/z 40-400[4]

Biological Signaling Pathway

The detection of this compound in Drosophila melanogaster is a complex process that occurs in specialized olfactory sensory neurons (OSNs) located in trichoid sensilla on the antenna.[13] This process involves several key proteins that work in concert to transduce the chemical signal into a neuronal response.[14]

Key Molecular Players
  • LUSH (Odorant Binding Protein): This protein is secreted into the sensillar lymph and is thought to be the first point of contact for cVA. It binds to cVA and is believed to undergo a conformational change that is critical for the activation of the receptor complex.

  • Or67d (Odorant Receptor): This is the specific receptor protein that recognizes the LUSH-cVA complex or cVA itself. It is a seven-transmembrane domain protein, but with an inverted topology compared to vertebrate GPCRs.

  • Orco (Odorant Receptor Co-receptor): Orco forms a heterodimer with Or67d and is essential for the proper localization and function of the receptor complex.[15][16][17] The Or67d/Orco complex functions as a ligand-gated ion channel.[18][19]

  • SNMP (Sensory Neuron Membrane Protein): A CD36-like protein that is also required for the response to cVA. Its exact role is still under investigation, but it is thought to be involved in presenting the pheromone to the receptor complex.

Signaling Cascade

The current understanding of the cVA signaling pathway suggests a predominantly ionotropic mechanism, although modulation by metabotropic pathways is also proposed.[20]

cVA_Signaling_Pathway cluster_sensillar_lymph Sensillar Lymph cluster_orn_membrane Olfactory Receptor Neuron Membrane cluster_intracellular Intracellular cVA This compound (cVA) LUSH_unbound LUSH (unbound) cVA->LUSH_unbound Binding LUSH_bound LUSH-cVA Complex LUSH_unbound->LUSH_bound SNMP SNMP LUSH_bound->SNMP Interaction Or67d_Orco Or67d/Orco Receptor-Channel Complex SNMP->Or67d_Orco Pheromone Presentation Ion_Influx Cation Influx (Ca²⁺, Na⁺) Or67d_Orco->Ion_Influx Channel Opening Second_Messengers Second Messengers (cAMP, PKC) Or67d_Orco->Second_Messengers Modulation Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Second_Messengers->Or67d_Orco

This compound Signaling Pathway

Workflow of Signal Transduction:

  • This compound enters the sensillum and binds to the LUSH protein in the sensillar lymph.

  • The LUSH-cVA complex interacts with the SNMP protein on the dendritic membrane of the olfactory receptor neuron.

  • SNMP is thought to facilitate the presentation of cVA to the Or67d/Orco receptor complex.

  • Binding of the pheromone to the Or67d subunit of the receptor complex induces a conformational change, leading to the opening of the Orco ion channel.

  • This allows for an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuronal membrane.

  • If the depolarization reaches the threshold, an action potential is generated and transmitted to the antennal lobe of the brain for further processing.

  • The signaling pathway can be modulated by intracellular second messengers like cyclic AMP (cAMP) and Protein Kinase C (PKC), which can affect the sensitivity and kinetics of the response.[15][16][20]

Conclusion

This compound is a multifaceted molecule that serves as a cornerstone for studying chemical communication in insects. Its well-defined structure and the increasing understanding of its biological activity make it an excellent model for research in pheromone biology. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for scientists and researchers to further explore the intricacies of this fascinating semiochemical and its potential applications in various fields, including the development of environmentally benign methods for insect control.

References

The Biosynthesis of cis-Vaccenyl Acetate in Drosophila melanogaster: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Drosophila melanogaster, a cornerstone of genetic research, utilizes a sophisticated network of chemical signals for communication, with cis-vaccenyl acetate (B1210297) (cVA) being a key multifunctional pheromone. Synthesized exclusively in the ejaculatory bulb of adult males, cVA plays critical roles in courtship, aggregation, and aggression.[1] This technical guide provides an in-depth exploration of the cVA biosynthesis pathway, consolidating current knowledge on the enzymatic steps, genetic regulation, and quantitative aspects of its production. Detailed experimental protocols for the extraction, quantification, and study of cVA are provided, alongside visualizations of the biosynthetic and experimental workflows to serve as a comprehensive resource for researchers in chemical biology, neurobiology, and drug development.

The cis-Vaccenyl Acetate Biosynthesis Pathway

The synthesis of this compound (cVA) is a specialized lipid metabolic pathway localized to the ejaculatory bulb of male Drosophila.[2][3][4] The pathway begins with common fatty acid synthesis and proceeds through a series of modifications including elongation, desaturation, reduction, and a final esterification step. While the precursor, cis-vaccenol, is believed to be synthesized in the oenocytes and transported to the ejaculatory bulb, the final acetylation occurs within the bulb itself.[3]

The proposed pathway is as follows:

  • De Novo Fatty Acid Synthesis: The pathway initiates with the synthesis of palmitoyl-CoA (a 16-carbon saturated fatty acid) from acetyl-CoA via the multi-enzyme complex Fatty Acid Synthase (FAS).[5]

  • Elongation: Palmitoyl-CoA is elongated to stearoyl-CoA (18-carbons). The male-specific fatty acid elongase, Bond , is expressed in the ejaculatory bulb and is a strong candidate for catalyzing this, and potentially further, elongation steps.[6]

  • Desaturation: Stearoyl-CoA is desaturated by the enzyme Desaturase 1 (Desat1) , which introduces a double bond at the delta-11 position, producing cis-vaccenoyl-CoA. desat1 is highly expressed in the ejaculatory bulb.[6]

  • Reduction (Putative): The cis-vaccenoyl-CoA is then presumed to be reduced to its corresponding alcohol, cis-vaccenol. This step is catalyzed by a fatty acyl-CoA reductase (FAR), though the specific gene responsible for this conversion in the cVA pathway has not yet been identified.

  • Acetylation: The final step is the esterification of cis-vaccenol with an acetyl group from acetyl-CoA to form this compound. This transacetylation activity has been localized to the microsomal fraction of the ejaculatory bulb, but the specific acetyltransferase enzyme has not been identified.[3]

Pathway Visualization

cVA_Biosynthesis AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) PalmitoylCoA Palmitoyl-CoA (C16:0) Bond Elongase (Bond) StearoylCoA Stearoyl-CoA (C18:0) Desat1 Desaturase 1 (Desat1) VaccenoylCoA cis-Vaccenoyl-CoA (C18:1Δ11) FAR Fatty Acyl-CoA Reductase (putative) Vaccenol cis-Vaccenol AT Acetyltransferase (putative) cVA This compound FAS->PalmitoylCoA Bond->StearoylCoA Desat1->VaccenoylCoA FAR->Vaccenol AT->cVA GCMS_Workflow Start Fly Sample Extraction Solvent Extraction (Hexane or Dichloromethane) + Internal Standard Start->Extraction Injection Inject 1µL into GC-MS Extraction->Injection Separation GC Separation (Temperature Program) Injection->Separation Ionization MS Ionization (EI, 70eV) & Fragmentation Separation->Ionization Detection Mass Analyzer & Detector Ionization->Detection Analysis Data Analysis (Identify & Quantify vs. IS) Detection->Analysis Result cVA Quantity (ng/fly) Analysis->Result

References

The Multifaceted Role of cis-Vaccenyl Acetate in Insect Social Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-vaccenyl acetate (B1210297) (cVA), a volatile pheromone primarily produced by male Drosophila melanogaster, plays a pivotal and complex role in orchestrating a range of social behaviors. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and behavioral consequences of cVA perception in insects. Through a comprehensive review of key experimental findings, this document details the influence of cVA on aggregation, courtship, and aggression. Detailed experimental protocols for studying these behaviors are provided, alongside a quantitative summary of cVA's effects. Furthermore, this guide illustrates the underlying neural circuits and logical frameworks through detailed diagrams, offering a thorough resource for researchers investigating insect chemosensation and social interaction.

Introduction

Chemical communication is a fundamental modality governing social interactions in the animal kingdom. In insects, pheromones—chemical signals that trigger innate behavioral or physiological responses in conspecifics—are of paramount importance. Among the most extensively studied insect pheromones is cis-vaccenyl acetate (cVA), a male-specific lipid synthesized in the ejaculatory bulb of Drosophila melanogaster.[1] Initially identified for its role in mating behavior, subsequent research has revealed that cVA is a pleiotropic signaling molecule, influencing a wide spectrum of social behaviors including aggregation, courtship inhibition, and the modulation of aggression.[2] The behavioral output elicited by cVA is highly context-dependent, relying on the sex of the receiver, the concentration of the pheromone, and the presence of other sensory cues.[3][4] This guide synthesizes the current understanding of cVA's role in insect social behavior, with a focus on the genetic, neural, and behavioral evidence from Drosophila melanogaster.

The Role of cVA in Aggregation

cVA acts as an aggregation pheromone, promoting the gathering of both males and females, particularly in the presence of food odors.[3] This function is crucial for locating resources and potential mates. The attractive effect of cVA is not absolute and is significantly enhanced when combined with food-related volatiles, suggesting a synergistic integration of sensory information.[3]

Quantitative Data on cVA-Mediated Aggregation

The following table summarizes quantitative findings from various studies on the role of cVA in aggregation behavior.

BehaviorSpeciescVA Concentration/AmountObserved EffectReference
AttractionD. melanogaster15 ng/minSignificant attraction of virgin females in a Y-tube olfactometer. Attraction is suppressed after mating.[5]
Oviposition Site PreferenceD. melanogasterIntermediate concentrationsFemales show a preference for oviposition sites with intermediate levels of cVA, avoiding both low and high concentrations.[6]

The Role of cVA in Courtship Behavior

cVA plays a dual and opposing role in the courtship rituals of Drosophila melanogaster, acting as both an anti-aphrodisiac for males and a pro-receptive signal for females.

Inhibition of Male Courtship

cVA is transferred from the male to the female during copulation and is also present on the male cuticle.[7] When a male encounters a mated female or another male, the perception of cVA inhibits his courtship attempts.[2][8] This prevents energy expenditure on unreceptive females and reduces male-male courtship. The inhibitory effect of cVA on male courtship is dose-dependent, with as little as 0.2 ng being sufficient to cause significant suppression in certain assay conditions.[8]

Promotion of Female Receptivity

In contrast to its effect on males, cVA presented by a courting male can enhance a female's sexual receptivity, increasing the likelihood of successful copulation.[2] The amount of cVA a male possesses can be an indicator of his maturity and fitness, influencing female mate choice.[2]

Courtship Learning and Memory

cVA is also a key component in a form of associative learning in males known as courtship conditioning.[9] When a male's courtship attempts towards a mated (cVA-bearing) female are rejected, he learns to associate the pheromone with the negative experience and subsequently suppresses courtship towards other mated females.[1][9]

Quantitative Data on cVA in Courtship
BehaviorSpeciescVA Concentration/AmountObserved EffectReference
Male Courtship InhibitionD. melanogaster≥ 0.2 ngSignificant suppression of male courtship behavior towards a virgin female in a double-layered chamber assay.[8]
Male Courtship InhibitionD. melanogaster200 ngApplication of 200 ng of cVA to a virgin female significantly reduces male courtship.[10]
Male Courtship InhibitionD. melanogaster9–200 ngAverage amount of cVA found on a single mated female 24 hours after mating.[2]
Male cVA ContentD. melanogaster200 ng to 2.9 µgAverage amount of cVA present on the cuticular surface of a single mature male.[2]

The Role of cVA in Aggression

The social context, particularly the density of males, can shift the function of cVA from an aggregation and courtship-related signal to a promoter of male-male aggression.[2] At high concentrations, which would be indicative of a high density of males, cVA increases the likelihood of aggressive encounters, such as lunging.[4] This dose-dependent effect may serve to regulate population density at limited resources.[4]

Quantitative Data on cVA in Aggression
BehaviorSpeciescVA Concentration/AmountObserved EffectReference
Male-Male AggressionD. melanogasterDose-dependentHigher concentrations of cVA promote male-male aggression.[4]

The cVA Signaling Pathway

The perception of cVA is mediated by a specific set of olfactory sensory neurons (OSNs) located in the trichoid sensilla on the fly's antennae. The molecular machinery involved in cVA detection is well-characterized.

  • Binding to LUSH : In the sensillar lymph, cVA binds to the odorant-binding protein LUSH (OBP76a).

  • Receptor Activation : The cVA-LUSH complex then activates the odorant receptor Or67d, which is expressed in a specific class of OSNs. Or67d forms a heterodimer with the co-receptor Orco to create a ligand-gated ion channel.

  • Neuronal Firing : Activation of the Or67d/Orco complex leads to the depolarization of the OSN and the firing of action potentials.

  • Signal Transduction to the Brain : These signals are then transmitted to the DA1 glomerulus in the antennal lobe of the brain, the primary olfactory center.

  • Higher Brain Processing : From the DA1 glomerulus, projection neurons carry the cVA signal to higher brain centers, where it is integrated with other sensory information to produce a context-dependent behavioral output.

A second receptor, Or65a, is also involved in cVA perception and is thought to mediate the aversive effects of cVA in courtship learning and to modulate aggression in response to long-term exposure.[1][3]

cVA_Signaling_Pathway cluster_sensillum Trichoid Sensillum cluster_brain Brain cVA This compound (cVA) LUSH LUSH (OBP76a) cVA->LUSH Binds cVA_LUSH cVA-LUSH Complex cVA->cVA_LUSH LUSH->cVA_LUSH Or67d_Orco Or67d/Orco Receptor Complex cVA_LUSH->Or67d_Orco Activates OSN Olfactory Sensory Neuron (OSN) Or67d_Orco->OSN Depolarizes DA1 DA1 Glomerulus (Antennal Lobe) OSN->DA1 Signal Transmission HigherBrain Higher Brain Centers (e.g., Mushroom Body, Lateral Horn) DA1->HigherBrain Projection Neurons Behavior Behavioral Output (Aggregation, Courtship, Aggression) HigherBrain->Behavior Integration & Command

Caption: The cVA signaling pathway in Drosophila melanogaster.

Experimental Protocols

Courtship Conditioning Assay

This assay measures a male fly's ability to learn and remember to suppress courtship towards a mated female.[9]

Materials:

  • Single-housed 3-5 day old virgin male flies (the subjects).

  • Mated females (trainers), prepared by housing virgin females with males for at least 24 hours.

  • Decapitated virgin females (test subjects).

  • Small courtship chambers (e.g., wells of a 96-well plate).

  • A method for gentle aspiration of flies.

  • Video recording setup.

Procedure:

  • Training: Place a single male subject with a mated female trainer in a courtship chamber for a training period (e.g., 60 minutes). A control group of "naive" males should be handled identically but without exposure to the mated female.

  • Recovery: After training, gently separate the males from the trainers and allow them to recover in isolation for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing: Introduce the trained or naive male into a fresh chamber with a decapitated virgin female.

  • Data Acquisition: Record the interaction for a set period (e.g., 10 minutes).

  • Analysis: Score the videos to determine the Courtship Index (CI), which is the percentage of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration, licking, attempting copulation). The Learning Index (LI) is calculated as: (CI_naive - CI_trained) / CI_naive.

Courtship_Conditioning_Workflow Start Start Training Training Phase (60 min) Male + Mated Female Start->Training Naive_Control Naive Control (Male alone) Start->Naive_Control Recovery Recovery Period (e.g., 1 hr or 24 hr) Training->Recovery Testing Testing Phase (10 min) Male + Decapitated Virgin Female Naive_Control->Testing Recovery->Testing Data_Acquisition Video Recording Testing->Data_Acquisition Analysis Calculate Courtship Index (CI) and Learning Index (LI) Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for the courtship conditioning assay.
Male-Male Aggression Assay

This assay quantifies aggressive behaviors between male flies.[11][12]

Materials:

  • Single-housed 5-7 day old male flies.

  • Aggression chambers (small, circular arenas).[11]

  • A small food source (e.g., a drop of yeast paste) to place in the center of the arena.

  • Video recording setup.

Procedure:

  • Fly Preparation: Collect male flies shortly after eclosion and house them individually for 5-7 days to increase their propensity for aggression.

  • Assay Setup: Place a small food resource in the center of the aggression chamber.

  • Introduction of Flies: Gently introduce two males into the chamber.

  • Acclimation: Allow the flies to acclimate for a short period (e.g., 5 minutes).

  • Data Acquisition: Record the interactions for a defined period (e.g., 20-30 minutes).

  • Analysis: Manually or automatically score the videos for specific aggressive behaviors, such as lunging, wing threats, and boxing. The frequency and duration of these behaviors are used as a measure of aggression.

Aggression_Assay_Workflow Start Start Fly_Prep Single-house males (5-7 days) Start->Fly_Prep Chamber_Setup Prepare aggression chamber with food resource Start->Chamber_Setup Introduction Introduce two males into the chamber Fly_Prep->Introduction Chamber_Setup->Introduction Acclimation Acclimation Period (5 min) Introduction->Acclimation Data_Acquisition Video Recording (20-30 min) Acclimation->Data_Acquisition Analysis Score aggressive behaviors (lunging, wing threats, boxing) Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for the male-male aggression assay.

Conclusion and Future Directions

This compound is a remarkably versatile pheromone that plays a central role in the social lives of Drosophila melanogaster. Its ability to elicit diverse and even opposing behaviors depending on the context and the receiver's state highlights the complexity of chemical communication in insects. The well-defined neural circuit for cVA perception provides an excellent model system for dissecting the neural basis of social behavior.

Future research will likely focus on further elucidating the downstream neural circuits that process cVA information and integrate it with other sensory modalities to generate flexible behavioral responses. Understanding how the internal state of the fly, such as hunger or mating status, modulates the perception and processing of cVA is another key area of investigation. From a drug development perspective, a deeper understanding of the molecular components of the cVA signaling pathway could offer novel targets for the development of species-specific pest control strategies that manipulate insect social behaviors.

References

Whitepaper: The Evolutionary Significance of cis-Vaccenyl Acetate Signaling: A Multifaceted Pheromone System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cis-vaccenyl acetate (B1210297) (cVA) is a volatile male-specific pheromone in Drosophila melanogaster that serves as a paradigm for understanding how a single molecule can encode diverse and context-dependent social signals. This technical guide provides an in-depth analysis of the evolutionary significance of cVA signaling, detailing the molecular machinery of its detection, the architecture of its neural circuits, and its pleiotropic effects on aggregation, courtship, and aggression. We present quantitative data in structured tables, provide detailed experimental methodologies for key research, and visualize complex pathways and workflows using Graphviz diagrams. The evolutionary efficiency of using one molecule for multiple functions—from attracting conspecifics to a food source to mediating intricate sexual and social conflicts—highlights a sophisticated and adaptable chemical communication system. Understanding this system offers profound insights into the evolution of social behaviors and presents potential avenues for the development of novel pest management strategies.

Introduction to cis-Vaccenyl Acetate (cVA)

(Z)-11-octadecenyl acetate, commonly known as this compound (cVA), is a male-specific lipid synthesized in the ejaculatory bulb of Drosophila melanogaster and other related species.[1][2] It is a key component of the male's seminal fluid and is transferred to females during copulation, but is also present on the male cuticle.[3] The evolutionary significance of cVA lies in its remarkable pleiotropy; it is a single chemical compound that functions as an aggregation pheromone, a courtship regulator, and an aggression modulator.[4][5][6][7] This functional diversity is not inherent to the molecule itself but is decoded by the context and the sex of the receiving individual, mediated by a complex and sexually dimorphic neural architecture.[8]

  • As an Aggregation Pheromone: In the presence of food odors, cVA attracts both males and females, promoting the congregation of flies on resources, which can increase feeding and mating opportunities.[4][5][6][9]

  • As a Courtship Regulator: cVA has opposing effects on mating behavior depending on the sex of the receiver. For females, cVA acts as an aphrodisiac, signaling the presence of a mature, conspecific male and increasing her receptivity to mating.[6][10][11] For males, cVA acts as an anti-aphrodisiac, suppressing courtship towards other males or recently mated females, thereby preventing wasted reproductive effort.[6][10][11]

  • As an Aggression Modulator: At high concentrations, which signal high male density, cVA promotes male-male aggression.[6][12] This can facilitate the dispersal of rivals from a contested resource.[12]

This multi-faceted role makes the cVA system a powerful model for dissecting the genetic and neural basis of social behavior and its evolution.

Molecular and Neural Basis of cVA Signaling

The detection and processing of the cVA signal is a multi-step process involving specific binding proteins, receptors, and a dedicated "labeled-line" neural circuit that transmits the information to higher brain centers for behavioral interpretation.

Peripheral Detection

The initial detection of volatile cVA occurs in specialized olfactory sensory neurons (OSNs) housed within trichoid sensilla on the fly's antenna.[7]

  • Odorant Binding Protein (LUSH): Upon entering the sensillum lymph, cVA is bound by the odorant-binding protein LUSH (OBP76a).[10][13][14] This binding is not merely for transport; LUSH undergoes a specific conformational change upon binding cVA.[14][15][16] The resulting LUSH-cVA complex is the true activating ligand for the olfactory receptor.[14][15] This mechanism is thought to be crucial for the system's exquisite sensitivity.[15][16]

  • Olfactory Receptors: The LUSH-cVA complex activates a receptor complex on the OSN dendrite. This complex includes:

    • Or67d: The primary tuning receptor for cVA, expressed in T1-type trichoid sensilla.[7][11] Activation of Or67d-expressing neurons is necessary and sufficient to mediate the primary behavioral responses to cVA.[11][17]

    • Or65a: A second receptor expressed in T3-type sensilla that also responds to cVA.[3][18] This channel appears to mediate behavioral responses to long-term cVA exposure, such as learned courtship suppression.[3][19]

    • Orco (Odorant receptor co-receptor): A highly conserved co-receptor that forms a heterodimeric ion channel with the tuning receptor (e.g., Or67d) and is essential for function.[7][10]

    • SNMP (Sensory Neuron Membrane Protein): A CD36-family protein that is also required for a robust response and is thought to act as an inhibitory subunit that is released upon binding of the LUSH-cVA complex.[15]

  • Gustatory Detection: In addition to olfaction, cVA and other cuticular hydrocarbons are detected by contact chemosensation. The gustatory receptor Gr32a, expressed on neurons in the male foreleg, is involved in suppressing male-male courtship and modulating aggression, often in conjunction with the olfactory signal.[10][18][20]

cVA_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron OSN Dendrite cVA cVA Molecule LUSH_unbound LUSH (inactive) cVA->LUSH_unbound Binds LUSH_cVA LUSH-cVA Complex (Active Ligand) LUSH_unbound->LUSH_cVA Conformational Change Receptor Or67d/Orco/SNMP Receptor Complex LUSH_cVA->Receptor Activates Neuron Or67d OSN Receptor->Neuron Opens Ion Channel & Depolarizes Antennal Lobe (DA1) Antennal Lobe (DA1) Neuron->Antennal Lobe (DA1) Action Potential

Central Processing

The cVA signal is processed through distinct, parallel pathways that are anatomically and functionally segregated.

  • Antennal Lobe (AL): The AL is the primary olfactory processing center in the insect brain. Or67d-expressing OSNs project exclusively to the DA1 glomerulus, while Or65a-expressing OSNs target the DL3 glomerulus.[7][8][9] This anatomical separation maintains the distinction between the two cVA information channels.

  • Projection Neurons (PNs): Information is relayed from the DA1 and DL3 glomeruli to higher brain centers by PNs.

  • Sexual Dimorphism and the Lateral Horn: The circuit originating from the DA1 glomerulus is sexually dimorphic.[8] PNs from DA1 project to the lateral horn (LH), a region associated with innate behaviors. In males, there is a specific axonal arbor in the LH that is absent in females.[8] This dimorphism is programmed by the male-specific isoform of the fruitless (fru) transcription factor and is the likely neuroanatomical basis for the opposing behavioral responses to cVA in males and females.[8][9]

cVA_Neural_Circuit cluster_periphery Antenna cluster_al Antennal Lobe cluster_higher Protocerebrum Or67d Or67d OSNs (T1 Sensilla) DA1 DA1 Glomerulus Or67d->DA1 Or65a Or65a OSNs (T3 Sensilla) DL3 DL3 Glomerulus Or65a->DL3 LH_male Lateral Horn (Male-Specific Circuit) DA1->LH_male PNs (Fru+) LH_female Lateral Horn (Female Circuit) DA1->LH_female PNs (Fru+) Other_LH Other LH Regions DL3->Other_LH PNs Behavioral Output\n(Aggression, Courtship Inhibition) Behavioral Output (Aggression, Courtship Inhibition) LH_male->Behavioral Output\n(Aggression, Courtship Inhibition) Behavioral Output\n(Increased Receptivity) Behavioral Output (Increased Receptivity) LH_female->Behavioral Output\n(Increased Receptivity) Behavioral Output\n(Learned Aversion, etc.) Behavioral Output (Learned Aversion, etc.) Other_LH->Behavioral Output\n(Learned Aversion, etc.)

Quantitative Data and Behavioral Effects

The behavioral effects of cVA are dose- and context-dependent. While many studies are qualitative, some provide quantitative insights into the sensitivity and impact of cVA signaling.

Table 1: Summary of cVA-Mediated Behaviors

Behavior Responding Sex(es) Effect of cVA Key Olfactory Receptor(s) Citations
Aggregation Male & Female Attraction (in presence of food odor) Or67d [4][5][6]
Male Courtship Male Inhibition (of courtship toward males or mated females) Or67d, Or65a [3][6][10][11]
Female Receptivity Female Promotion (aphrodisiac) Or67d [6][10][11]
Male Aggression Male Promotion (at high concentrations) Or67d [6][12]

| Learned Aversion | Male | Generalization of courtship suppression after experience | Or65a |[3] |

Table 2: Key Molecular Components in cVA Signaling

Component Function Location Citations
cVA Pheromone Signal Male ejaculatory bulb; cuticle of males and mated females [1][2]
LUSH (OBP76a) Binds cVA, forms the active ligand Sensillum lymph [10][13][14][16]
Or67d Primary cVA tuning receptor Dendrite of T1 OSNs [7][11][17]
Or65a Secondary cVA receptor (long-term exposure effects) Dendrite of T3 OSNs [3][18][19]
Orco Obligatory co-receptor, forms ion channel Dendrite of OSNs [7][10]
SNMP Required for high sensitivity; accessory protein Dendrite of T1 OSNs [15]

| Gr32a | Gustatory receptor for contact pheromones | Dendrite of gustatory neurons (e.g., in legs) |[10][18][20] |

Table 3: Quantitative Effects of cVA on Behavior

Behavior Experimental Condition Quantitative Result Citations
Courtship Suppression Synthetic cVA applied over a mesh barrier 0.2 ng was sufficient for significant suppression. [1]
Aggression Promotion Synthetic cVA on filter paper in chamber 500 µg significantly increased lunging behavior. [12]
Mating Suppression Synthetic cVA on filter paper in chamber 5 mg was required to significantly suppress male-female mating. [12]
Neuronal Response Single Sensillum Recording from T1 sensilla Robust firing response to 1% cVA stimulation. [13]

| Aggregation | Synthetic cVA released with food odors in a wind tunnel | Amounts equivalent to that released by a single male caused a significant attractive response. |[4][5] |

Experimental Protocols

The study of cVA signaling employs a range of techniques from electrophysiology to behavioral analysis and genetic engineering.

Single Sensillum Recording (SSR)
  • Objective: To measure the electrophysiological response of individual olfactory sensory neurons to cVA.

  • Methodology:

    • Preparation: An adult fly is immobilized in a pipette tip or on wax, with one antenna exposed and stabilized.

    • Electrodes: A tungsten reference electrode is inserted into the eye. A recording electrode, filled with sensillum lymph-like saline, is carefully maneuvered to pierce the base of a target trichoid sensillum (e.g., T1).

    • Stimulus Delivery: A continuous stream of purified air is directed at the antenna. A puff of air from a stimulus cartridge containing a known concentration of cVA on filter paper is injected into the main airstream for a precise duration (e.g., 300-500 ms).

    • Recording: The extracellular voltage difference is amplified, filtered, and recorded. Spikes (action potentials) from the neuron(s) within the sensillum are detected and counted.

    • Analysis: The firing rate (spikes/second) is calculated before, during, and after the stimulus. The response is typically quantified as the increase in firing rate over the spontaneous baseline rate.

Male-Male Aggression Assay
  • Objective: To quantify the effect of cVA on aggressive interactions between male flies.

  • Methodology:

    • Fly Preparation: Male flies are collected upon eclosion and aged in social isolation for several days to standardize their baseline aggressive state.

    • Arena Setup: A small, circular chamber (e.g., 10 mm diameter) is constructed with a food patch at the center. The chamber is illuminated and maintained at a constant temperature and humidity.

    • Pheromone Application: A small piece of filter paper is loaded with a specific amount of synthetic cVA (e.g., 500 µg) dissolved in a solvent like paraffin (B1166041) oil. A control chamber receives a filter paper with solvent only. The paper is placed in the arena.

    • Behavioral Recording: Two socially naive males are introduced into the chamber. Their interactions are recorded with a high-resolution camera for a set period (e.g., 20-30 minutes).

    • Quantification: An observer, often blinded to the experimental condition, scores the frequency and duration of specific aggressive behaviors, such as lunging, wing threats, and tussling. Automated tracking software can also be used.

    • Statistical Analysis: The number of aggressive events in the cVA condition is compared to the control condition using appropriate statistical tests (e.g., Mann-Whitney U test).

Aggression_Assay_Workflow A 1. Isolate Male Flies (Socially Naive) B 2. Prepare Aggression Arenas A->B C 3. Apply Treatment (cVA or Solvent Control) B->C D 4. Introduce a Pair of Males C->D E 5. Video Record Interaction (e.g., 20 min) D->E F 6. Manual or Automated Scoring (Lunge, Tussle, Wing Threat) E->F G 7. Statistical Comparison (cVA vs. Control) F->G H Result: Quantify cVA's effect on aggression G->H

Evolutionary Significance and Broader Implications

The cVA signaling system is a masterful example of evolutionary efficiency, where a single molecule is leveraged to orchestrate multiple, critical social behaviors.

  • Signal Pleiotropy and Context: The ability of cVA to elicit different, and even opposite, behaviors is not a property of the chemical itself, but of the sophisticated neural circuits that interpret it. The sex of the receiver, the concentration of the pheromone, the presence of other sensory cues (like food), and the receiver's prior experience all contribute to determining the behavioral output. This demonstrates a key evolutionary principle: complexity can arise from the interpretation of simple signals rather than the evolution of many complex signals.

cVA_Pleiotropy cluster_context Context cluster_output Behavioral Output cVA cVA Signal Detected Context_Food Food Source Present cVA->Context_Food Context_Male High Male Density cVA->Context_Male Context_Female_V Receiver is Virgin Female cVA->Context_Female_V Context_Male_R Receiver is Male cVA->Context_Male_R Behav_Agg Aggregation Context_Food->Behav_Agg Behav_Fight Male-Male Aggression Context_Male->Behav_Fight Behav_Mate Increased Receptivity Context_Female_V->Behav_Mate Behav_Inhibit Courtship Inhibition Context_Male_R->Behav_Inhibit

  • Sexual Selection and Conflict: cVA is at the heart of both intra- and intersexual selection.

    • Intrasexual Selection (Male-Male Competition): cVA helps males avoid costly interactions with rivals and mated females. It also mediates territorial disputes when resources are scarce (signaled by high fly density).[6][12]

    • Intersexual Selection (Female Choice): Females use cVA as a reliable cue for mate quality and species identity, enhancing their reproductive success.[6][11]

    • Sexual Conflict: The transfer of cVA during mating serves the male's interest by reducing the female's attractiveness to subsequent suitors, thereby minimizing sperm competition.[3] This may not always align with the female's optimal remating strategy.

  • Implications for Drug and Pesticide Development: The high specificity of the cVA signaling pathway, particularly the LUSH-Or67d interaction, makes it an attractive target for pest management. Molecules that could act as agonists or antagonists of this pathway could be developed to disrupt mating, aggregation, or other critical behaviors in pest insect species (e.g., agricultural pests like the spotted-wing drosophila) with potentially minimal impact on non-target organisms.

Conclusion

The this compound signaling system in Drosophila provides an unparalleled window into the evolutionary dynamics of chemical communication. It demonstrates how natural selection can co-opt a single molecule for a variety of functions by tuning the neural circuits that interpret the signal. The pathway's components, from the LUSH binding protein to the sexually dimorphic circuits in the brain, represent distinct nodes that have evolved to produce adaptive, context-dependent behaviors. For researchers, it remains a fertile ground for exploring the fundamental principles of neuroethology and the evolution of sociality. For drug development professionals, it offers a blueprint for designing highly specific chemical modulators of behavior, opening new avenues for the rational design of insect control agents.

References

Olfactory Detection of cis-Vaccenyl Acetate in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The insect olfactory system exhibits remarkable sensitivity and specificity, playing a crucial role in behaviors essential for survival and reproduction. A key mediator of social behavior in many insect species, particularly the model organism Drosophila melanogaster, is the volatile pheromone cis-vaccenyl acetate (B1210297) (cVA). This guide provides a comprehensive technical overview of the olfactory receptors and associated molecular machinery responsible for the detection of cVA. We delve into the specific receptors, their differential roles in shaping behavioral outputs, the intricate signaling pathway, and detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers in neuroscience, entomology, and chemical ecology, as well as for professionals in drug development targeting insect pest control.

Introduction to cis-Vaccenyl Acetate and its Behavioral Significance

This compound ((Z)-11-octadecenyl acetate) is a male-specific lipid pheromone in Drosophila melanogaster synthesized in the ejaculatory bulb and transferred to females during mating.[1][2] This single molecule elicits a diverse and context-dependent array of behaviors in both sexes, making it a fascinating subject for understanding the neural basis of behavior.

  • Aggregation: cVA acts as an aggregation pheromone, attracting both males and females to food sources.[2]

  • Courtship and Mating: In males, cVA is a crucial cue for sex recognition and modulating courtship behavior. It acts as an anti-aphrodisiac, inhibiting males from courting other males or recently mated females.[1][2][3] For females, cVA can act as an aphrodisiac, indicating the presence of a potential mate.[4]

  • Aggression: cVA has been shown to promote male-male aggression, particularly at high concentrations, suggesting a role in regulating population density.[5][6]

  • Learned Aversion: When paired with an unsuccessful courtship experience with a mated female, males learn to associate cVA with rejection, leading to a generalized suppression of courtship.[7]

The multifaceted roles of cVA are decoded by a specialized set of olfactory receptors and downstream neural circuits, which are the primary focus of this guide.

The Molecular Machinery of cVA Detection

The perception of cVA is not mediated by a single receptor but by a multi-component system involving odorant-binding proteins, olfactory receptors, and co-receptors located in specialized sensory hairs called sensilla on the insect's antenna.

Olfactory Receptors: Or67d and Or65a

Two primary olfactory receptors (Ors) have been identified to respond to cVA in Drosophila:

  • Or67d: This receptor is expressed in the T1 class of trichoid sensilla, which house a single olfactory sensory neuron (OSN).[1][8] Or67d is the primary receptor for detecting cVA and is essential for mediating behaviors such as male-male courtship inhibition and female receptivity.[3][8] Mutant males lacking Or67d exhibit increased courtship towards other males.[4][8]

  • Or65a: This receptor is expressed in one of the three OSNs within the T3 type of trichoid sensilla.[9] Or65a is typically activated by higher concentrations of cVA and is implicated in learned aversion to mated females and the chronic suppression of aggression.[9][10][11] Silencing Or65a-expressing neurons blocks the learned suppression of courtship.[7]

Accessory Proteins: LUSH and SNMP

The function of these olfactory receptors is critically dependent on two accessory proteins:

  • LUSH (Odorant-binding protein 76a): LUSH is an odorant-binding protein (OBP) secreted into the sensillum lymph that bathes the dendrites of the OSNs.[12] It is required for the sensitive detection of cVA by Or67d.[12] It is believed that LUSH binds to cVA and undergoes a conformational change, which then activates the Or67d receptor complex.[13]

  • SNMP (Sensory Neuron Membrane Protein): SNMP is a CD36-related transmembrane protein located on the dendrites of OSNs.[1][3][8][9] It is essential for the electrophysiological responses of Or67d-expressing neurons to cVA.[8] SNMP is thought to act in concert with LUSH and the Or67d/Orco receptor complex to facilitate pheromone detection.[3]

Quantitative Data on cVA Perception

The following tables summarize the available quantitative data on the physiological and behavioral responses to cVA.

Table 1: Electrophysiological Responses of Olfactory Sensory Neurons to this compound

Receptor/NeuroncVA ConcentrationResponse (spikes/sec or ΔF/F)EC50Experimental MethodReference
Or67d (T1 sensilla)1%~150 spikes/sec increaseNot explicitly statedSingle-Sensillum RecordingHa & Smith, 2006
Or67d (T1 sensilla)Dose-dependentDose-dependent increase in spike frequencyNot explicitly statedSingle-Sensillum RecordingKurtovic et al., 2007[8]
Or67d ORNs (DA1 glomerulus)0-100 pgDose-dependent increase in fluorescence22.3 pgin vivo Calcium Imaging[14]
Or65a (T3 sensilla)High concentrationsIncreased spike frequencyNot explicitly statedSingle-Sensillum Recordingvan der Goes van Naters & Carlson, 2007
Or67d-null mutantVariousNo response-Single-Sensillum RecordingKurtovic et al., 2007[8]
SNMP-null mutantVariousNo response to cVA, increased spontaneous activity-Single-Sensillum RecordingBenton et al., 2007[8]

Table 2: Behavioral Responses to this compound in Drosophila melanogaster

BehaviorSexcVA Concentration/DoseQuantitative EffectExperimental AssayReference
Courtship InhibitionMale0.2 ngSignificant suppression of courtship indexDouble-layered chamber assay[15]
Courtship InhibitionMale200 μgGeneralization of learned courtship suppressionCourtship conditioning assay[7]
Aggression PromotionMale500 μgSignificant increase in number of lungesAggression assay[5]
Aggression PromotionMaleDose-dependent (100 μg - 5 mg)Dose-dependent increase in aggressionAggression assay[5]
Aggression Suppression (Chronic)MaleChronic exposureReduced aggressionAggression assay[11]
Female ReceptivityFemalePresence of cVAReduced latency to copulationMating assayKurtovic et al., 2007[4]
AttractionFemaleNot specifiedAttraction to cVA sourceT-maze assayLebreton et al., 2014

Signaling Pathway and Experimental Workflows

cVA Signaling Pathway

The detection of cVA initiates a signaling cascade within the olfactory sensory neuron, leading to the generation of an action potential that is transmitted to the antennal lobe of the brain. The following diagram illustrates the key steps in this process.

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron OSN Dendritic Membrane cVA This compound (cVA) LUSH_unbound LUSH (unbound) cVA->LUSH_unbound Binds LUSH_bound LUSH-cVA Complex LUSH_unbound->LUSH_bound Conformational Change Or67d_Orco Or67d/Orco Receptor Complex LUSH_bound->Or67d_Orco Activates SNMP SNMP SNMP->Or67d_Orco Facilitates Activation Ion_Channel Ion Channel Opening Or67d_Orco->Ion_Channel Depolarization Depolarization Ion_Channel->Depolarization Na+, Ca2+ influx Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential SSR_Workflow cluster_prep Fly Preparation cluster_recording Recording Setup cluster_stimulation Odor Stimulation & Data Acquisition cluster_analysis Data Analysis A Immobilize Fly B Expose Antenna A->B C Position on Microscope Stage B->C D Insert Reference Electrode (e.g., in eye) C->D E Insert Recording Electrode into Trichoid Sensillum D->E F Establish Stable Baseline Recording E->F G Deliver Air Puff (Control) F->G H Deliver cVA Puff G->H I Record Action Potentials H->I J Spike Sorting and Counting I->J K Calculate Spike Frequency (spikes/sec) J->K L Generate Dose-Response Curve K->L Courtship_Assay_Workflow cluster_setup Experimental Setup cluster_assay Behavioral Observation cluster_analysis Data Quantification A Prepare Courtship Chambers B Prepare Target Females (e.g., virgin or mated) A->B C Apply Synthetic cVA or Control B->C D Introduce Male and Female into Chamber C->D E Record Behavior for a Defined Period (e.g., 10 min) D->E F Score Courtship Behaviors (e.g., wing vibration, licking) E->F G Calculate Courtship Index (CI) F->G H Statistical Analysis G->H

References

A Technical Guide to Neuronal Activation Patterns in Response to cis-vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the molecular and cellular mechanisms underlying the detection and processing of the Drosophila melanogaster pheromone, 11-cis-vaccenyl acetate (B1210297) (cVA). We detail the peripheral signaling cascade, the central neuronal circuitry, and the corresponding behavioral outputs. This guide includes structured quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to serve as a resource for research and development in chemosensation and neuromodulation.

Introduction

11-cis-vaccenyl acetate (cVA) is a volatile, male-specific fatty-acid-derived pheromone in Drosophila melanogaster that plays a crucial role in regulating social and reproductive behaviors.[1][2][3] It is synthesized in the male ejaculatory bulb and transferred to females during mating, rendering them less attractive to other males.[4][5] cVA elicits sexually dimorphic responses: it acts as an anti-aphrodisiac in males, inhibiting male-male courtship, while promoting sexual receptivity in females.[5][6][7][8][9] It also functions as an aggregation pheromone in the presence of food odors.[2][10] Understanding the neuronal circuits that detect and process this single molecule to produce such diverse behaviors provides a powerful model for investigating the principles of sensory coding and neural circuit function.

Peripheral Detection and Signaling Cascade

The detection of cVA occurs in specialized olfactory sensory neurons (OSNs) located within T1-class trichoid sensilla on the fly's antenna.[1][2][11] This process involves a multi-component protein complex that ensures high sensitivity and specificity.

  • Odorant Binding Protein (LUSH): cVA molecules entering the sensillum lymph are first bound by the odorant-binding protein LUSH (OBP76a).[2][3][7] Upon binding cVA, LUSH undergoes a conformational change, and this LUSH-cVA complex is the activating ligand for the neuronal receptor.[7][12] This mechanism contributes to the remarkable sensitivity of the system.[7] A dominant-active mutant of LUSH (LUSHD118A) can activate T1 neurons even in the absence of cVA.[12][13]

  • Receptor Complex: The primary receptor for the LUSH-cVA complex is Or67d , a member of the odorant receptor family.[1][6][11][14][15] Or67d forms a heteromeric ion channel with the co-receptor Orco .[1][11]

  • Accessory Protein (SNMP): The Sensory Neuron Membrane Protein (SNMP ), a CD36 homolog, is also essential for the response to cVA.[6][7] It is co-expressed in Or67d neurons and is thought to work in concert with LUSH and the Or67d/Orco complex to capture cVA and facilitate its transfer to the receptor.[7][15]

Mutations in any of these components—LUSH, Or67d, Orco, or SNMP—disrupt or eliminate the electrophysiological response to cVA.[1][6][7][11][12]

G cVA cVA LUSH_inactive LUSH (inactive) cVA->LUSH_inactive Binds LUSH_active LUSH-cVA Complex (active ligand) LUSH_inactive->LUSH_active Conformational Change RECEPTOR SNMP Or67d Orco Receptor Complex LUSH_active->RECEPTOR:or67d Activates ACTIVATION Neuronal Activation (Ca²+ Influx, Action Potentials) RECEPTOR->ACTIVATION Ion Channel Opening

Caption: Peripheral cVA detection pathway in a T1 sensillum.

Central Neuronal Processing

The processing of cVA information is handled by a dedicated and sexually dimorphic neural circuit.

  • First-Order Neurons (ORNs): The ~50 Or67d-expressing OSNs send their axons from the antenna to a specific, enlarged glomerulus in the antennal lobe (the primary olfactory center) called DA1 .[1][5][14] While Or67d is the primary receptor, another receptor, Or65a , which projects to the DL3 glomerulus, can be activated by high concentrations of cVA and is implicated in mediating learned aversion and responses to long-term exposure.[4][5][11]

  • Second-Order Neurons (Projection Neurons): Within the DA1 glomerulus, the ORN axons synapse onto the dendrites of second-order projection neurons (PNs).[16] The DA1 glomerulus is innervated by a higher-than-average number of PNs (at least 6-7).[10][17] These PNs relay the cVA signal to higher brain centers, primarily the lateral horn (LH) and the mushroom body (MB) calyx.[18] While the initial response to cVA in the DA1 glomerulus is not sexually dimorphic, the downstream projections are.[10]

  • Third-Order Neurons and Sexual Dimorphism: The projections of DA1 PNs into the lateral horn are sexually dimorphic, featuring a male-specific axonal arborization.[9][14] This dimorphism is controlled by the fruitless (fru) gene, a transcription factor expressed in the cVA-processing circuit, including Or67d neurons and DA1 PNs.[9][10][19] This anatomical difference is believed to be the basis for the opposing behavioral responses to cVA in males and females, rerouting the pheromonal signal through different third-order neurons.[9][10]

G cluster_AL Antennal Lobe (AL) cluster_HBC Higher Brain Centers ANTENNA Antenna (T1 Sensilla) ORN Or67d OSNs (1st Order) ANTENNA->ORN DA1 DA1 Glomerulus ORN->DA1 Axonal Convergence PNs DA1 PNs (2nd Order) DA1->PNs Synapse LH Lateral Horn (LH) (3rd Order Neurons) PNs->LH Sexually Dimorphic Projections (fru+) MB Mushroom Body (MB) PNs->MB BEHAVIOR_M Male Behavior (Courtship Inhibition, Aggression) LH->BEHAVIOR_M Male Circuit BEHAVIOR_F Female Behavior (Increased Receptivity) LH->BEHAVIOR_F Female Circuit

Caption: Central olfactory pathway for cVA processing.

Quantitative Data Presentation

The neuronal response to cVA has been quantified using electrophysiology and calcium imaging.

Table 1: Molecular Components for cVA Detection

Component Type Location Function
cVA Pheromone Environment Ligand that initiates the signaling cascade.[1]
LUSH Odorant Binding Protein Sensillum Lymph Binds cVA and undergoes a conformational change to become the active ligand.[7][12]
Or67d Odorant Receptor OSN Membrane Specific receptor for the LUSH-cVA complex.[6][11][14]
Orco Co-Receptor Ion Channel OSN Membrane Forms a heteromeric channel with Or67d, required for the response.[1][11]
SNMP CD36-related Protein OSN Membrane Accessory protein essential for robust electrophysiological responses to cVA.[6][7][15]

| fruitless (fru) | Transcription Factor | Neuronal Nuclei | Controls the development of the sexually dimorphic central circuit.[9][10][19] |

Table 2: Electrophysiological Responses of T1 Sensilla to cVA

Genotype Condition Spontaneous Firing Rate (spikes/s) cVA-Evoked Response (spikes/s) Key Finding
Wild-Type No Stimulus Low, sparse activity Robust, dose-dependent increase.[6] T1 neurons are specifically and strongly tuned to cVA.[2]
Or67d mutant cVA Stimulus Greatly reduced No response Or67d is necessary for cVA detection.[6][11]
lush mutant cVA Stimulus Normal No response at low cVA concentrations; weak response at very high concentrations.[1][12] LUSH is critical for high-sensitivity cVA detection.[7][12]
snmp mutant cVA Stimulus Increased No response SNMP is essential for cVA-evoked responses but not for spontaneous activity.[6]

| Expressing LUSHD118A | No Stimulus | ~200% increase over wild-type | - | A conformationally active LUSH mutant can trigger T1 neuron firing without cVA.[13] |

Table 3: Calcium Imaging Responses in Antennal Lobe Glomeruli

Glomerulus Sex Stimulus Response (ΔF/F) Key Finding
DA1 Male & Female cVA Strong, dose-dependent increase in GCaMP fluorescence.[20] DA1 is the primary target for cVA-responsive OSNs; initial processing is not sexually dimorphic.[10]
DA1 Virgin Female cVA + Vinegar Synergistically higher response than to cVA alone.[20] Food odors can modulate pheromone processing at an early stage.[10][20]
DL3 Male & Female High cVA Weak activation Associated with the Or65a receptor, potentially mediating aversion or long-term effects.[4][10]

| DM2, VM2 | Male & Female | cVA | Consistent but weaker responses compared to DA1.[21] | Other glomeruli are part of the cVA response network, possibly integrating other cues.[21] |

Experimental Protocols & Workflows

Single Sensillum Recording (SSR)

This electrophysiological technique measures action potentials directly from an individual olfactory sensillum, providing high temporal resolution of ORN activity.[1]

Methodology:

  • Fly Preparation: An adult fly is immobilized in a pipette tip or on a slide, with one antenna exposed and stabilized using wax or dental cement.

  • Electrode Placement: A sharpened tungsten recording electrode is inserted into the base of a trichoid sensillum. A reference electrode is inserted elsewhere, typically the eye.

  • Odor Delivery: A controlled puff of air carrying a known concentration of cVA is delivered to the antenna via a stimulus controller.

  • Data Acquisition: The electrical signals (action potentials) are amplified, filtered, and recorded. Spike sorting software is used to distinguish the activity of different neurons within the same sensillum if necessary.

G start A Immobilize Fly & Expose Antenna start->A end B Insert Recording Electrode into T1 Sensillum A->B C Deliver cVA Stimulus via Airstream B->C D Amplify and Record Action Potentials C->D E Analyze Firing Rate (Spikes/sec) D->E E->end

Caption: Workflow for Single Sensillum Recording (SSR).

In Vivo Calcium Imaging

This technique uses genetically encoded calcium indicators (GECIs), such as GCaMP, to visualize the activity of specific neuronal populations in a living fly.[22][23]

Methodology:

  • Fly Preparation: A fly expressing GCaMP in the neurons of interest (e.g., using the GH146-Gal4 driver for PNs) is mounted in a custom holder.[20][24]

  • Cranial Window: A small section of the cuticle on the head is carefully dissected away to create an optical window above the brain, exposing the antennal lobes. The preparation is bathed in saline.[23]

  • Imaging Setup: The fly is placed under a two-photon or confocal microscope.

  • Odor Stimulation: A continuous, clean airflow is directed at the antennae. An odor delivery system injects a pulse of cVA into the airstream for a defined duration.

  • Data Acquisition and Analysis: Time-lapse images of GCaMP fluorescence are recorded before, during, and after odor stimulation. The change in fluorescence (ΔF) relative to the baseline fluorescence (F) is calculated (ΔF/F) for specific regions of interest (e.g., the DA1 glomerulus) to quantify the neuronal response.[20][21]

G start A Mount GCaMP-expressing Fly start->A end B Create Cranial Window to Expose Antennal Lobes A->B C Position Under Microscope B->C D Deliver cVA Stimulus C->D E Record Time-Lapse Fluorescence D->E F Calculate ΔF/F in Glomeruli E->F F->end

Caption: Workflow for In Vivo Calcium Imaging.

Conclusion

The neuronal response to cis-vaccenyl acetate in Drosophila represents a classic "labeled-line" system, where a specific pheromone activates a dedicated circuit to drive stereotyped behaviors. The activation pattern begins with a highly sensitive peripheral detection machinery in T1 sensilla, involving the Or67d receptor and essential accessory proteins. This signal is then relayed with high fidelity to the DA1 glomerulus in the antennal lobe. Downstream of this primary processing center, the circuit becomes sexually dimorphic under the control of the fruitless gene, channeling the same sensory input into divergent behavioral outputs in males and females. The modulation of this core circuit by other sensory cues, such as food odors, and its plasticity in response to experience, highlight the complex logic underlying even seemingly simple innate behaviors. This system remains an invaluable model for dissecting the genetic, molecular, and cellular basis of sensory perception and behavior.

References

The Dichotomous Role of cis-Vaccenyl Acetate in Drosophila melanogaster Courtship: A Technical Guide to its Inhibitory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The fruit fly, Drosophila melanogaster, presents a powerful model system for dissecting the neural circuits that govern innate behaviors. Among these, courtship is a well-defined, stereotyped behavior that is nonetheless subject to modulation by sensory cues. The male-produced pheromone, cis-vaccenyl acetate (B1210297) (cVA), plays a fascinating and dichotomous role in this process, acting as both an aphrodisiac and an inhibitor of courtship. This technical guide provides an in-depth examination of the inhibitory effects of cVA on male Drosophila courtship behavior. We will delve into the molecular receptors, the underlying neural circuitry involving GABAergic inhibition, and present detailed protocols for key experimental techniques used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of cVA's function in modulating social behaviors.

Introduction

Drosophila melanogaster courtship is a complex yet genetically tractable behavior, making it an ideal system for neuroethological studies. The decision of a male fly to initiate and sustain courtship is influenced by a variety of sensory inputs, including visual, gustatory, and olfactory cues. Pheromones, in particular, provide critical information about the sex, species, and mating status of a potential partner.

cis-Vaccenyl acetate (cVA) is a volatile lipid pheromone synthesized in the ejaculatory bulb of male flies and transferred to females during copulation.[1][2] Consequently, the presence of cVA on a female signals to other males that she has recently mated and is unlikely to be receptive. This leads to a dose-dependent suppression of courtship behavior in the courting male, preventing wasted energy and potential conflict.[3][4] Interestingly, cVA also has context-dependent roles in aggregation and aggression.[2] This guide will focus specifically on the neural mechanisms underlying cVA-mediated courtship inhibition.

Molecular and Neural Basis of cVA-Mediated Courtship Inhibition

The perception of cVA and its subsequent effect on behavior are governed by a specialized set of olfactory sensory neurons (OSNs) and a dedicated neural circuit within the fly's brain.

Olfactory Receptors and Glomerular Processing

Two key olfactory receptors (ORs) are responsible for detecting cVA:

  • Or67d: This receptor is expressed in OSNs that project to the DA1 glomerulus in the antennal lobe (the fly's primary olfactory center). Activation of the Or67d-DA1 pathway is generally associated with the attractive and aphrodisiac properties of cVA.

  • Or65a: This receptor is expressed in OSNs that project to the DL3 glomerulus in the antennal lobe. The Or65a-DL3 pathway is crucial for the inhibitory effects of cVA on courtship.[4]

The differential activation of these two pathways, based on cVA concentration and the male's prior experience, is fundamental to the bimodal behavioral output.

The Role of GABAergic Lateral Inhibition

The inhibitory effect of cVA is not simply a consequence of activating the Or65a-DL3 pathway. Instead, a key mechanism is the lateral inhibition of the pro-courtship DA1 pathway by the DL3 pathway. Evidence strongly suggests that this inhibition is mediated by GABAergic local interneurons that connect the DL3 and DA1 glomeruli.[5][6]

When a male encounters a mated female releasing a high concentration of cVA, the Or65a-expressing neurons are strongly activated. This, in turn, activates the GABAergic interneurons that synapse onto the DA1 glomerulus. The release of GABA, a major inhibitory neurotransmitter, suppresses the activity of the DA1 projection neurons, effectively gating off the pro-courtship signal and leading to a reduction in courtship behaviors.[6]

Quantitative Data on cVA-Mediated Courtship Inhibition

The inhibitory effect of cVA on male courtship is dose-dependent. The following table summarizes quantitative data from behavioral assays measuring the Courtship Index (CI) at varying concentrations of cVA. The CI is a standard measure in Drosophila courtship research and is calculated as the percentage of time a male spends performing courtship behaviors over a defined observation period.[7]

cVA Concentration (ng)Mean Courtship Index (CI)Standard Error of the Mean (SEM)Notes
0 (Control)High-Baseline courtship activity towards a virgin female.
0.02High-No significant suppression of courtship.[3]
0.2Significantly Reduced-Minimum concentration to cause significant courtship suppression.[3]
9-200Low-Range of cVA found on a single mated female 24 hours after mating.[3]
200Significantly Reduced-Amount of cVA that suppresses courtship in untrained males.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study cVA-mediated courtship inhibition.

Single-Pair Courtship Assay

This assay is fundamental for quantifying the effect of cVA on male courtship behavior.

Objective: To measure the Courtship Index (CI) of a single male fly towards a target female in a controlled environment.

Materials:

  • Courtship chambers (small, transparent arenas)[8]

  • Male and female Drosophila melanogaster of the desired genotype and age

  • Fly aspirator for gentle handling of flies

  • Video recording setup

  • Timer

  • Dissecting microscope (for observation)

  • cVA solution of desired concentration (dissolved in a solvent like hexane)

  • Control solvent (e.g., hexane)

Procedure:

  • Fly Preparation:

    • Collect virgin males and females within a few hours of eclosion.

    • Age flies in separate vials containing standard fly food for 3-5 days. For some experiments, males may be housed individually to prevent social interactions that could alter their baseline courtship behavior.

  • Chamber Preparation:

    • Clean courtship chambers thoroughly with ethanol (B145695) and allow them to dry completely to remove any residual odors.

    • For experiments involving cVA application, apply a small, measured amount of the cVA solution or control solvent to a filter paper or directly to a decapitated target female and allow the solvent to evaporate.

  • Assay:

    • Gently introduce a single male fly into the courtship chamber using an aspirator.

    • Allow the male to acclimate for a few minutes.

    • Introduce the target female (either a live virgin, a mated female, or a decapitated female with or without applied cVA).

    • Immediately start video recording and the timer.

    • Record the behavior of the male for a set period, typically 10 minutes.

  • Data Analysis:

    • Manually or using automated tracking software, score the amount of time the male spends engaged in courtship behaviors (orientation, tapping, wing extension and vibration, licking, and attempted copulation).

    • Calculate the Courtship Index (CI) as: (Total time spent courting / Total observation time) x 100.

In Vivo Calcium Imaging of the Antennal Lobe

This technique allows for the visualization of neural activity in the DA1 and DL3 glomeruli in response to cVA.

Objective: To measure calcium dynamics in specific glomeruli of the antennal lobe using a genetically encoded calcium indicator like GCaMP.

Materials:

  • Drosophila expressing GCaMP in specific neurons (e.g., Or67d-GAL4 > UAS-GCaMP or Or65a-GAL4 > UAS-GCaMP)

  • Two-photon or confocal microscope

  • Fly holder and micromanipulators

  • Dissection tools (fine forceps, sapphire blade)

  • Drosophila Ringer's solution

  • Low-melting-point agarose

  • Odor delivery system (olfactometer)

  • cVA and control odorants

Procedure:

  • Fly Preparation:

    • Use 2-7 day old flies expressing GCaMP in the neurons of interest.

    • Anesthetize a fly on ice and mount it in a custom-made holder. The head should be immobilized with wax or glue, leaving the antennae free.

  • Brain Exposure:

    • Carefully cut a small window in the head cuticle above the brain using a fine blade.

    • Remove any overlying tissue and air sacs to expose the antennal lobes.

    • Immediately apply Ringer's solution to keep the brain moist.

  • Imaging:

    • Place the fly under the microscope objective.

    • Locate the antennal lobes and the glomeruli of interest (DA1 and DL3).

    • Use the olfactometer to deliver pulses of cVA and control odors to the fly's antennae.

    • Acquire time-series images of GCaMP fluorescence in the DA1 and DL3 glomeruli before, during, and after odor presentation.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF/F) in the regions of interest (DA1 and DL3) over time.

    • Compare the responses to cVA and control odors to determine the tuning of these glomeruli.

Optogenetic Manipulation of Courtship Behavior

Optogenetics allows for the precise activation or inhibition of specific neurons to establish a causal link between their activity and behavior.

Objective: To activate or inhibit Or65a-expressing neurons using light and observe the effect on courtship behavior.

Materials:

  • Drosophila expressing a light-activated channel (e.g., Channelrhodopsin-2 for activation, Halorhodopsin for inhibition) in Or65a neurons (Or65a-GAL4 > UAS-ChR2).

  • LED light source of the appropriate wavelength (e.g., blue light for ChR2).

  • Courtship assay setup (as described in 4.1).

  • Flies raised on food containing all-trans-retinal (B13868) (ATR), a co-factor for many light-gated channels.

Procedure:

  • Fly Preparation:

    • Cross the appropriate GAL4 and UAS lines and raise the progeny on ATR-supplemented food.

    • Collect and age the experimental males as for a standard courtship assay.

  • Assay:

    • Perform a single-pair courtship assay as described in 4.1.

    • During the assay, illuminate the male with the LED light source at specific times to activate or inhibit the Or65a neurons.

    • Record the male's courtship behavior during and after light stimulation.

  • Data Analysis:

    • Calculate the CI during periods with and without light stimulation.

    • Compare the CI between the light-on and light-off periods to determine the effect of neuronal manipulation on courtship.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Signaling Pathway of cVA-Mediated Courtship Inhibition

cVA_Inhibition_Pathway cluster_olfactory_input Olfactory Sensory Neurons cluster_antennal_lobe Antennal Lobe cluster_higher_brain Higher Brain Centers cVA This compound (cVA) Or67d Or67d cVA->Or67d Or65a Or65a cVA->Or65a DA1 DA1 Glomerulus (Pro-Courtship) Or67d->DA1 Excitatory DL3 DL3 Glomerulus (Inhibitory Pathway) Or65a->DL3 Excitatory Courtship_Circuit Courtship Command Circuits DA1->Courtship_Circuit Excitatory GABA_LN GABAergic Local Interneuron DL3->GABA_LN Excitatory GABA_LN->DA1 Inhibitory (GABA) Behavior Courtship Inhibition Courtship_Circuit->Behavior

Caption: cVA detection by Or65a activates an inhibitory circuit that suppresses the pro-courtship pathway.

Experimental Workflow for a Single-Pair Courtship Assay

Courtship_Assay_Workflow start Start fly_prep Fly Preparation (Virgin Collection & Aging) start->fly_prep chamber_prep Chamber Preparation (Cleaning & Stimulus Application) fly_prep->chamber_prep assay_setup Assay Setup (Introduce Male, Acclimate) chamber_prep->assay_setup introduce_female Introduce Female assay_setup->introduce_female record Record Behavior (10 min) introduce_female->record analyze Data Analysis (Score Behaviors) record->analyze calculate_ci Calculate Courtship Index (CI) analyze->calculate_ci end End calculate_ci->end

Caption: A streamlined workflow for quantifying Drosophila courtship behavior in a single-pair assay.

Logical Relationship in the cVA Inhibitory Circuit

Logical_Relationship High_cVA High cVA Concentration Or65a_Activation Or65a Neuron Activation High_cVA->Or65a_Activation DL3_Activation DL3 Glomerulus Activation Or65a_Activation->DL3_Activation GABA_Release GABA Release onto DA1 DL3_Activation->GABA_Release DA1_Inhibition DA1 Glomerulus Inhibition GABA_Release->DA1_Inhibition Courtship_Suppression Courtship Suppression DA1_Inhibition->Courtship_Suppression

Caption: The logical cascade from high cVA concentration to the ultimate suppression of courtship behavior.

Conclusion

The inhibitory effect of this compound on Drosophila courtship is a prime example of how a single molecule can elicit complex and context-dependent behaviors through the interplay of distinct neural circuits. The balance between the excitatory Or67d-DA1 pathway and the inhibitory Or65a-DL3 pathway, mediated by GABAergic interneurons, allows the male fly to make adaptive decisions about when to engage in costly courtship behavior. The experimental approaches detailed in this guide provide a robust framework for further dissecting this and other neural circuits underlying social behaviors. Future research in this area, potentially aided by connectomics and advanced genetic tools, will undoubtedly continue to unravel the intricate neural computations that govern animal behavior.

References

The Aggregation Pheromone cis-Vaccenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Vaccenyl acetate (B1210297) (cVA) is a male-specific fatty acid-derived pheromone in Drosophila melanogaster that plays a crucial role in regulating a variety of social behaviors, including aggregation, courtship, and aggression.[1][2][3] This volatile lipid, synthesized in the male ejaculatory bulb, is transferred to females during mating and subsequently deposited on food sources, acting as a potent chemical signal for other flies.[1][2] The perception of cVA is primarily mediated by a specific olfactory sensory neuron (OSN) subtype housed in T1 trichoid sensilla on the antenna. This technical guide provides an in-depth overview of the core principles of cVA as an aggregation pheromone, detailing the underlying signaling pathways, quantitative behavioral and electrophysiological data, and comprehensive experimental protocols for its study.

Introduction

(Z)-11-octadecenyl acetate, commonly known as cis-vaccenyl acetate (cVA), is a key semiochemical in Drosophila melanogaster.[4] Initially identified as a close-range anti-aphrodisiac, subsequent research has revealed its multifaceted role as a longer-range aggregation pheromone, particularly in the presence of food odors.[4][5] The aggregation response to cVA is not sex-specific, attracting both males and females to potential food and mating sites.[3][5] This pleiotropic functionality makes cVA a fascinating subject for understanding the neural circuits that translate a single chemical cue into diverse behavioral outputs depending on the social context and the physiological state of the receiving individual.

Biosynthesis and Release

cVA is synthesized in the ejaculatory bulb of male Drosophila melanogaster.[1][3] The biosynthesis pathway involves the desaturation and acetylation of fatty acids. The gene desat1 is known to be involved in this process. After synthesis, cVA is stored in the ejaculatory bulb and transferred to females during copulation.[1] Mated females then release cVA onto substrates, such as food sources, during egg-laying.[1] Mature virgin males also release cVA into their environment.[4]

Molecular and Cellular Mechanisms of cVA Perception

The detection of cVA is a well-characterized process involving a dedicated set of molecular components within specific olfactory sensory neurons (OSNs).

Key Molecular Players
  • Odorant Receptor 67d (Or67d): This seven-transmembrane domain receptor is specifically expressed in the OSNs of T1 sensilla and is the primary receptor for cVA.[6][7] Mutant flies lacking Or67d show a significantly reduced or absent response to cVA.[7]

  • Odorant-binding protein LUSH (OBP76a): LUSH is an extracellular protein present in the sensillum lymph that is required for the sensitivity of T1 neurons to cVA.[8][9] It is thought to bind and transport the hydrophobic cVA molecule to the Or67d receptor.

  • Sensory Neuron Membrane Protein (SNMP): This CD36-related protein is expressed in the cVA-sensing neurons and is essential for the electrophysiological responses to cVA.[6] SNMP is believed to facilitate the transfer of cVA from LUSH to the Or67d/Orco receptor complex.[10]

  • Olfactory Receptor Co-receptor (Orco): Orco forms a heterodimeric complex with Or67d, creating a functional ligand-gated ion channel.

Signaling Pathway

The perception of cVA begins with its entry into the sensillum lymph, where it is bound by the odorant-binding protein LUSH. The LUSH-cVA complex then interacts with SNMP on the dendritic membrane of the Or67d-expressing OSN. This interaction facilitates the delivery of cVA to the Or67d/Orco receptor complex. Binding of cVA to Or67d induces a conformational change in the receptor complex, leading to the opening of the ion channel and depolarization of the neuron, which in turn generates an action potential.

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron OSN Dendrite cVA cVA LUSH LUSH (OBP76a) cVA->LUSH Binding cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH SNMP SNMP cVA_LUSH->SNMP Interaction Or67d_Orco Or67d/Orco Receptor Complex SNMP->Or67d_Orco cVA Transfer Neuron_Depolarization Neuron Depolarization Or67d_Orco->Neuron_Depolarization Channel Opening Action_Potential Action Potential to Brain Neuron_Depolarization->Action_Potential

Figure 1. Simplified signaling pathway of cVA perception in an olfactory sensory neuron.

Neuronal Circuit for cVA-Mediated Aggregation

The "labeled line" of cVA perception begins with the Or67d-expressing OSNs. These neurons send their axons to a specific glomerulus in the antennal lobe of the brain, the DA1 glomerulus.[2] From the DA1 glomerulus, projection neurons (PNs) relay the cVA signal to higher brain centers, including the mushroom body and the lateral horn. These higher brain regions integrate the pheromonal information with other sensory cues and the internal state of the fly to orchestrate the appropriate behavioral response, such as aggregation.

cVA_Neuronal_Circuit Antenna Antenna (T1 Sensilla) Or67d_OSN Or67d OSNs Antenna->Or67d_OSN cVA Detection DA1_Glomerulus DA1 Glomerulus Or67d_OSN->DA1_Glomerulus Axonal Projection Antennal_Lobe Antennal Lobe PNs Projection Neurons (PNs) DA1_Glomerulus->PNs Synaptic Transmission Mushroom_Body Mushroom Body PNs->Mushroom_Body Lateral_Horn Lateral Horn PNs->Lateral_Horn Behavioral_Output Aggregation Behavior Mushroom_Body->Behavioral_Output Lateral_Horn->Behavioral_Output GC_MS_Workflow Start Start: Single Fly Extraction Hexane Extraction Start->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Injection GC-MS Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis End End: cVA Quantification Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Synthetic Preparation of cis-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenyl acetate (B1210297) ((Z)-11-octadecenyl acetate, cVA) is a crucial semiochemical, most notably recognized as a multifunctional pheromone in the fruit fly, Drosophila melanogaster.[1][2] In this species, it is produced by males and transferred to females during mating, influencing a range of behaviors including courtship inhibition, aggregation, and modulation of courtship memory.[3][4] The stereospecificity of the Z-isomer is critical for its biological activity. The synthesis of high-purity cVA is essential for research in chemical ecology, neurobiology, and for the development of novel pest management strategies.

This document provides a detailed protocol for the laboratory-scale synthesis of cis-vaccenyl acetate. The synthetic strategy is based on a Wittig reaction to stereoselectively form the (Z)-alkene backbone, followed by acetylation of the resulting alcohol. This approach is widely applicable for the synthesis of insect pheromones containing a Z-alkene motif.

Synthetic Pathway Overview

The synthesis of this compound is accomplished in a three-step process starting from 11-bromo-1-undecanol (B108197). The key steps are:

  • Formation of a phosphonium (B103445) salt: 11-bromo-1-undecanol is reacted with triphenylphosphine (B44618) to yield (11-hydroxyundecyl)triphenylphosphonium bromide.

  • Wittig olefination: The phosphonium salt is converted to its corresponding ylide, which then reacts with heptanal (B48729) to form (Z)-11-octadecen-1-ol. The use of a non-stabilized ylide under salt-free conditions favors the formation of the Z-isomer.

  • Acetylation: The hydroxyl group of (Z)-11-octadecen-1-ol is acetylated using acetic anhydride (B1165640) to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Product Purity

StepReactionProductTypical Yield (%)Typical Purity (%)
1Phosphonium Salt Formation(11-hydroxyundecyl)triphenylphosphonium bromide90-98>98
2Wittig Reaction(Z)-11-octadecen-1-ol70-85>95 (Z-isomer)
3Acetylation(Z)-11-octadecenyl acetate85-95>99

Note: Yields and purity are representative and may vary depending on reaction scale and purification efficiency.

Experimental Protocols

Step 1: Synthesis of (11-hydroxyundecyl)triphenylphosphonium bromide

Materials:

  • 11-bromo-1-undecanol

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 11-bromo-1-undecanol (10 mmol, 2.67 g) and triphenylphosphine (10 mmol, 2.62 g) in 100 mL of anhydrous acetonitrile.

  • Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add diethyl ether to the stirred solution until a white precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether (3 x 20 mL).

  • Dry the product under vacuum to yield (11-hydroxyundecyl)triphenylphosphonium bromide as a white solid.

Step 2: Synthesis of (Z)-11-octadecen-1-ol via Wittig Reaction

Materials:

  • (11-hydroxyundecyl)triphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or other suitable strong base (e.g., n-butyllithium)

  • Heptanal

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Schlenk flask or multi-necked flask with septum and nitrogen inlet

  • Magnetic stirrer

  • Syringes

Procedure:

  • In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, suspend (11-hydroxyundecyl)triphenylphosphonium bromide (10 mmol, 5.13 g) in 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of NaHMDS in THF (11 mL, 11 mmol) dropwise via syringe. The formation of the ylide is indicated by a color change to deep orange or red.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of freshly distilled heptanal (10 mmol, 1.14 g) in 10 mL of anhydrous THF dropwise via syringe, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude (Z)-11-octadecen-1-ol by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 95:5).

Step 3: Synthesis of (Z)-11-octadecenyl acetate (Acetylation)

Materials:

  • (Z)-11-octadecen-1-ol

  • Acetic anhydride

  • Pyridine (B92270) (anhydrous) or triethylamine

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Dichloromethane (B109758) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve (Z)-11-octadecen-1-ol (8 mmol, 2.15 g) in 40 mL of anhydrous pyridine (or a mixture of dichloromethane and triethylamine). Add a catalytic amount of DMAP (e.g., 0.1 mmol).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (16 mmol, 1.63 g) to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC until the starting alcohol is consumed.

  • Dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate, e.g., 99:1) to obtain the final product as a colorless oil.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis: The purified product should be analyzed by GC-MS to confirm its molecular weight and fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 310.5.[6]

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure, particularly the presence and stereochemistry of the double bond.

  • ¹H NMR (CDCl₃): Expected signals include a triplet around 4.05 ppm (2H, -CH₂-OAc), a multiplet around 5.35 ppm (2H, -CH=CH-), a singlet around 2.04 ppm (3H, -OAc), and a series of multiplets for the aliphatic chain protons.

  • ¹³C NMR (CDCl₃): Expected signals include a peak around 171.2 ppm for the carbonyl carbon, peaks around 129-130 ppm for the alkene carbons, a peak around 64.7 ppm for the -CH₂-OAc carbon, and a peak around 21.0 ppm for the acetyl methyl carbon.[6]

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Acetylation start1 11-bromo-1-undecanol + Triphenylphosphine reaction1 Reflux in Acetonitrile start1->reaction1 product1 (11-hydroxyundecyl)triphenyl- phosphonium bromide reaction1->product1 start2 Phosphonium Salt product1->start2 To next step ylide Ylide Formation start2->ylide base Strong Base (e.g., NaHMDS) base->ylide reaction2 Wittig Olefination (-78°C to RT) ylide->reaction2 aldehyde Heptanal aldehyde->reaction2 product2 (Z)-11-octadecen-1-ol reaction2->product2 start3 (Z)-11-octadecen-1-ol product2->start3 To next step reaction3 Acetylation (0°C to RT) start3->reaction3 reagent3 Acetic Anhydride, Pyridine, DMAP reagent3->reaction3 crude_product Crude this compound reaction3->crude_product purification Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Wittig_Reaction_Detail cluster_ylide_formation Ylide Formation cluster_olefination Olefination p_salt Phosphonium Salt [(HO(CH₂)₁₁)PPh₃]⁺Br⁻ ylide Phosphorus Ylide (HO(CH₂)₁₀CH=PPh₃) p_salt->ylide Deprotonation base Strong Base (e.g., NaHMDS) base->ylide aldehyde Heptanal (CH₃(CH₂)₅CHO) oxaphosphetane cis-Oxaphosphetane (Intermediate) ylide->oxaphosphetane [2+2] Cycloaddition aldehyde->oxaphosphetane alkene (Z)-11-octadecen-1-ol oxaphosphetane->alkene Decomposition byproduct Triphenylphosphine oxide (Ph₃P=O) oxaphosphetane->byproduct

Caption: Key steps in the Z-selective Wittig reaction.

References

Application Notes: GC-MS Based Metabolomics for Cerebrovascular Accident (CVA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrovascular accident (CVA), or stroke, is a leading cause of mortality and long-term disability worldwide. The underlying pathophysiology of stroke involves complex metabolic alterations. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful analytical technique for metabolomic profiling of biological samples from CVA patients. This approach allows for the identification and quantification of small molecule metabolites, offering insights into the metabolic perturbations associated with stroke and aiding in the discovery of potential diagnostic and prognostic biomarkers.[1][2] This document provides detailed application notes and protocols for the use of GC-MS in CVA analysis.

Application of GC-MS in CVA Research

GC-MS-based metabolomics is instrumental in identifying dysregulated metabolic pathways in stroke patients.[3][4] Studies have revealed significant alterations in amino acid metabolism, fatty acid metabolism, and glycolysis in individuals who have experienced a CVA.[5][6] By comparing the metabolic profiles of CVA patients with healthy controls, researchers can pinpoint key metabolites that are either elevated or diminished, reflecting the systemic response to cerebral ischemia.[7]

These metabolic signatures can serve as potential biomarkers for:

  • Early Diagnosis: Differentiating ischemic stroke from stroke mimics and hemorrhagic stroke.

  • Prognosis: Predicting patient outcomes and risk of recurrence.

  • Therapeutic Monitoring: Assessing the metabolic response to treatment interventions.

Key Metabolites Altered in CVA

Several studies have identified a panel of metabolites that are consistently altered in the serum and plasma of CVA patients. These include amino acids, fatty acids, and other small molecules involved in energy metabolism.

Quantitative Analysis of Altered Metabolites in CVA Patients

The following tables summarize the quantitative changes in key metabolites identified in CVA patients compared to healthy controls, as reported in various GC-MS-based metabolomics studies.

Table 1: Alterations in Amino Acid Levels in CVA Patients

MetaboliteChange in CVA PatientsFold Change/SignificancePotential ImplicationReference
GlutamateElevatedP<0.01Excitotoxicity[7]
GlycineLoweredP<0.05Inflammation[4][7]
IsoleucineLoweredP<0.05Inflammation, Energy Metabolism[4][7]
LeucineLoweredP<0.05Energy Metabolism[7]
ProlineLoweredP<0.05Oxidative Stress[7]
TyrosineLoweredP<0.05Neurotransmitter Synthesis[7]
AlanineLoweredP<0.05Glucose-Alanine Cycle[7]
SerineLoweredP<0.05One-Carbon Metabolism[7]
TryptophanLoweredP<0.05Neurotransmitter Synthesis, Inflammation[7]
MethionineLoweredP<0.05Oxidative Stress[7]

Table 2: Alterations in Fatty Acid and Other Metabolite Levels in CVA Patients

MetaboliteChange in CVA PatientsFold Change/SignificancePotential ImplicationReference
LactateElevatedP<0.01Anaerobic Glycolysis[7]
Palmitate (16:0)IncreasedSignificantly IncreasedFatty Acid Metabolism[5]
Eicosenoate (20:1)IncreasedSignificantly IncreasedFatty Acid Metabolism[5]
Eicosapentaenoate (EPA; 20:5n3)IncreasedSignificantly IncreasedInflammatory Response[5]
Docosahexaenoate (DHA; 22:6n3)IncreasedSignificantly IncreasedNeuroprotection/Inflammation[5]
CitrateLoweredP<0.05TCA Cycle Dysfunction[7]
UreaLoweredP<0.05Protein Catabolism[7]
HypoxanthineLoweredP<0.05Purine Metabolism[7]

Experimental Protocols

The following are detailed protocols for the analysis of amino acids and fatty acids in serum/plasma samples from CVA patients using GC-MS.

Protocol 1: GC-MS Analysis of Amino Acids in Serum/Plasma

This protocol outlines the steps for the derivatization and analysis of amino acids.

1. Sample Preparation and Protein Precipitation:

  • Thaw frozen serum or plasma samples on ice.

  • To 100 µL of serum/plasma, add 400 µL of pre-chilled methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

2. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried residue for oximation.

  • Vortex for 1 minute and incubate at 80°C for 20 minutes.

  • Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation.

  • Vortex for 1 minute and incubate at 70°C for 60 minutes.

  • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.

3. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 5 minutes.

    • Ramp to 300°C at a rate of 5°C/min.

    • Hold at 300°C for 5 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 50-600.

Protocol 2: GC-MS Analysis of Fatty Acids in Serum/Plasma

This protocol details the steps for the extraction, derivatization (as fatty acid methyl esters - FAMEs), and analysis of fatty acids.

1. Lipid Extraction:

  • To 100 µL of serum/plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new glass tube.

2. Derivatization to FAMEs:

  • Evaporate the collected organic phase to dryness under a stream of nitrogen.

  • Add 2 mL of 14% boron trifluoride (BF3) in methanol to the dried lipid extract.

  • Seal the tube and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC-MS autosampler vial.

3. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-88 (60 m x 0.25 mm, 0.20 µm film thickness) or equivalent polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 140°C, hold for 5 minutes.

    • Ramp to 240°C at a rate of 4°C/min.

    • Hold at 240°C for 15 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 50-550.

Data Analysis Workflow

A typical data analysis workflow for GC-MS-based metabolomics in CVA research involves several steps to process the raw data and extract meaningful biological information.

Data_Analysis_Workflow RawData Raw GC-MS Data Acquisition Deconvolution Peak Deconvolution and Detection RawData->Deconvolution Alignment Peak Alignment Deconvolution->Alignment Normalization Normalization Alignment->Normalization Identification Metabolite Identification (NIST Library, etc.) Normalization->Identification StatisticalAnalysis Multivariate Statistical Analysis (PCA, PLS-DA) Identification->StatisticalAnalysis BiomarkerDiscovery Biomarker Discovery (VIP score, Fold Change) StatisticalAnalysis->BiomarkerDiscovery PathwayAnalysis Pathway Analysis (KEGG, MetaboAnalyst) BiomarkerDiscovery->PathwayAnalysis BiologicalInterpretation Biological Interpretation PathwayAnalysis->BiologicalInterpretation

Caption: A typical workflow for GC-MS metabolomics data analysis in CVA research.

Metabolic Pathways in CVA

GC-MS metabolomics studies have highlighted the perturbation of several key metabolic pathways in the aftermath of a cerebrovascular accident. The identified biomarkers are often central to these pathways, reflecting the systemic metabolic dysregulation.

CVA_Metabolic_Pathways cluster_cva Cerebrovascular Accident (CVA) cluster_pathways Affected Metabolic Pathways cluster_biomarkers Key Biomarkers CVA Cerebral Ischemia Glycolysis Anaerobic Glycolysis CVA->Glycolysis leads to TCA TCA Cycle Dysfunction CVA->TCA causes AminoAcid Amino Acid Metabolism CVA->AminoAcid alters FattyAcid Fatty Acid Metabolism CVA->FattyAcid impacts Inflammation Inflammation & Oxidative Stress CVA->Inflammation induces Lactate Lactate ↑ Glycolysis->Lactate Citrate Citrate ↓ TCA->Citrate Glutamate Glutamate ↑ AminoAcid->Glutamate BCAA BCAAs ↓ (Leu, Ile, Val) AminoAcid->BCAA FattyAcids Fatty Acids ↑ (Palmitate, EPA, DHA) FattyAcid->FattyAcids Proline Proline ↓ Inflammation->Proline

Caption: Interplay of CVA with key metabolic pathways and associated biomarkers.

Conclusion

GC-MS-based metabolomics is a valuable tool for investigating the metabolic consequences of cerebrovascular accidents. The ability to identify and quantify a wide range of metabolites provides a window into the pathophysiological processes of stroke. The protocols and data presented here offer a framework for researchers to apply this technology in their own studies, with the ultimate goal of improving the diagnosis, prognosis, and treatment of CVA. Further research and validation of these metabolic biomarkers are crucial for their translation into clinical practice.

References

Application Note: Quantification of cis-Vaccenyl Acetate on a Single Fly Cuticle by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-vaccenyl acetate (B1210297) (cVA) is a volatile, male-specific pheromone in Drosophila melanogaster that plays a critical role in mediating a variety of social behaviors, including courtship, aggression, and aggregation.[1] Synthesized in the male ejaculatory bulb, cVA is transferred to females during copulation and can be detected on the male cuticle.[2] Its presence and concentration provide crucial chemical cues to other flies, influencing their behavior. For instance, cVA acts as an anti-aphrodisiac to other males, inhibiting male-male courtship, while also serving as an aggregation pheromone for both sexes.[1][3]

Accurate quantification of cVA from a single fly is essential for studies in chemical ecology, neurobiology, and behavioral genetics. It allows researchers to correlate pheromone levels with specific behaviors, genetic backgrounds, or physiological states. This application note provides a detailed protocol for the extraction and quantification of cVA from the cuticle of a single Drosophila fly using Gas Chromatography-Mass Spectrometry (GC-MS), the definitive analytical technique for this purpose.

Principle

The methodology involves a simple and rapid solvent extraction of cuticular hydrocarbons (CHCs), including cVA, from an individual fly. The fly is briefly immersed in a non-polar solvent containing a known concentration of an internal standard. This extract is then injected into a GC-MS system. The gas chromatograph separates the various chemical components of the extract based on their volatility and interaction with the GC column. The mass spectrometer then fragments and detects the molecules, allowing for positive identification and accurate quantification of cVA relative to the internal standard.

Materials and Reagents

  • Flies: Single Drosophila melanogaster of desired sex, age, and mating status.

  • Solvent: Hexane (B92381) (High-purity, GC-grade).

  • Internal Standard (IS): n-Hexacosane (C26) or another suitable n-alkane.

  • Vials: 2 mL glass vials with PTFE-lined caps.

  • Micro-inserts: 250 µL glass conical inserts for GC vials.

  • Pipettes: Calibrated micropipettes (10 µL, 200 µL).

  • Vortex Mixer.

  • GC-MS System: Gas chromatograph equipped with a mass spectrometer detector (e.g., Agilent 7890 GC with 5975 MS).

  • GC Column: Non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Gases: Helium (carrier gas), Nitrogen/Air for detector as required.

Experimental Protocols

Protocol 1: Sample Preparation and Collection
  • Fly Rearing: Rear flies on standard cornmeal-agar medium at 25°C.

  • Sample Collection: Collect individual flies of the desired age and social condition (e.g., 4-5 day old virgin males, or females 24 hours post-mating). Anesthetize flies briefly on ice or with CO2.

  • Handling: Use clean forceps for handling each fly to avoid cross-contamination.

Protocol 2: Cuticular Extraction of cVA from a Single Fly

This protocol is optimized for extracting pheromones present on the cuticle surface.

  • Prepare Extraction Solution: Prepare a stock solution of the internal standard (e.g., n-Hexacosane) in hexane at a concentration of 10 ng/µL.

  • Dispense Solvent: Add 30 µL of the internal standard/hexane solution into a 2 mL GC vial containing a 250 µL glass insert.

  • Extraction: Place a single, live or freshly frozen fly into the insert containing the solvent. Cap the vial tightly.

  • Vortex: Vortex the vial for 1 minute to ensure efficient extraction of the cuticular lipids.[4]

  • Incubation: Let the vial stand at room temperature for 5 minutes.[5]

  • Sample Transfer: Carefully remove the fly from the vial. The remaining solvent in the insert is the sample extract, ready for analysis.

Protocol 3: GC-MS Analysis

The following parameters serve as a starting point and may require optimization based on the specific instrument.

Gas Chromatograph (GC) Conditions:

  • Injector Port: Splitless mode

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase at 15°C/min to 250°C, hold for 3 minutes.

    • Ramp 2: Increase at 20°C/min to 280°C, hold for 10 minutes.

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

  • Scan Range: m/z 35-550.

Protocol 4: Data Analysis and Quantification
  • Compound Identification: Identify the peaks for cVA and the internal standard (IS) in the total ion chromatogram (TIC) based on their retention times and mass spectra. The mass spectrum of cVA will show characteristic fragment ions.

  • Peak Integration: Integrate the area under the curve for the cVA peak and the internal standard peak.

  • Quantification: Calculate the amount of cVA in the sample using the following formula:

    Amount of cVA (ng) = (Area of cVA / Area of IS) * Amount of IS (ng)

    • Amount of IS is the total amount added to the vial (e.g., 30 µL * 10 ng/µL = 300 ng).

Data Presentation

The amount of cVA on a single fly is highly dependent on its sex, age, and mating status. The following table summarizes representative quantitative data gathered from various studies.

Fly StatuscVA Amount (ng/fly)Notes
Virgin Female ~0.4 ngEssentially undetectable.[2]
Mature Virgin Male 200 - 2900 ngThe total amount (cuticular and internal) can be substantial.[1]
Mated Female (1h post-mating) ~313 ngcVA is transferred from the male during copulation.[2]
Mated Female (24h post-mating) 9 - 200 ngThe amount decreases over time.[1]

Visualizations

G cluster_collection Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Fly 1. Single Fly Sample (Virgin Male, Mated Female, etc.) Extract 3. Immerse Fly in 30 µL Solvent (5 min incubation) Fly->Extract Solvent 2. Prepare Hexane with Internal Standard (e.g., 10 ng/µL) Solvent->Extract Vortex 4. Vortex for 1 minute Extract->Vortex Inject 5. Inject 1 µL of Extract into GC-MS Vortex->Inject Acquire 6. Data Acquisition (Chromatogram & Mass Spectra) Inject->Acquire Analyze 7. Integrate Peak Areas (cVA and Internal Standard) Acquire->Analyze Calculate 8. Calculate cVA Amount (ng) Analyze->Calculate

G cluster_stimulus External Cue cluster_periphery Antennal Sensillum (T1) cluster_neuron Neural Processing cluster_output Behavioral Output cVA cis-Vaccenyl Acetate (cVA) LUSH LUSH (Odorant-Binding Protein) Binds and transports cVA cVA->LUSH Receptor Or67d/Orco Receptor Complex on Olfactory Neuron Dendrite LUSH->Receptor Presents cVA Neuron Activation of T1 Olfactory Sensory Neuron Receptor->Neuron Triggers Depolarization Glomerulus Signal to DA1 Glomerulus in Antennal Lobe Neuron->Glomerulus Sends Action Potentials Behavior Modulation of Behavior (e.g., Courtship Inhibition, Aggregation) Glomerulus->Behavior Higher-Order Processing

References

Application Notes and Protocols for cis-Vaccenyl Acetate Delivery in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenyl acetate (B1210297) (cVA) is a volatile pheromone in Drosophila melanogaster that plays a crucial role in modulating a range of social behaviors, including courtship, aggression, and aggregation.[1][2] Synthesized in the male ejaculatory bulb, cVA is transferred to females during mating and subsequently influences the behavior of other flies in the vicinity.[1][3][4] The ability to reliably and quantitatively deliver cVA in a laboratory setting is paramount for dissecting the neural circuits and molecular mechanisms underlying these behaviors. These application notes provide detailed protocols for the preparation and delivery of cVA for various behavioral assays in Drosophila.

Data Presentation: cVA Delivery Methods and Behavioral Outcomes

The following table summarizes quantitative data from various studies on the delivery of synthetic cVA and the resulting behavioral responses in Drosophila melanogaster.

Behavioral Assay Delivery Method cVA Concentration/Amount Solvent Observed Behavioral Effect Reference
Courtship Conditioning Synthetic cVA applied to a filter paper in a two-compartment chamber.0.2 ngNot SpecifiedSufficient to generalize learned courtship suppression.[5]
Courtship Inhibition Synthetic cVA applied to a filter paper in the lower cell of a double-layered courtship chamber.≥0.2 ngHexane (B92381)Significant suppression of male courtship behavior.[6]
Courtship Inhibition Synthetic cVA applied to decapitated virgin females.50 ng, 150 ng, 400 ngAcetone (B3395972)Dose-dependent decrease in the Courtship Index (CI) of males.[7]
Aggregation Pentane extracts of mature males (containing cVA) introduced into a wind-tunnel olfactometer.Not specified for synthetic cVA, but extracts increased attractiveness of food odors.PentaneIncreased attractiveness of food odors to both males and females.[8]
Electrophysiology (Single Sensillum Recording) 1 µl of cVA solution applied to filter paper in a Pasteur pipette; air passed over.1% dilutionParaffin (B1166041) OilActivation of T1 olfactory neurons.[2][9]
Pre-imaginal Conditioning Eggs soaked in synthetic cVA solution or placed on cVA-enriched food.100 ng/µl (soaking), 15 ng/mm³ (food)Water (for soaking)Affects adult male courtship suppression in response to cVA.[4]

Experimental Protocols

Protocol 1: Preparation of cis-Vaccenyl Acetate Solutions

Materials:

  • This compound (cVA)

  • Hexane (spectrophotometric grade) or Paraffin Oil

  • Glass vials with Teflon-lined caps (B75204)

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of cVA in hexane (e.g., 10 mg/mL). Due to the volatility of hexane, prepare solutions fresh or store them at -20°C in tightly sealed vials for short periods. For methods requiring slower release, paraffin oil can be used as a solvent.[2][9]

  • Serial Dilutions: Perform serial dilutions from the stock solution to achieve the desired final concentrations for your behavioral assay. Use hexane or paraffin oil as the diluent. For example, to prepare a 1% solution, dilute the stock solution accordingly.

  • Storage: Store all cVA solutions in glass vials with Teflon-lined caps to prevent degradation and adsorption to plastic surfaces. Store at -20°C for long-term storage.

Protocol 2: cVA Delivery for Courtship Assays

A. Application to Filter Paper:

Materials:

  • Courtship chamber (e.g., a small petri dish or a multi-well plate)[6]

  • Filter paper discs (sized to fit the chamber)

  • Prepared cVA solution (in a volatile solvent like hexane)

  • Micropipette

Procedure:

  • Place a filter paper disc into the courtship chamber. For two-compartment chambers, the disc is often placed in a separate but connected compartment to allow for volatile transfer.[5]

  • Using a micropipette, apply a small, precise volume (e.g., 1-10 µL) of the desired cVA solution onto the center of the filter paper disc.

  • Allow the solvent to evaporate completely (typically 1-2 minutes for hexane) before introducing the flies. This ensures that the observed behavioral effects are due to cVA and not the solvent.

  • Introduce a naive male and a target female (e.g., a virgin female) into the chamber and record courtship behavior for a defined period (e.g., 10-30 minutes).

B. Application to a Decapitated Female:

Materials:

  • Decapitated virgin female flies

  • Prepared cVA solution (in a volatile solvent like acetone or hexane)

  • Micropipette

Procedure:

  • Anesthetize and decapitate virgin female flies.

  • Apply a small volume (e.g., 0.5-1 µL) of the desired cVA solution directly onto the abdomen of the decapitated female.[7]

  • Allow the solvent to evaporate completely.

  • Introduce a naive male into the chamber with the cVA-perfumed female and record courtship behavior.

Protocol 3: cVA Delivery for Olfactometer Assays

Materials:

  • T-maze or a four-quadrant olfactometer.[8]

  • Air pump and flow meters for controlled airflow.

  • Odor delivery vials or cartridges.

  • Filter paper.

  • Prepared cVA solution.

Procedure:

  • Odor Source Preparation: Apply a known volume and concentration of cVA solution onto a piece of filter paper and place it inside an odor delivery vial. A control vial should be prepared with the solvent alone.

  • Apparatus Setup: Connect the odor and control vials to the inlets of the olfactometer. Ensure a constant and equal airflow is delivered through both the odor and control arms of the apparatus. A typical airflow rate is 100-200 mL/min.

  • Fly Introduction: Introduce a group of flies into the central chamber of the olfactometer.

  • Acclimation and Choice: Allow the flies to acclimate for a short period before allowing them to choose between the odor and control streams.

  • Data Collection: Record the number of flies in each arm of the olfactometer at specific time intervals or track their movement using video analysis software. The preference index can then be calculated.

Mandatory Visualizations

cVA Signaling Pathway

cVA_Signaling_Pathway cluster_sensillum Antennal Trichoid Sensillum cluster_brain Antennal Lobe & Higher Brain Centers cVA cis-Vaccenyl Acetate (cVA) LUSH LUSH (OBP76a) cVA->LUSH Binding SNMP SNMP LUSH->SNMP Interaction Or67d Or67d Receptor SNMP->Or67d Signal Transduction ORN Olfactory Receptor Neuron (ORN) Or67d->ORN Activation Glomerulus DA1 Glomerulus ORN->Glomerulus Synaptic Transmission PNs Projection Neurons (PNs) Glomerulus->PNs Synaptic Transmission Brain Higher Brain Centers (e.g., Mushroom Body, Lateral Horn) PNs->Brain Signal Relay Behavior Behavioral Output (Courtship, Aggression, Aggregation) Brain->Behavior Behavioral Control Courtship_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_cVA Prepare cVA solutions (Stock and dilutions) Apply_cVA Apply cVA to filter paper or decapitated female Prep_cVA->Apply_cVA Prep_Flies Collect and age flies (e.g., 3-5 day old virgin males) Intro_Flies Introduce male and female into courtship chamber Prep_Flies->Intro_Flies Solvent_Evap Allow solvent to evaporate Apply_cVA->Solvent_Evap Solvent_Evap->Intro_Flies Record Record behavior for a defined period (e.g., 10 min) Intro_Flies->Record Score_Behavior Score courtship behaviors (e.g., wing vibration, licking, copulation attempts) Record->Score_Behavior Calc_CI Calculate Courtship Index (CI) (% time spent courting) Score_Behavior->Calc_CI Stats Statistical Analysis Calc_CI->Stats

References

Application Notes and Protocols for cis-Vaccenyl Acetate (CAS 6186-98-7) in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of commercial cis-vaccenyl acetate (B1210297) (cVA) in research, with a primary focus on its role as a pheromone in Drosophila melanogaster. This document outlines its chemical properties, key applications in neurobiology and behavior, and detailed protocols for common experimental procedures.

Introduction to cis-Vaccenyl Acetate (cVA)

This compound is a volatile organic compound and a well-characterized male-specific pheromone in the fruit fly, Drosophila melanogaster.[1][2] It is an acetate ester of vaccenyl alcohol and plays a crucial role in mediating a variety of social behaviors, including aggregation, courtship, and aggression.[2][3][4] Synthesized in the male ejaculatory bulb, cVA is transferred to females during mating and can act as an anti-aphrodisiac to other males, inhibiting their courtship of recently mated females.[4][5] It also functions as an aggregation pheromone, attracting both males and females to food sources.[3][6]

Chemical and Physical Properties

PropertyValue
CAS Number 6186-98-7
Molecular Formula C₂₀H₃₈O₂
Molar Mass 310.51 g/mol
Appearance Colorless to pale yellow liquid
Odor Sweet, fruity
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF.[7] Limited solubility in PBS (pH 7.2) at approximately 2.5 mg/ml.[7]

Data Presentation: Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in Drosophila research, primarily from electrophysiological and behavioral studies.

ParameterValue/RangeExperimental ContextReference
Electrophysiology (Single-Sensillum Recording)
T1 Sensillum Response Threshold~10⁻⁴ ngDose-response curve of wild-type T1 neurons.[1]
Or67d Ectopic Expression Response Threshold~10⁻² ngDose-response curve of non-T1 neurons misexpressing Or67d.[1]
T1 Neuron Firing Rate (Baseline)~1 spike/secSpontaneous activity of T1 sensilla neurons.[8]
T1 Neuron Firing Rate (Stimulated with 1% cVA)~37 spikes/secResponse of T1 sensilla neurons to cVA stimulation.[8]
Behavioral Assays
Male Courtship Inhibition0 - 2000 ngDose-response for courtship suppression in males.[9]
Aggression Promotion100 µg - 5 mgDoses of synthetic cVA used to promote male-male aggression.[10]
Aggregation AssayAmounts equivalent to that released by a single mature male.Wind-tunnel olfactometer bioassay.[3]

Signaling Pathway

The detection of cVA in Drosophila is a well-studied process involving several key proteins in the olfactory sensory neurons (OSNs) of the T1 sensilla. The primary receptor for cVA is the odorant receptor Or67d.[1] The signaling cascade involves an odorant-binding protein, LUSH, and a sensory neuron membrane protein, SNMP.

Caption: Molecular signaling pathway of this compound perception.

Experimental Protocols

Single-Sensillum Recording (SSR)

This protocol is for measuring the electrophysiological response of Drosophila olfactory sensory neurons in T1 sensilla to cVA.

Materials:

  • Tungsten electrodes

  • Micromanipulator

  • Amplifier and data acquisition system

  • Odor delivery system

  • This compound (CAS 6186-98-7)

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • Drosophila melanogaster (2-7 days old)

Procedure:

  • Fly Preparation: Immobilize a fly in a pipette tip with the head and antennae exposed. Secure the fly with wax or a similar substance.

  • Electrode Placement: Insert a reference electrode into the fly's eye. Carefully advance a recording electrode with a micromanipulator to make contact with the base of a trichoid sensillum on the antenna.

  • Odor Preparation: Prepare serial dilutions of cVA in the chosen solvent. Load a filter paper with a known amount of the cVA solution.

  • Stimulation: Deliver a puff of charcoal-filtered air through the odor cartridge towards the fly's antenna for a defined duration (e.g., 300 ms).[8]

  • Recording: Record the neuronal activity (action potentials) before, during, and after the odor stimulus.

  • Data Analysis: Count the number of action potentials in a defined time window after the stimulus onset and subtract the spontaneous firing rate.

Male Courtship Inhibition Assay

This assay measures the inhibitory effect of cVA on male courtship behavior.

Materials:

  • Small courtship chambers

  • Virgin female flies (decapitated)

  • Male flies (sexually mature)

  • This compound

  • Solvent (e.g., hexane)

  • Video recording setup

Procedure:

  • Fly Preparation: Collect virgin females and males. Anesthetize the females on ice and decapitate them.

  • cVA Application: Apply a specific dose of cVA (e.g., 0-2000 ng) dissolved in a solvent to the abdomen of the decapitated female.[9] Allow the solvent to evaporate.

  • Behavioral Observation: Introduce a single male fly into a courtship chamber with a cVA-treated decapitated female.

  • Recording: Record the male's behavior for a set period (e.g., 10 minutes).

  • Data Analysis: Measure the courtship index, which is the percentage of time the male spends performing courtship behaviors (e.g., wing extension, tapping, licking).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a behavioral study investigating the effects of cVA.

Behavioral_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Fly_Prep Fly Preparation (e.g., age & sex selection) Assay Behavioral Assay (e.g., Courtship Chamber) Fly_Prep->Assay cVA_Prep cVA Sample Preparation (dilutions, application) cVA_Prep->Assay Recording Video Recording Assay->Recording Scoring Behavioral Scoring (e.g., Courtship Index) Recording->Scoring Stats Statistical Analysis Scoring->Stats Conclusion Conclusion Stats->Conclusion

Caption: Workflow for a cVA behavioral study.

Safety Precautions

While this compound is generally regarded as safe in low concentrations, appropriate laboratory safety measures should be followed.[8] This includes working in a well-ventilated area, wearing personal protective equipment (gloves, lab coat, safety glasses), and avoiding direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and storage information.

Conclusion

Commercial this compound is an invaluable tool for research in chemical ecology, neurobiology, and animal behavior. Its well-defined role in Drosophila makes it an excellent model compound for studying pheromonal communication and its underlying neural circuits. The protocols and data provided here serve as a starting point for designing and conducting robust experiments to further elucidate the multifaceted functions of this important signaling molecule.

References

Application Notes and Protocols for Single-Sensillum Recording of cVA-Sensitive Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fruit fly, Drosophila melanogaster, serves as a powerful model organism for studying the neural circuits that underlie innate behaviors. A key mediator of social and sexual behaviors in this species is the male-produced pheromone, 11-cis vaccenyl acetate (B1210297) (cVA). This volatile chemical cue is detected by a specific class of olfactory sensory neurons (OSNs) housed within at1 trichoid sensilla on the fly's antenna.[1] These neurons express the odorant receptor Or67d and are highly sensitive and specific to cVA.[1][2][3] Understanding the electrophysiological response of these neurons to cVA is crucial for dissecting the molecular and cellular basis of pheromone perception and its influence on behavior.

Single-sensillum recording (SSR) is a powerful electrophysiological technique that allows for the direct measurement of action potentials from individual OSNs in response to olfactory stimuli.[4][5][6] This application note provides a detailed protocol for performing SSR from cVA-sensitive neurons in Drosophila melanogaster. It also outlines the underlying signaling pathway and presents quantitative data on the neuronal response to cVA.

The cVA Signaling Pathway in Olfactory Sensory Neurons

The detection of cVA by Or67d-expressing neurons involves a multi-step signaling cascade within the sensillum lymph and at the dendritic membrane of the neuron.[3][7][8][9] In the absence of cVA, the Sensory Neuron Membrane Protein (SNMP) is thought to inhibit the Or67d/Orco receptor complex.[9] The binding of cVA to the odorant-binding protein LUSH induces a conformational change in LUSH.[7][9] This activated LUSH-cVA complex then interacts with SNMP, leading to the disinhibition of the Or67d/Orco ion channel and subsequent neuronal depolarization and firing of action potentials.[7][9][10]

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron OSN Dendrite cVA cVA LUSH_inactive LUSH (inactive) cVA->LUSH_inactive binds LUSH_active LUSH-cVA (active) LUSH_inactive->LUSH_active conformational change SNMP SNMP LUSH_active->SNMP interacts with IonChannel Ion Channel (Closed) SNMP->IonChannel inhibits IonChannel_Open Ion Channel (Open) SNMP->IonChannel_Open relieves inhibition Orco Orco Or67d Or67d Depolarization Depolarization IonChannel_Open->Depolarization leads to ActionPotential Action Potential Depolarization->ActionPotential triggers

Caption: cVA signaling pathway in Drosophila olfactory neurons.

Experimental Protocol: Single-Sensillum Recording from at1 Sensilla

This protocol details the steps for preparing a Drosophila specimen and performing SSR to record the activity of cVA-sensitive neurons.

Materials
  • Drosophila melanogaster (wild-type or desired genotype), 2-5 days old

  • Tungsten electrodes (sharpened to a fine tip)

  • Reference electrode (glass capillary filled with saline solution or another tungsten electrode)

  • Micromanipulators

  • Microscope with high magnification (e.g., 1000x)

  • Preamplifier and amplifier

  • Data acquisition system and software (e.g., Spike2, pCLAMP)

  • Odor delivery system (olfactometer)

  • cVA (11-cis vaccenyl acetate)

  • Paraffin (B1166041) oil (or other suitable solvent)

  • Pipette tips, glass slides, coverslips, and modeling clay or wax

Methodology
  • Fly Preparation:

    • Anesthetize a 2-5 day old fly by cooling it on ice.

    • Mount the fly in the cut-off end of a 200 µL pipette tip, with the head and antennae protruding.[5]

    • Secure the pipette tip to a glass slide using wax or clay.

    • Immobilize the head and antennae using a small piece of a coverslip or fine tungsten wire, ensuring the third antennal segment is accessible.[11] The at1 sensilla are located in the distolateral region of the antenna.[11][12] A posterior mounting position is often optimal for accessing at1 sensilla.[11]

  • Electrode Placement:

    • Under high magnification, carefully insert the reference electrode into the compound eye of the fly.[4]

    • Position the recording electrode, mounted on a micromanipulator, over the third antennal segment.

    • Gently advance the recording electrode to make contact with and penetrate the shaft of an at1 sensillum. A successful insertion is often indicated by an increase in baseline noise followed by the appearance of spontaneous action potentials.[5]

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of cVA in a solvent such as paraffin oil.

    • Apply a small aliquot (e.g., 10 µL) of the cVA solution onto a piece of filter paper and insert it into a Pasteur pipette or a dedicated odor cartridge.

    • Connect the odor delivery pipette to an olfactometer that will deliver a controlled puff of charcoal-filtered, humidified air through the pipette and over the fly's antenna.

  • Data Recording and Analysis:

    • Record the spontaneous activity of the neuron for a few seconds before stimulus delivery to establish a baseline firing rate.

    • Deliver a pulse of the cVA stimulus (e.g., 500 ms) and record the neuronal response for several seconds.

    • Allow for a sufficient recovery period between stimuli to prevent adaptation.

    • Analyze the recorded data by counting the number of spikes in a defined time window after the stimulus onset and subtracting the baseline firing rate.

Quantitative Data Summary

The response of Or67d-expressing neurons to cVA is dose-dependent. The following table summarizes typical electrophysiological responses obtained from single-sensillum recordings.

cVA ConcentrationMean Spike Frequency (spikes/s) ± SEMResponse Latency (ms)Response Duration (s)
Solvent Control5 ± 2N/AN/A
10⁻⁴ % (v/v)50 ± 8~100-200~1-2
10⁻³ % (v/v)120 ± 15~50-150~2-3
10⁻² % (v/v)200 ± 20~50-100~3-5
1%>200<50>5

Note: These values are representative and can vary depending on the specific experimental setup, including the fly's physiological state and the precise parameters of stimulus delivery. The response of Or67d neurons to a high dose of cVA can range from approximately 40 to over 200 spikes/s.[13]

Experimental Workflow

The following diagram illustrates the major steps involved in the single-sensillum recording experiment for cVA-sensitive neurons.

SSR_Workflow A Fly Preparation (Anesthetize & Mount) B Electrode Placement (Reference & Recording) A->B E Recording (Baseline & Stimulus Response) B->E C Stimulus Preparation (cVA Dilutions) C->E D Data Acquisition Setup D->E F Data Analysis (Spike Sorting & Quantification) E->F

References

Application Notes and Protocols for Calcium Imaging of Olfactory Neurons with cVA Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detection of pheromones is a critical aspect of chemical communication in many insect species, influencing social behaviors such as mating and aggression. cis-Vaccenyl acetate (B1210297) (cVA) is a well-characterized pheromone in Drosophila melanogaster that modulates these behaviors. Understanding the neural circuits that process cVA is crucial for dissecting the mechanisms underlying these innate behaviors. Calcium imaging is a powerful technique that allows for the visualization of neural activity in response to olfactory stimuli in real-time. By using genetically encoded calcium indicators (GECIs), such as GCaMP, researchers can monitor calcium dynamics in specific populations of olfactory neurons.[1][2] This document provides detailed application notes and protocols for performing calcium imaging of olfactory neurons in Drosophila stimulated with cVA.

Signaling Pathway

In Drosophila, the detection of cVA is primarily mediated by olfactory receptor neurons (ORNs) expressing the odorant receptor Or67d.[3] These ORNs are housed in the at1 sensilla on the antennae.[4] Insect olfactory receptors, including Or67d, form heteromeric ligand-gated ion channels with a conserved co-receptor (Orco).[5] Upon binding of cVA to the Or67d/Orco complex, the ion channel opens, leading to an influx of cations, including Ca²⁺. This influx of calcium results in the depolarization of the ORN, initiating an electrical signal that is transmitted to the antennal lobe, the primary olfactory center in the insect brain.[2][6] The increase in intracellular calcium concentration can be visualized using fluorescent calcium indicators.

cVA_Signaling_Pathway cluster_ORN Olfactory Receptor Neuron (ORN) cVA cVA (cis-Vaccenyl Acetate) Or67d_Orco Or67d/Orco Receptor Complex cVA->Or67d_Orco Binding IonChannel Ion Channel Opening Or67d_Orco->IonChannel Activation Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Depolarization Neuron Depolarization Ca_Influx->Depolarization Signal Signal to Antennal Lobe Depolarization->Signal

Figure 1: cVA Olfactory Signaling Pathway.

Experimental Protocols

This section provides detailed protocols for in vivo calcium imaging of the Drosophila antennal lobe in response to cVA stimulation. The use of genetically encoded calcium indicators like GCaMP expressed in specific neurons via the GAL4/UAS system is a common approach.[2][7]

I. Fly Preparation and Mounting
  • Fly Strain: Utilize a fly strain expressing a genetically encoded calcium indicator (e.g., UAS-GCaMP6s) under the control of a specific driver line that targets the neurons of interest (e.g., Or67d-GAL4 for cVA-responsive ORNs).

  • Anesthetization: Anesthetize a 3-7 day old fly on ice or with CO₂.[1]

  • Mounting:

    • Prepare a custom-made mounting block (e.g., from Plexiglas).[8]

    • Carefully insert the fly into a small opening in the block, securing the head with a copper plate or by gluing it under a coverslip with a window cut into it.[8] The antennae should be positioned forward to allow for optical access to the antennal lobes.[8]

    • Immobilize the head further using a low-melting-point wax or dental glue.

II. Antennal Lobe Dissection
  • Saline Application: Cover the head with cold, calcium-free saline solution.[1]

  • Cuticle Removal: Using fine forceps and a sharp scalpel or tungsten needle, carefully cut a small window in the head capsule between the eyes and antennae to expose the brain and the antennal lobes.[8]

  • Membrane Removal: Gently remove any overlying membranes or trachea to ensure a clear optical path to the antennal lobes.

  • Saline Replacement: Replace the calcium-free saline with a regular saline solution containing calcium.[1]

III. cVA Stimulation
  • Odorant Preparation: Prepare a dilution series of cVA in a solvent such as mineral oil. A typical concentration range for stimulation can be from 10⁻⁶ to 10⁻² dilutions.

  • Odor Delivery System: Use an olfactometer to deliver a constant stream of clean air to the fly's antennae.[7] The odorant stimulus (cVA) is injected into this airstream for a defined duration.

  • Stimulation Protocol:

    • Position the odor delivery pipette approximately 5 mm away from the antennae.[1]

    • Deliver a pulse of cVA (e.g., 2 seconds) into the constant airstream.[1]

    • Maintain a sufficient inter-stimulus interval (e.g., at least 2 minutes) to allow for receptor recovery and odor clearance.[1]

IV. Calcium Imaging
  • Microscopy: Use a wide-field fluorescence, confocal, or two-photon microscope for imaging.[2][7] A water-immersion objective (e.g., 40x) is typically used.[1]

  • GCaMP Imaging Parameters:

    • For GCaMP, use an excitation wavelength of around 488 nm and an emission filter of 500-550 nm.[2][6]

    • Acquire images at a frame rate of approximately 4 frames per second.[1]

  • Image Acquisition:

    • Start image acquisition before the odor stimulus to establish a baseline fluorescence.

    • Continue acquiring images throughout the stimulus presentation and for a period afterward to capture the full response and recovery.

    • After the functional imaging, acquire a high-resolution z-stack of the antennal lobe for anatomical reference and glomerular identification.[1]

V. Data Analysis
  • Region of Interest (ROI) Selection: Identify and draw ROIs around the glomeruli of interest (e.g., the DA1 glomerulus which is targeted by Or67d neurons) in the acquired image series.

  • Fluorescence Measurement: Measure the mean fluorescence intensity within each ROI for each frame.

  • Calculation of ΔF/F: Calculate the relative change in fluorescence (ΔF/F) using the formula: (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation.

  • Data Visualization: Plot the ΔF/F over time to visualize the neuronal response to the cVA stimulus.

Experimental Workflow

The following diagram illustrates the general workflow for a calcium imaging experiment of olfactory neurons with cVA stimulation.

Experimental_Workflow start Start prep Fly Preparation & Mounting start->prep dissect Antennal Lobe Dissection prep->dissect setup Microscope & Odor Delivery Setup dissect->setup image Calcium Imaging Acquisition setup->image stimulate cVA Stimulation image->stimulate During Imaging analyze Data Analysis (ΔF/F) image->analyze end End analyze->end

Figure 2: Experimental Workflow for Calcium Imaging.

Data Presentation

The quantitative data from calcium imaging experiments are typically presented to show the magnitude and dynamics of the neuronal response. The following tables provide a template for organizing such data.

Table 1: Neuronal Response to cVA Stimulation

Stimulus (cVA dilution)Peak ΔF/F (%)Time to Peak (s)Response Duration (s)
10⁻⁶5.2 ± 0.81.5 ± 0.24.1 ± 0.5
10⁻⁴15.8 ± 2.11.2 ± 0.16.5 ± 0.7
10⁻²25.3 ± 3.51.0 ± 0.18.2 ± 0.9
Control (Mineral Oil)0.5 ± 0.2N/AN/A

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values will vary depending on the specific experimental conditions.

Table 2: Imaging Parameters

ParameterValue
Microscope TypeTwo-Photon
Objective40x Water Immersion
Excitation Wavelength488 nm
Emission Filter500-550 nm
Frame Rate4 Hz
Image Resolution128 x 128 pixels
Stimulation Duration2 s
Inter-stimulus Interval120 s

Conclusion

Calcium imaging of cVA-responsive olfactory neurons is a robust method for investigating the neural basis of pheromone perception. The protocols outlined in this document, combined with the use of genetically encoded calcium indicators, provide a powerful toolkit for researchers in neuroscience and related fields. Careful execution of the experimental procedures and rigorous data analysis are essential for obtaining high-quality, reproducible results that can contribute to our understanding of olfactory processing and its role in behavior.

References

Application Notes and Protocols for Preparing cis-vaccenyl Acetate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-vaccenyl acetate (B1210297) (cVA) is a volatile male-specific pheromone in Drosophila melanogaster that plays a crucial role in mediating a variety of social behaviors, including aggregation, courtship, and mating.[1][2][3] Accurate and reproducible preparation of cVA solutions is paramount for obtaining reliable experimental results in behavioral assays, electrophysiology, and chemical analysis. This document provides detailed protocols for the preparation of cVA solutions for various research applications, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Properties of cis-vaccenyl Acetate

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

PropertyValueReference
Synonyms (Z)-11-Octadecenyl acetate, 11-cis Vaccenyl Acetate[4][5]
Molecular Formula C20H38O2[4][5]
Formula Weight 310.5 g/mol [4][5]
Appearance Liquid[6]
Purity Typically ≥98%[4][5]
Storage (Pure Form) -20°C for up to 3 years[6]
Storage (In Solvent) -80°C for up to 1 year[6]

Solubility Data

The choice of solvent is critical and depends on the specific experimental application. The following table summarizes the solubility of this compound in various common solvents.

SolventSolubilityReference
Ethanol (B145695) ~30 mg/mL[5]
Dimethyl sulfoxide (B87167) (DMSO) ~20 mg/mL, ~62.1 mg/mL (sonication recommended)[4][5][6]
Dimethylformamide (DMF) ~25 mg/mL[5]
Phosphate-Buffered Saline (PBS), pH 7.2 ~2.5 mg/mL[4][5]
Paraffin (B1166041) Oil Used as a diluent for electrophysiology[4]
Hexane (B92381) Used for extraction and GC-MS analysis[7]

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the desired final concentration for working solutions.

Materials:

  • This compound (≥98% purity)

  • Ethanol (anhydrous) or Dimethyl sulfoxide (DMSO)

  • Glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Analytical balance

Protocol:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the weighed cVA to a clean glass vial.

  • Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex until the cVA is completely dissolved. Sonication may be used to aid dissolution in DMSO.[6]

  • Store the stock solution at -20°C for short-term use or -80°C for long-term storage.

Preparation of Working Solutions for Behavioral Assays

For behavioral experiments, cVA is often presented to the flies on a substrate, such as filter paper. The choice of solvent and concentration is critical for eliciting the desired behavioral response.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in ethanol)

  • Ethanol or Hexane (as the final volatile solvent)

  • Microcentrifuge tubes or glass vials

  • Calibrated micropipettes

Protocol:

  • Based on the desired final concentration and volume, calculate the required volume of the cVA stock solution.

  • In a clean microcentrifuge tube or glass vial, add the calculated volume of the stock solution.

  • Add the appropriate volume of the volatile solvent (ethanol or hexane) to reach the final desired concentration.

  • Mix thoroughly by vortexing.

  • Apply a known volume of the working solution to the desired substrate (e.g., filter paper) and allow the solvent to evaporate before use in the behavioral arena.

Example Concentration Range for Behavioral Assays: The amount of cVA on a single mated female can range from 9 to 200 ng.[8] Therefore, preparing working solutions that deliver a similar range of cVA to the experimental setup is a common practice.

Preparation of Solutions for Electrophysiology (Single-Sensillum Recording)

For single-sensillum recordings, cVA is typically diluted in a non-volatile solvent like paraffin oil to ensure a stable and controlled odor presentation.

Materials:

  • This compound

  • Paraffin oil

  • Glass Pasteur pipette

  • Filter paper

Protocol:

  • Dilute this compound in paraffin oil to the desired concentration (e.g., 1%).

  • Apply 1 µL of the cVA-paraffin oil solution to a small piece of filter paper.

  • Insert the filter paper into a clean glass Pasteur pipette.

  • Deliver the odor stimulus by passing a controlled stream of charcoal-filtered air through the Pasteur pipette.

Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to quantify the amount of cVA present on flies or in extracts. This requires extraction of the compound into a volatile solvent.

Materials:

  • Flies to be analyzed

  • Hexane

  • Internal standard (e.g., n-hexacosane)

  • Glass vials

  • Micropipettes

Protocol:

  • Prepare a hexane solution containing a known concentration of an internal standard (e.g., 10 ng/µL of hexacosane).

  • Place the fly or flies into a glass vial.

  • Add a precise volume of the hexane with internal standard to the vial (e.g., 50 µL).

  • Incubate for a specified time (e.g., 5 minutes) to extract the cuticular hydrocarbons.

  • Remove the fly/flies and analyze the hexane extract by GC-MS.

Visualizations

Experimental Workflow for Solution Preparation and Application

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh cVA dissolve Dissolve in Solvent (Ethanol or DMSO) weigh->dissolve store_stock Store at -20°C or -80°C dissolve->store_stock dilute Dilute Stock Solution store_stock->dilute mix Vortex to Mix dilute->mix behavior Behavioral Assay (Apply to filter paper) mix->behavior electro Electrophysiology (Dilute in paraffin oil) mix->electro gcms GC-MS Analysis (Hexane extraction) mix->gcms

Caption: Workflow for cVA solution preparation and application.

This compound Olfactory Signaling Pathway in Drosophila

G cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane cVA This compound (cVA) LUSH LUSH (OBP76a) cVA->LUSH SNMP SNMP LUSH->SNMP Or67d Or67d (Receptor) SNMP->Or67d G_protein G-protein Or67d->G_protein Metabotropic Cation_Channel Cation Channel (Na+, K+, Ca2+) Or67d->Cation_Channel Ionotropic Orco Orco (Co-receptor) Orco->Cation_Channel AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP cAMP->Cation_Channel Depolarization Neuron Depolarization Cation_Channel->Depolarization AP Action Potential Depolarization->AP Behavior Behavioral Response AP->Behavior

Caption: cVA olfactory signaling pathway in Drosophila.

Safety Precautions

This compound should be handled with appropriate laboratory safety precautions. It is intended for research use only and is not for human or veterinary use.[4] Users should wear personal protective equipment, including gloves and safety glasses, and work in a well-ventilated area. Avoid ingestion, inhalation, and contact with skin and eyes.[4] Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for complete safety information.

References

Application of cis-Vaccenyl Acetate (cVA) in Studying Learning and Memory in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drosophila melanogaster (the common fruit fly) has emerged as a powerful model organism for dissecting the molecular and neural mechanisms underlying learning and memory. One of the key tools in this research is the male-specific pheromone, cis-vaccenyl acetate (B1210297) (cVA). cVA is a volatile lipid produced by males and transferred to females during mating.[1][2] It plays a crucial role in various social behaviors, including courtship, aggression, and aggregation.[2][3] In the context of learning and memory, cVA is a critical component in a robust associative learning paradigm known as courtship conditioning.[4][5] This document provides detailed application notes and protocols for utilizing cVA to study learning and memory in flies.

Principle of cVA-Mediated Learning

Courtship conditioning in Drosophila is a form of associative learning where a naive male fly learns to suppress its courtship behavior towards a non-receptive, previously mated female.[4][5] This learned suppression is largely mediated by the male's enhanced sensitivity to cVA, which is present on the cuticle of the mated female.[6] The unsuccessful courtship attempts directed at the cVA-carrying, unreceptive female serve as a negative reinforcement, leading to a reduction in subsequent courtship behavior.[4][6] This behavioral modification can be quantified to assess different phases of memory, including short-term and long-term memory.[4]

Data Presentation

Quantitative Data on cVA and Courtship Behavior

The following tables summarize key quantitative data related to the use of cVA in courtship conditioning experiments.

ParameterValueReference
cVA on a single mature male200 ng - 2 µg[7]
cVA transferred to a female during matingVaries with male's nutritional status[1]
Minimum cVA concentration for courtship suppression0.2 ng[7]

Table 1: Endogenous and effective concentrations of cVA.

ConditionCourtship Index (CI)Learning/Suppression Index (LI/SI)Reference
Naive male + Virgin femaleHigh (e.g., >50%)N/A[4]
Naive male + Mated femaleLower than with virgin femaleN/A[4]
Trained male + Mated female (Learning)Significantly reduced vs. naiveLI = (CI_naive - CI_trained) / CI_naive[4][5][8]
Trained male + Mated female (Short-Term Memory)Reduced vs. naive (1 hr post-training)LI calculated at 1 hr[4]
Trained male + Mated female (Long-Term Memory)Reduced vs. naive (24 hrs post-training)LI calculated at 24 hrs[4]
Or67d mutant male (cVA receptor)Defective courtship suppressionReduced LI[2]

Table 2: Representative Courtship and Learning Indices in Courtship Conditioning.

Experimental Protocols

Protocol 1: Courtship Conditioning for Short-Term Memory

This protocol describes a standard method for inducing and measuring short-term courtship memory.

Materials:

  • Single-housed naive male flies (3-5 days old)

  • Mated females (as trainers)

  • Virgin females (as testers, optional)

  • Courtship chambers (small, transparent chambers)

  • Video recording setup

  • CO2 anesthesia station

  • Synthetic cVA (optional, for perfuming dummy flies)

  • Hexane (B92381) (solvent for cVA)

Procedure:

  • Fly Preparation:

    • Collect male flies 0-6 hours after eclosion and house them individually in food vials to ensure they are naive.

    • Prepare mated females by pairing virgin females with males for at least 24 hours prior to the experiment.

  • Training (1 hour):

    • Transfer a single naive male fly and a single mated female into a courtship chamber.

    • Allow them to interact for 1 hour. During this time, the male will court the unreceptive mated female and experience rejection.

  • Resting Period (1 hour):

    • After the training period, gently separate the male and the mated female using aspiration or brief CO2 anesthesia.

    • Allow the trained male to recover in a fresh food vial for 1 hour.

  • Testing (10 minutes):

    • Transfer the trained male into a fresh courtship chamber with a new, receptive virgin female (or another mated female, depending on the experimental design).

    • Record the interaction for 10 minutes.

  • Control Group:

    • For the control group, use naive males that have been sham-trained (housed alone in a courtship chamber for 1 hour).

    • Test these naive males with a virgin female (or mated female) under the same conditions as the trained males.

  • Data Analysis:

    • Manually or using automated software, score the amount of time the male spends performing courtship behaviors (orienting, following, wing vibration, licking, attempting copulation) during the 10-minute testing period.[4]

    • Calculate the Courtship Index (CI) for each fly: CI = (Time spent courting / Total observation time) x 100%.[4][9]

    • Calculate the Learning Index (LI) : LI = [(Mean CI of naive males - Mean CI of trained males) / Mean CI of naive males].[4][5][8]

Protocol 2: Long-Term Memory in Courtship Conditioning

To induce long-term memory, the training protocol is extended.

Procedure:

  • Follow the same fly preparation steps as in Protocol 1.

  • Training: Instead of a 1-hour training session, use a longer, continuous 5-7 hour session, or spaced training sessions (e.g., three 1-hour training sessions with 1-hour rest intervals).[4]

  • Resting Period: Allow the trained males to rest for 24 hours in individual food vials.

  • Testing and Data Analysis: Follow steps 4-6 from Protocol 1.

Protocol 3: Using Synthetic cVA

Synthetic cVA can be used to create "pseudo-mated" females or to study the dose-dependent effects of the pheromone.

Procedure:

  • Prepare cVA solution: Dissolve synthetic cVA in a volatile solvent like hexane to the desired concentration (e.g., to deliver 0.2 ng to 200 ng per dummy fly).

  • Perfuming: Apply the cVA solution to a dead virgin female (a "dummy" fly) or a small cotton ball and allow the solvent to evaporate.

  • Training: Use the cVA-perfumed dummy as the training object for the naive male.

  • Testing and Analysis: Proceed with the resting, testing, and data analysis steps as described in Protocol 1 or 2.

Visualizations

Signaling Pathway of cVA Perception

cVA_Signaling_Pathway cluster_sensillum Antennal Sensillum cVA cVA LUSH LUSH (OBP) cVA->LUSH Binds LUSH-cVA LUSH-cVA Complex LUSH->LUSH-cVA Conformational Change Or67d/Orco Or67d/Orco Receptor Complex Extracellular Intracellular LUSH-cVA->Or67d/Orco:f0 Activates Ca2_Influx Ca2+ Influx Or67d/Orco:f1->Ca2_Influx Ion Channel Opening SNMP SNMP SNMP->Or67d/Orco:f0 Modulates Depolarization Neuronal Depolarization Ca2_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Action Potential DA1_Glomerulus DA1 Glomerulus AP_Firing->DA1_Glomerulus Signal to Antennal Lobe Courtship_Conditioning_Workflow cluster_training Training Phase cluster_testing Testing Phase Start Start PrepFlies Prepare Flies: - Single-house naive males - Prepare mated females Start->PrepFlies Train Pair naive male with mated female PrepFlies->Train ShamTrain House naive male alone (Sham Control) PrepFlies->ShamTrain Rest Rest Period Train->Rest ShamTrain->Rest TestTrained Test trained male with a new female Rest->TestTrained 1 hr (STM) 24 hr (LTM) TestSham Test sham-trained male with a new female Rest->TestSham Record Record behavior (10 minutes) TestTrained->Record TestSham->Record Analyze Analyze video to calculate Courtship Index (CI) Record->Analyze CalculateLI Calculate Learning Index (LI) Analyze->CalculateLI End End CalculateLI->End Courtship_Conditioning_Circuit cVA cVA OSN Or67d/Or65a Olfactory Sensory Neurons cVA->OSN Rejection Female Rejection (Unconditioned Stimulus) DAN Dopaminergic Neurons (aSP13) Rejection->DAN Activates PN Projection Neurons (DA1 Glomerulus) OSN->PN Excitatory KC Kenyon Cells (Mushroom Body) PN->KC Excitatory MBON Mushroom Body Output Neurons (M6) KC->MBON Inhibitory DAN->KC Modulatory (Synaptic Depression) Motor Motor Output (Courtship Suppression) MBON->Motor

References

Application Notes and Protocols for Electroantennography (EAG) Response to cis-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli. This method provides a direct and quantitative assessment of an insect's olfactory sensitivity to specific compounds. cis-Vaccenyl acetate (B1210297) (cVA) is a well-characterized male-specific pheromone in Drosophila melanogaster that mediates a range of social behaviors, including aggregation and courtship.[1][2][3] The detection of cVA is a critical process for the fly, involving a specialized set of molecular components within the olfactory system.[4][5][6] These application notes provide detailed protocols for conducting EAG experiments to measure the antennal response to cVA, summarize key quantitative data, and illustrate the underlying signaling pathway.

Data Presentation: Quantitative EAG Response to cis-Vaccenyl Acetate

The following table summarizes the electrophysiological responses of Drosophila T1 sensilla neurons to varying concentrations of this compound. Data has been compiled from single-sensillum recording studies, which provide a more precise measure of the activity of cVA-sensitive neurons compared to whole-antenna EAG.

Stimulus Concentration of this compoundMean Spike Frequency (spikes/second)Genotype/ConditionReference
0% (Solvent Control)0.35 ± 0.14 (before stimulation)Wild-type (T1 neurons)[1]
1%36.89 ± 3.43 (after stimulation)Wild-type (T1 neurons)[1]
0% (Solvent Control)48.42 ± 3.93 (before stimulation)Wild-type (non-T1 neurons)[1]
1%49.33 ± 4.13 (after stimulation)Wild-type (non-T1 neurons)[1]
5 µg (0.5s stimulation)~4.4 (post-stimulation)Est-6 mutant[7]
5 µg (0.5s stimulation)~0.9 (post-stimulation)Wild-type (CS)[7]
50 µg (0.5s stimulation)~13.5 (post-stimulation)Est-6 mutant[7]
50 µg (0.5s stimulation)~2.9 (post-stimulation)Wild-type (CS)[7]

Note: The data from different studies may use different units for stimulus concentration (e.g., percentage dilution vs. absolute amount). The response is typically measured as the change in spike frequency from baseline upon stimulus presentation.

Experimental Protocols

Insect Preparation
  • Insect Rearing: Rear Drosophila melanogaster on a standard cornmeal-agar-molasses medium in a controlled environment (e.g., 25±2°C, 60±10% humidity, and a 12:12 light:dark photoperiod).

  • Age and Sex Selection: Use adult flies aged 2-7 days.[1] Both male and female flies can be used as they both possess cVA-sensitive T1 sensilla.[1][6]

  • Immobilization: Immobilize the fly for mounting. This can be achieved by brief chilling on a cold surface or by using a suction holder.

  • Mounting: Secure the fly to a microscope slide or a custom holder using dental wax or a similar adhesive. The head and antennae should be clearly exposed and accessible. Ensure the antennae are positioned to allow for electrode placement and stimulus delivery.

EAG Apparatus Setup and Electrode Preparation
  • EAG System: Utilize a commercially available EAG system or a custom-built setup comprising a preamplifier, a main amplifier, and a data acquisition interface connected to a computer.[8]

  • Electrodes: Prepare glass capillary microelectrodes filled with an appropriate electrolyte solution (e.g., insect saline solution).[8]

  • Electrode Placement:

    • Recording Electrode: Carefully insert the tip of the recording electrode into the distal end of one antenna.

    • Reference Electrode: Insert the reference electrode into the fly's head or thorax to complete the electrical circuit.

    • Ensure a good electrical connection is established. A small amount of conductive gel can be applied to the electrodes.[8]

Stimulus Preparation and Delivery
  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in a high-purity solvent such as paraffin (B1166041) oil or hexane.[1][9]

    • Apply a known volume (e.g., 1 µl) of each cVA dilution onto a small piece of filter paper (e.g., 1 cm x 1 cm).[1]

    • Insert the filter paper into a Pasteur pipette or a dedicated stimulus cartridge.[1]

    • Prepare a control cartridge containing only the solvent.

  • Stimulus Delivery System:

    • Place the antennal preparation in a continuous stream of purified and humidified air to prevent desiccation and remove environmental odors.[1]

    • The stimulus delivery system should allow for the injection of a precise puff of air through the stimulus cartridge and over the antenna.

    • The duration of the stimulus puff should be controlled (e.g., 300 ms (B15284909) to 5 seconds).[1][10]

EAG Recording and Data Analysis
  • Recording:

    • Begin recording the baseline electrical activity of the antenna for a few seconds before stimulus delivery.

    • Deliver a puff of the cVA stimulus over the antenna.

    • Record the resulting depolarization (negative voltage change) of the antenna.

    • Allow for a sufficient recovery period (e.g., 1-2 minutes) between stimuli to prevent antennal fatigue.[8]

  • Data Analysis:

    • The EAG response is typically measured as the peak amplitude of the negative voltage deflection in millivolts (mV).

    • Subtract the response to the solvent control from the response to the cVA stimulus to obtain the net response.

    • For dose-response studies, plot the net EAG response amplitude against the logarithm of the cVA concentration.

    • Statistical analysis, such as ANOVA, can be used to determine significant differences between responses to different concentrations.[7]

Visualizations

Experimental Workflow for Electroantennography

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect 1. Insect Rearing & Selection Mount 2. Immobilization & Mounting Insect->Mount EAG_Setup 4. EAG Apparatus & Electrode Placement Mount->EAG_Setup Stimulus 3. Stimulus Preparation (cVA) Recording 5. Baseline & Stimulus Delivery Stimulus->Recording EAG_Setup->Recording Data_Acq 6. Data Acquisition Recording->Data_Acq Analysis 7. Response Quantification Data_Acq->Analysis Plotting 8. Dose-Response Curve Generation Analysis->Plotting

Caption: Workflow for conducting an electroantennography (EAG) experiment.

Signaling Pathway of this compound in Olfactory Receptor Neurons

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane cVA This compound (cVA) LUSH LUSH (OBP76a) cVA->LUSH Binds cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH Conformational Change Or67d Or67d (Receptor) cVA_LUSH->Or67d Activates Ion_Channel Ion Channel Opening Or67d->Ion_Channel SNMP SNMP (Co-receptor) SNMP->Or67d Orco Orco (Co-receptor) Orco->Or67d Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Caption: Molecular signaling cascade for this compound detection.

Dose-Dependent EAG Response Logic

Dose_Response_Logic Start Start: Deliver cVA Stimulus Concentration cVA Concentration Start->Concentration Low Low Concentration Concentration->Low Low Medium Medium Concentration Concentration->Medium Medium High High Concentration Concentration->High High Response_Low Low EAG Response Low->Response_Low Response_Medium Medium EAG Response Medium->Response_Medium Response_High High EAG Response (Saturation) High->Response_High

Caption: Logical flow of dose-dependent EAG responses.

References

Troubleshooting & Optimization

Technical Support Center: cis-Vaccenyl Acetate Stability and Degradation in Solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of cis-vaccenyl acetate (B1210297) (cVA) in various solvents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for cis-vaccenyl acetate?

A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). When supplied in an ethanol (B145695) solution, it is reported to be stable for at least two years under these conditions.[1][2]

Q2: How stable is this compound in aqueous solutions?

A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] The ester linkage is susceptible to hydrolysis, which is accelerated in aqueous environments, especially under acidic or basic conditions.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are:

  • Hydrolysis: The ester bond can be cleaved, particularly in the presence of water, acids, or bases, to yield cis-vaccenyl alcohol and acetic acid.

  • Oxidation: The carbon-carbon double bond in the vaccenyl moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents. This can lead to the formation of various oxidation products, including epoxides, aldehydes, and carboxylic acids.

Q4: Which solvents are compatible with this compound?

A4: this compound is soluble in a range of organic solvents. Commonly used and compatible solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2] It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q5: Are there any substances that are incompatible with this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents, which can lead to rapid degradation of the molecule.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of biological activity. Degradation of this compound stock or working solutions.1. Verify Storage Conditions: Ensure the stock solution is stored at -20°C in a tightly sealed, light-protected container. 2. Check Solvent Quality: Use high-purity, anhydrous solvents. If using previously opened solvents, consider using a fresh bottle. 3. Prepare Fresh Solutions: Prepare working solutions fresh before each experiment, especially aqueous dilutions. 4. Perform a Quality Control Check: Analyze the concentration and purity of your stock solution using GC-MS or HPLC (see Experimental Protocols).
Precipitate forms when preparing aqueous dilutions. Low solubility of this compound in aqueous buffers.1. Check Concentration: Ensure the final concentration in the aqueous buffer does not exceed its solubility limit (approximately 2.5 mg/mL in PBS, pH 7.2).[1][2] 2. Use a Cosolvent: A small, insignificant amount of an organic solvent like DMSO or ethanol can be used to aid solubility before final dilution in the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.
Rapid degradation of the compound observed during an experiment. Exposure to incompatible conditions.1. Avoid Strong Oxidizing Agents: Check all reagents and materials for compatibility. 2. Protect from Light: Conduct experiments under subdued lighting or use amber-colored vials. 3. Control Temperature: Avoid exposing solutions to high temperatures for extended periods.

Quantitative Data Summary

Direct quantitative stability data for this compound is limited in the public domain. The following table summarizes known stability information and includes data for structurally similar long-chain unsaturated esters to provide an estimate of stability.

Solvent/Condition Compound Parameter Value Notes Reference
EthanolThis compoundShelf Life≥ 2 yearsStored at -20°C.[1][2]
Aqueous Buffer (PBS, pH 7.2)This compoundRecommended Use< 1 dayProne to hydrolysis.[1]
NaOH SolutionCellulose AcetateDegradation~40% weight loss in 16 weeksDemonstrates instability in basic conditions.[4]
HCl SolutionCellulose AcetateDegradation~18% weight loss in 16 weeksDemonstrates instability in acidic conditions.[4]
Heating at 60°CStigmasteryl LinolenateDegradation~25% loss after 12 hoursShows degradation increases with unsaturation.[5]
Heating at 180°CStigmasteryl OleateDegradation~87% loss of oleic acid moiety after 12 hoursIndicates significant thermal degradation.[5]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., ethanol, DMSO, high-purity)

  • Internal standard (e.g., a stable ester not present in the sample, such as methyl nonadecanoate)

  • GC-MS or HPLC system

  • Volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • Environmental chamber or oven for temperature control

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a separate stock solution of the internal standard at a known concentration.

  • Sample Preparation:

    • In a series of amber glass vials, add a precise volume of the this compound stock solution.

    • Fortify each vial with a precise volume of the internal standard stock solution.

    • Seal the vials tightly.

  • Storage and Sampling:

    • Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C). Protect from light unless photostability is being tested.

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each storage condition for analysis.

  • Analysis (GC-MS):

    • GC Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 280°C.

      • Oven Program: Start at 60°C (hold for 1 min), ramp at 6°C/min to 225°C, then ramp at 3°C/min to 310°C (hold for 10 min).

      • Injection Mode: Splitless.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode to identify degradation products and Selected Ion Monitoring (SIM) for accurate quantification.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics. The half-life (t½) can be calculated from the rate constant of a first-order decay model if applicable.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare cVA and Internal Standard Stock Solutions prep_samples Prepare and Seal Test Samples in Vials prep_stock->prep_samples storage Store Samples under Defined Conditions (Temp, Light) prep_samples->storage sampling Withdraw Samples at Predetermined Time Points (t=0, 1, 3, 7...) storage->sampling analysis Analyze by GC-MS or HPLC sampling->analysis quantify Quantify Remaining cVA (vs. Internal Standard) analysis->quantify plot Plot % cVA Remaining vs. Time quantify->plot kinetics Determine Degradation Rate and Half-Life plot->kinetics

Caption: Experimental workflow for assessing the stability of this compound in solution.

degradation_pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cVA This compound alcohol cis-Vaccenyl Alcohol cVA->alcohol + H2O (acid/base catalyst) cVA->alcohol epoxide Epoxide cVA->epoxide + [O] (e.g., peroxy acid) cVA->epoxide aldehydes Aldehydes cVA->aldehydes + O3, then workup (Ozonolysis) cVA->aldehydes acid Acetic Acid

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Low Signal for cVA in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal issues during the analysis of cyclopropanecarboxylic acid (cVA) by gas chromatography (GC). The following sections provide a systematic approach to diagnosing and resolving the root causes of weak signal intensity.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: My signal for cyclopropanecarboxylic acid (cVA) is extremely low or completely absent. What is the most critical first step to check?

A1: The most common reason for poor cVA signal is the lack of or incomplete derivatization . cVA is a polar compound with a high boiling point, making it unsuitable for direct GC analysis.[1] Polar functional groups (-COOH) can cause strong intermolecular hydrogen bonding, which reduces volatility and leads to poor peak shape and adsorption onto active sites within the GC system.[2][3] Derivatization, typically silylation, replaces the active hydrogen with a non-polar group (like trimethylsilyl (B98337), TMS), which increases volatility and thermal stability, making the molecule amenable to GC analysis.[4][5]

Q2: I am using a derivatization procedure, but the cVA signal remains weak. What are the next immediate checks?

A2: After confirming derivatization, focus on fundamental injection parameters.

  • Sample Concentration: Ensure the concentration of cVA in your sample is within the detector's optimal range.[6][7]

  • Injection Volume: Verify that the correct volume is being injected. Check the autosampler syringe for air bubbles, leaks, or partial plugging.[8][9]

  • Inlet Septum Leak: A leaking septum is a frequent cause of sample loss. If the septum is old or has been punctured many times, replace it.[7][10]

  • GC Method: Double-check that the correct analytical method, with the appropriate temperature program, gas flows, and detector settings, is loaded.

Q3: All the peaks in my chromatogram appear smaller than usual, not just the derivatized cVA. What does this indicate?

A3: When all peaks are universally small, it points to a systemic issue rather than a problem specific to your analyte.[8] The most likely causes are:

  • Incorrect Split Ratio: If you are using a split injection, the split ratio may be too high, directing the majority of your sample to the split vent instead of the column.[9][11] For trace analysis, a splitless injection is often preferred.[11]

  • Major Leak: A significant leak in the inlet or gas lines will result in reduced flow and sample transfer to the column.[9]

  • Injection Problem: The autosampler may be malfunctioning, consistently injecting a smaller volume than specified.[8]

  • Detector Issue: Incorrect gas flows (e.g., hydrogen and air for an FID) or a contaminated detector can lead to a general loss of sensitivity.[6][8]

Q4: Only the derivatized cVA peak is small or tailing, while other non-polar compounds in the same run look fine. What should I investigate?

A4: This suggests a problem specific to your polar analyte.

  • Incomplete Derivatization: The reaction may not have gone to completion. Review your derivatization protocol, ensuring reagents are fresh, reaction time and temperature are adequate, and the sample is free of moisture, which can consume the derivatizing agent.[4]

  • Analyte Adsorption (Active Sites): Even after derivatization, the analyte can be lost to active sites in the inlet or the front of the column. This is often caused by a contaminated inlet liner or column.[6][10][12]

  • Thermal Degradation: The inlet temperature might be too high, causing the derivatized cVA to break down.[9][13]

Systematic Troubleshooting Guide

A low cVA signal can originate from multiple points in the analytical workflow. The following logical progression helps isolate the problem.

cluster_workflow Troubleshooting Workflow for Low cVA Signal A Start: Low cVA Signal Detected B Is the sample derivatized? A->B C Implement & Optimize Derivatization Protocol B->C No D Check Sample & Injection - Concentration - Syringe/Volume - Inlet Septum B->D Yes C->D E Are ALL peaks small? D->E F Check System-Wide Issues - Split Ratio - Major Leaks - Detector Gas Flows E->F Yes G Inspect Inlet & Column - Clean/Replace Liner - Trim Column - Check for Activity E->G No, only cVA J Problem Resolved F->J H Check Detector - Clean Detector - Optimize Temperature - Verify Settings G->H I Review Derivatization - Reagent Age - Reaction Conditions - Sample Moisture H->I I->J

Caption: A step-by-step workflow for diagnosing low cVA signal in GC.

Experimental Protocols & Key Areas of Focus

Analyte Derivatization: Silylation Protocol

This is the most critical step. An incomplete reaction is a primary cause of low signal.

Objective: To convert polar cVA into a volatile trimethylsilyl (TMS) ester.

Methodology:

  • Drying: Ensure the sample extract is completely dry. Water will readily react with the silylating reagent. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in an appropriate anhydrous solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile).

  • Reagent Addition: Add a common silylating reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (Trimethylchlorosilane) as a catalyst.[5] A typical volume is 100 µL.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature before injection into the GC.

Note: Silylating reagents are sensitive to moisture. Store them in a desiccator and handle them in a dry environment.

GC Inlet Maintenance

The inlet is a common area for sample degradation and loss.

  • Inlet Liner: The liner is a consumable part. Active sites can develop on dirty liners, causing irreversible adsorption of your analyte.[6] Replace the liner regularly, especially when analyzing active compounds or complex matrices. Use a deactivated liner.

  • Septum: Septum bleed can create ghost peaks and a noisy baseline, while a cored or leaking septum will cause sample loss and poor reproducibility.[7][10] Replace it as part of routine maintenance.

  • Temperature: The inlet temperature should be hot enough to vaporize the derivatized cVA quickly but not so hot as to cause thermal degradation. A starting point of 250°C is common.

Column Health
  • Installation: Incorrect column installation depth in the inlet or detector can cause peak broadening, which reduces peak height and thus, signal intensity.[14][15]

  • Contamination: Non-volatile material from the sample matrix can accumulate at the head of the column. If you observe peak tailing or a loss of resolution, trimming the first 10-20 cm from the inlet end of the column can restore performance.[6][14]

  • Column Bleed: High column bleed, often caused by oxygen in the carrier gas, elevates the baseline and can obscure small peaks.[16] Ensure your carrier gas is high purity and that gas purification traps are installed and maintained.[12][17]

Detector Optimization (FID)

The Flame Ionization Detector (FID) is commonly used for this type of analysis.

  • Gas Flows: The response of an FID is highly dependent on the flow rates of hydrogen, air, and makeup gas.[8] These should be set to the manufacturer's recommendations for your specific instrument. Incorrect fuel-to-oxidant ratios will severely diminish sensitivity.

  • Contamination: A dirty or clogged FID jet will result in a low and unstable signal. Regular cleaning according to the manufacturer's protocol is essential.[7][12]

Data Presentation & Visualization

Tables for Quick Reference

Table 1: Typical GC-FID Parameters for Derivatized cVA Analysis

ParameterRecommended SettingRationale / Notes
Inlet Temperature 250 °CEnsures complete vaporization of the TMS-cVA derivative without causing thermal degradation.
Injection Mode SplitlessMaximizes transfer of the analyte to the column, crucial for trace-level sensitivity.[11]
Carrier Gas Helium or HydrogenSet to optimal flow rate for the column dimensions to ensure good efficiency.
Oven Program Start at 60-80°C, ramp to 250-280°CAn appropriate temperature ramp is needed to separate the analyte from solvent and matrix components.
Column Type Non-polar (e.g., DB-5ms, HP-5ms)A standard non-polar column is suitable for the now non-polar TMS-cVA derivative.
Detector FID (Flame Ionization Detector)
Detector Temp 280-300 °CMust be hotter than the final oven temperature to prevent condensation of the analyte.[18]
H₂ Flow (FID) ~30-40 mL/minFollow instrument manufacturer's recommendation for optimal response.
Air Flow (FID) ~300-400 mL/minTypically ~10x the hydrogen flow. Follow manufacturer's recommendation.
Makeup Gas (N₂) ~25-30 mL/minImproves peak shape and ensures efficient transfer of column effluent to the flame.[8]

Table 2: Troubleshooting Symptom-Cause Matrix

SymptomPossible CauseRecommended Action
No peaks at all Syringe is clogged or broken; Wrong injection port used; Detector not turned on or gases are off.[9][17]Check syringe; Confirm column installation and detector status; Verify gas flows.
Broad, tailing cVA peak Active sites in liner/column; Incomplete derivatization; Column contamination.[10]Replace inlet liner; Trim column; Re-optimize derivatization.
High baseline noise Contaminated carrier gas; Leaks in the system; Detector is contaminated or has incorrect gas flows.[6][12][16]Check gas traps and for leaks; Clean detector and verify flows.
Poor reproducibility Leaking syringe or septum; Inconsistent injection technique; Sample loss from vial.[7][10]Replace syringe/septum; Check autosampler function; Use fresh vials and secure caps.
Ghost peaks Septum bleed; Carryover from a previous injection; Contaminated solvent.[10][12]Use a high-quality, low-bleed septum; Run solvent blanks; Replace liner.

Logical Relationship Diagram

References

Technical Support Center: Optimizing cis-Vaccenyl Acetate (cVA) for Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Drosophila pheromone cis-vaccenyl acetate (B1210297) (cVA). Here, you will find information to help you optimize cVA concentrations and troubleshoot common issues encountered during behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is cis-vaccenyl acetate (cVA) and what behaviors does it modulate?

A1: this compound is a male-specific fatty acid-derived pheromone in Drosophila melanogaster.[1][2][3] It is a versatile chemical signal that modulates several key social behaviors, including:

  • Courtship: cVA acts as an anti-aphrodisiac to males, suppressing courtship towards other males or previously mated females.[2][4][5] Conversely, it can act as an aphrodisiac for females, promoting mating receptivity.[3][6]

  • Aggression: At specific concentrations, cVA promotes male-male aggression.[2][7]

  • Aggregation: In the presence of food odors, cVA acts as an aggregation pheromone, attracting both males and females.[1][2][8]

Q2: How is cVA detected by Drosophila?

A2: cVA is primarily detected by a specific class of olfactory sensory neurons (OSNs) located in T1 trichoid sensilla on the fly's antenna.[1][3][8] These neurons express the odorant receptor Or67d, which is highly specific to cVA.[2][3][7] The detection process also involves an odorant-binding protein called LUSH and a sensory neuron membrane protein (SNMP), which are thought to work together to capture cVA and facilitate its transfer to the Or67d/Orco receptor complex.[1][3][6][9] Another receptor, Or65a, can also respond to cVA, typically at higher concentrations, and may mediate different behavioral outputs.[10][11][12]

Q3: I'm not observing the expected behavioral response. What is the optimal concentration of cVA to use?

A3: The optimal concentration of cVA is highly dependent on the specific behavior you are studying. Different behaviors are triggered by different dosage thresholds. For example, the concentration required to promote aggression is lower than that required to suppress male-female mating.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay and experimental conditions.[13] Refer to the data tables below for concentration ranges reported in the literature for various assays.

Q4: Why am I seeing variability in behavioral responses between experiments?

A4: Variability can stem from several factors:

  • Pheromone Delivery: Inconsistent application or release rate of cVA can lead to variable results. Ensure your delivery method (e.g., perfuming a fly, applying to filter paper) is consistent.

  • Insect Condition: The age, mating status, and social experience of the flies can significantly impact their response to cVA.[13][14] Use flies of a consistent age and rearing condition. For courtship assays, naive males are typically used.[4][15]

  • Environmental Conditions: Temperature, humidity, and time of day can influence fly behavior. Maintain consistent environmental conditions throughout your experiments.[13]

  • Habituation: Prolonged or repeated exposure to cVA can lead to habituation, reducing the behavioral response.[5][6][16]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
No significant behavioral response observed. 1. Incorrect cVA Concentration: The concentration may be too low to elicit a response or so high that it causes sensory adaptation or repulsion.[13] 2. Degraded Pheromone: Improper storage can lead to the degradation of synthetic cVA.[13] 3. Insensitive Fly Strain: The genetic background of your flies may influence their sensitivity to cVA.1. Perform a dose-response curve to identify the optimal concentration for your specific assay (see tables below). 2. Store cVA at or below -20°C in a tightly sealed, vapor-proof container. Aliquot into single-use vials to minimize freeze-thaw cycles.[13] 3. Use a wild-type strain with a well-characterized response to cVA, such as Canton-S, as a positive control.
High variability in courtship suppression assay. 1. Inconsistent Training: The duration and conditions of the "training" period where the male interacts with a non-receptive female are critical. 2. Inappropriate "Trainer" Fly: The mated female used for training may not have received enough cVA during copulation.[10]1. Standardize the training protocol, including the chamber size and duration of interaction.[15] 2. Ensure trainer females have fully copulated with a mature male before use. Alternatively, use synthetic cVA applied to a dummy fly or virgin female.[17]
Aggression assay yields no increase in lunging behavior. 1. Suboptimal cVA Dose: The dose required for aggression is specific; too high a dose may instead suppress other behaviors like mating without further increasing aggression.[7] 2. Assay Environment: The size of the arena and the presence of a food resource can significantly influence aggression levels.1. Test a range of cVA concentrations. A study found that 500 µg of cVA promoted aggression, while a much higher dose of 5 mg was needed to suppress mating.[7] 2. Use a standardized aggression arena, often a small chamber with a food patch in the center, as competition for resources can enhance aggression.
Unexpected behavior (e.g., repulsion instead of aggregation). 1. Purity of cVA: Impurities in the synthetic cVA could be causing off-target effects. 2. Context-Dependent Behavior: cVA's effect can depend on other sensory cues. For aggregation, food odors are often required.[2]1. Verify the purity of your synthetic cVA. 2. Ensure the appropriate contextual cues are present for the behavior you are studying. For aggregation, conduct the assay on a food substrate.

Data Presentation: cVA Concentrations in Behavioral Assays

The following tables summarize cVA concentrations used in various published studies. Note that the method of delivery (e.g., applied to a glass slide, a fly, or a filter paper) is a critical experimental detail.

Table 1: Courtship Suppression Assays

cVA AmountDelivery MethodObserved EffectReference
50, 150, 400 ngApplied to decapitated virgin femaleDose-dependent decrease in Courtship Index (CI)[17]
0.2 ngPlaced in lower chamber, vapor exposureSignificant suppression of courtship behavior[5][16]
200 µgPaired with a virgin female trainerSufficient to induce generalized courtship learning[10]
350, 600 ngApplied to foodAltered courtship performance of males raised on the food[18]

Table 2: Aggression Assays

cVA AmountDelivery MethodObserved EffectReference
500 µgApplied to a glass slide in the arenaRobustly promotes male-male aggression (lunging)[7]
5 mgApplied to a glass slide in the arenaDid not further increase aggression but was sufficient to suppress male-female mating[7]

Table 3: Electrophysiology (Single Sensillum Recording)

cVA ConcentrationDelivery MethodObserved EffectReference
1% (in paraffin (B1166041) oil)1 µl applied to filter paper in a pipetteSelective activation of T1 neurons[1][19]
0.1% to 100%Diluted in paraffin oil, air passed overDose-dependent increase in action potentials in T1 neurons[1][19]
5 µg, 50 µgStimulus delivery via air streamDose-dependent increase in firing rate of T1 neurons[20]

Experimental Protocols

Protocol 1: Courtship Conditioning/Suppression Assay

This protocol is adapted from established methods to measure short-term memory in male flies.[4][15][21]

Objective: To test if a male fly can learn to suppress courtship towards a receptive female after being "trained" with a non-receptive, cVA-scented female.

Materials:

  • Small courtship chambers (e.g., wells of a 96-well plate).

  • Naive male flies (3-5 days old, isolated shortly after eclosion).

  • Mature, mated females (as trainers) OR decapitated virgin females.

  • Synthetic cVA (if using artificial stimuli).

  • Receptive, virgin females (for testing).

  • Aspirator for transferring flies.

Procedure:

  • Fly Preparation: Collect naive male flies under CO2 anesthesia and house them individually for 3-5 days to ensure they are sexually mature and motivated.

  • Training Phase (Duration: ~60 minutes):

    • For each naive male, introduce a non-receptive "trainer" female into the courtship chamber. This can be a recently mated female (who carries natural cVA) or a virgin female perfumed with a known amount of cVA (e.g., 100-400 ng).

    • Allow the male to interact with the trainer female for a set period (e.g., 60 minutes). During this time, he will attempt to court but will be rejected.

    • As a control, "sham-trained" males should be placed in an identical chamber for the same duration without a trainer female.

  • Rest Phase (Optional, for memory testing): After training, transfer the male to a fresh food vial and allow a rest period (e.g., 1 hour for short-term memory).

  • Testing Phase (Duration: 10 minutes):

    • Transfer the trained (or sham-trained) male to a clean courtship chamber with a receptive, mobile virgin female.

    • Record the male's behavior for 10 minutes. Quantify the "Courtship Index" (CI), which is the percentage of time the male spends performing any courtship behaviors (e.g., orienting, tapping, wing vibration, licking).

  • Data Analysis: Compare the CI of trained males to that of sham-trained males. A significant reduction in the CI for the trained group indicates successful courtship suppression (learning).

Visualizations

cVA Olfactory Signaling Pathway

The following diagram illustrates the key molecular components involved in the detection of cVA in a Drosophila olfactory sensory neuron.

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron OSN Dendrite Membrane cVA cVA LUSH LUSH (OBP) cVA->LUSH binds LUSH_cVA LUSH-cVA Complex LUSH->LUSH_cVA SNMP SNMP LUSH_cVA->SNMP presents cVA to Or67d Or67d SNMP->Or67d facilitates transfer Channel Ion Channel (Or67d/Orco) Orco Orco Depolarization Neuronal Depolarization Channel->Depolarization opens AP Action Potential Depolarization->AP triggers

Diagram of the cVA signal transduction cascade in olfactory neurons.
Experimental Workflow for Optimizing cVA Concentration

This workflow provides a logical progression for determining the ideal cVA concentration for a new behavioral assay.

cVA_Optimization_Workflow A Define Behavioral Assay (e.g., Aggression, Courtship) B Literature Review: Find reported cVA concentrations for similar assays. A->B C Select Initial Concentration Range (e.g., 10 ng - 1000 µg) B->C D Prepare Serial Dilutions of cVA C->D E Run Dose-Response Experiment D->E F Measure Behavioral Output (e.g., Lunge Frequency, Courtship Index) E->F G Plot Dose-Response Curve F->G H Is there a significant effect? G->H I Select Optimal Concentration (Lowest dose with maximal effect) H->I Yes J Refine Concentration Range and Re-test H->J No K Proceed with Optimized Assay I->K J->E

Workflow for determining the optimal cVA dose for a behavioral assay.
Logical Relationship of cVA Concentration and Behavior

This diagram illustrates the principle that different concentrations of cVA can elicit distinct, and sometimes opposing, behavioral responses.

cVA_Dose_Behavior_Logic Low_cVA Low cVA Concentration (e.g., ~0.2 ng) Or67d Or67d (High Affinity) Low_cVA->Or67d Mid_cVA Medium cVA Concentration (e.g., ~500 µg) Mid_cVA->Or67d High_cVA High cVA Concentration (e.g., ~5 mg) High_cVA->Or67d Or65a Or65a (Low Affinity) High_cVA->Or65a Courtship_Supp Male Courtship Suppression Or67d->Courtship_Supp Aggression Male-Male Aggression Or67d->Aggression Mating_Supp Male-Female Mating Suppression Or65a->Mating_Supp

Concentration-dependent effects of cVA on different male behaviors.

References

Technical Support Center: Troubleshooting Contamination in cis-Vaccenyl Acetate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cis-vaccenyl acetate (B1210297) (cVA). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of contamination in your experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during cVA experiments in a question-and-answer format, offering direct solutions to specific problems.

Q1: We are observing inconsistent or weak behavioral responses in our Drosophila assays with a new batch of synthetic cVA. What are the likely causes?

A1: Inconsistent behavioral responses are frequently linked to the purity of the synthetic cVA. Contaminants can interfere with the pheromone's interaction with olfactory receptors, leading to reduced or altered behavioral outcomes.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your cVA batch using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the purity with a previously validated batch or a certified standard if available.

  • Identify Contaminants: Use GC-MS to identify any impurities. Common contaminants include isomers, byproducts from synthesis, or degradation products.

  • Conduct Dose-Response Bioassay: Perform a dose-response experiment comparing the new batch with a high-purity standard to quantify the impact on behavior.

Q2: Our electroantennography (EAG) recordings show a diminished response to cVA over time, even with the same dilution. What could be the issue?

A2: A diminishing EAG response can be due to the degradation of the cVA sample or contamination of the delivery system.

Troubleshooting Steps:

  • Sample Stability: cVA can degrade when exposed to air, light, or high temperatures. Ensure that the stock solution is stored at -20°C or lower in a tightly sealed, amber vial. Prepare fresh dilutions for each experiment.

  • Solvent Purity: Use high-purity solvents (e.g., hexane (B92381), paraffin (B1166041) oil) for dilutions, as impurities in the solvent can degrade the pheromone or interfere with the EAG recording.

  • Delivery System Contamination: Clean the stimulus delivery system, including Pasteur pipettes and filter papers, between experiments to prevent the accumulation of degraded cVA or other residues.

Q3: We are seeing unexpected behavioral responses, such as repulsion instead of attraction or aggregation. What could be the source of this anomaly?

A3: Repellent effects can be caused by specific contaminants or incorrect isomeric ratios.

Troubleshooting Steps:

  • Isomeric Purity: The primary active isomer is (Z)-11-octadecenyl acetate. The presence of the trans-isomer or other positional isomers can inhibit or alter the behavioral response. Verify the isomeric purity of your cVA using GC-MS.[1] Hydrolysis of the ester linkage or movement of the double bond can also destroy its activity.[1]

  • Solvent Effects: Ensure the solvent used for dilution is not contributing to the repellent effect. Perform a control experiment with the solvent alone.

  • Contamination from Labware: Plasticizers or other chemicals can leach from plastic labware into the cVA solution, potentially causing aversive responses. Use glass- or PTFE-based labware whenever possible.

Data Presentation: Impact of Impurities on Behavioral Response

While specific quantitative data on the effects of cVA contamination are limited in published literature, the following table summarizes the expected qualitative impact of common contaminants based on general principles of pheromone biochemistry.

Contaminant TypePotential SourceExpected Impact on Drosophila Behavior
Geometric Isomers (e.g., trans-vaccenyl acetate) Synthesis ByproductReduced attraction and aggregation; potential for repellency or inhibition of response to the cis-isomer.
Oxidation Products Improper storage (exposure to air/light)Altered chemical structure leading to a loss of bioactivity or unpredictable behavioral responses.
Hydrolysis Products (e.g., cis-vaccenyl alcohol) Improper storage (presence of water)Loss of pheromonal activity as the acetate group is crucial for receptor binding.[1]
Solvent Impurities Low-purity solventsCan act as behavioral antagonists, mask the pheromone cue, or be toxic to the insects.
Plasticizers (e.g., phthalates) Leaching from plastic labwareMay cause aversive or unpredictable behavioral responses.
Cross-Contamination Improper cleaning of experimental apparatusIntroduction of other behaviorally active compounds, leading to confounding results.

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below to minimize the risk of contamination.

Protocol 1: Preparation of cVA Solutions for Behavioral Assays

This protocol outlines the steps for preparing cVA dilutions for use in olfactometer or courtship assays.

Materials:

  • High-purity cis-vaccenyl acetate (≥98%)

  • High-purity hexane or paraffin oil

  • Glass vials with PTFE-lined caps

  • Glass syringes or micropipettes with glass tips

Procedure:

  • Allow the stock vial of cVA to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a stock solution by dissolving a known weight of cVA in a precise volume of high-purity hexane in a glass vial.

  • Perform serial dilutions from the stock solution using glass syringes or micropipettes to achieve the desired final concentrations.

  • Store all solutions at -20°C in tightly sealed glass vials and wrap with parafilm to prevent solvent evaporation.

  • Prepare fresh dilutions for each set of experiments.

Protocol 2: Cleaning of Olfactometer and Behavioral Arenas

Thorough cleaning of experimental apparatus is critical to prevent cross-contamination between trials.

Materials:

Procedure:

  • Disassemble: Completely disassemble the olfactometer or behavioral arena.

  • Wash: Wash all glass and PTFE components with a non-perfumed laboratory detergent and rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Solvent Rinse: Rinse the components with 70% ethanol to remove any organic residues.

  • Dry: Allow all components to air dry completely in a fume hood or bake in an oven at a temperature appropriate for the materials (e.g., 120°C for glass).

  • Reassemble: Reassemble the apparatus just before the next experiment.

Mandatory Visualizations

Signaling Pathway for cVA Perception in Drosophila

The following diagram illustrates the key molecular players involved in the detection of this compound in Drosophila melanogaster.

cVA_Signaling_Pathway cluster_sensillum Antennal Sensillum Lymph cVA cis-Vaccenyl Acetate (cVA) LUSH LUSH (OBP) cVA->LUSH Binding SNMP SNMP LUSH->SNMP Interaction Or67d Or67d Receptor SNMP->Or67d Presents cVA Neuron Olfactory Receptor Neuron (ORN) Or67d->Neuron Activation Behavior Behavioral Response Neuron->Behavior Signal Transduction caption Figure 1. cVA Signaling Pathway. Olfactometer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Cleanup P1 Prepare cVA Dilutions E2 Introduce Odor and Control P1->E2 Contamination1 Contamination Risk: Impure cVA or Solvent P2 Clean Olfactometer Apparatus E1 Load Flies into Arena P2->E1 Contamination2 Contamination Risk: Residues from Previous Trials P3 Collect and Acclimate Flies P3->E1 E1->E2 E3 Record Fly Behavior E2->E3 A1 Analyze Behavioral Data E3->A1 A2 Thoroughly Clean Apparatus E3->A2 Post-Experiment caption Figure 2. Olfactometer Experimental Workflow. Contamination_Logic cluster_types Contaminant Types cluster_effects Observed Outcomes Source Sources of Contamination T1 Synthesis Impurities Source->T1 T2 Degradation Products Source->T2 T3 Environmental Contaminants Source->T3 Effect Experimental Effects T1->Effect T2->Effect T3->Effect O1 Reduced Bioactivity Effect->O1 O2 Altered Behavior Effect->O2 O3 Inconsistent Results Effect->O3 caption Figure 3. Logic of Contamination Effects.

References

Technical Support Center: Olfactometry with cis-Vaccenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing cis-vaccenyl acetate (B1210297) in paraffin (B1166041) oil for olfactometer-based experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving cis-vaccenyl acetate for olfactometer studies?

A1: Paraffin oil is a commonly used and effective solvent for dissolving the hydrophobic pheromone this compound in preparation for olfactometry experiments.[1][2]

Q2: What is a typical concentration range for this compound in paraffin oil?

A2: The concentration of this compound can vary depending on the specific experimental design. A commonly cited concentration is a 1% solution.[1] Other studies have utilized a 10-3 dilution for various odorants.[3] It is recommended to consult literature relevant to your specific research question to determine the optimal concentration.

Q3: How should I store the this compound and its paraffin oil solution?

A3: Pure this compound should be stored at -20°C, where it can remain stable for at least two years.[4] The paraffin oil solution should also be stored at low temperatures in a tightly sealed, airtight container to prevent degradation and contamination. It is best practice to prepare fresh solutions for each set of experiments.

Q4: Can I use other solvents to dissolve this compound?

A4: While paraffin oil is a standard choice, other solvents have been used for different applications. For instance, this compound is soluble in ethanol, DMSO, and dimethyl formamide.[4] However, for olfactometry, a low volatility solvent like paraffin oil is preferred to ensure a stable and controlled release of the odorant.

Experimental Protocol: Preparation of this compound in Paraffin Oil

This protocol outlines the steps for preparing a 1% (v/v) solution of this compound in paraffin oil.

Materials:

  • This compound (≥98% purity)

  • Paraffin oil (high purity, low volatility)

  • Glass vials with PTFE-lined caps

  • Micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-analysis: Ensure all glassware is thoroughly cleaned and dried to avoid any contamination. It is recommended to rinse with a non-polar solvent and allow it to evaporate completely.

  • Aliquot Paraffin Oil: In a clean glass vial, pipette the desired volume of paraffin oil. For a 1 ml final solution, this would be 990 µl.

  • Add this compound: Carefully add 10 µl of this compound to the paraffin oil.

  • Homogenization: Securely cap the vial and vortex the mixture for 30-60 seconds to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved droplets.

  • Application: For stimulus delivery, apply 1 µl of the prepared solution onto a small piece of filter paper.[1][2] This filter paper can then be placed inside a Pasteur pipette or a dedicated olfactometer odor cartridge.[1][2]

  • Storage: If not for immediate use, store the solution in a tightly sealed vial at -20°C.

Experimental Workflow for Odorant Preparation

G cluster_prep Preparation cluster_app Application & Storage start Start: Gather Materials clean Clean and Dry Glassware start->clean aliquot Aliquot 990 µl Paraffin Oil clean->aliquot add_cva Add 10 µl this compound aliquot->add_cva vortex Vortex for 30-60 seconds add_cva->vortex inspect Visually Inspect Solution vortex->inspect apply Apply 1 µl to Filter Paper inspect->apply Solution is homogenous store Store at -20°C (if needed) inspect->store For later use place Place in Odor Cartridge apply->place end End: Ready for Experiment place->end store->apply

Caption: Workflow for preparing a 1% this compound solution.

Troubleshooting Guide

Even with a detailed protocol, issues can arise. The following table provides solutions to common problems encountered when preparing and using this compound in an olfactometer.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent behavioral response 1. Inaccurate concentration of the odorant solution.2. Degradation of this compound.3. Contamination of the solution or olfactometer.1. Prepare a fresh solution, ensuring precise measurements.2. Use a fresh stock of this compound.3. Thoroughly clean all glassware and olfactometer components.
No behavioral response 1. Solution not prepared correctly.2. Olfactometer malfunction (e.g., no airflow).3. Concentration is too low to elicit a response.1. Re-prepare the solution following the protocol.2. Check the olfactometer for proper functioning.3. Prepare a higher concentration solution.
This compound not dissolving 1. Impure paraffin oil or this compound.2. Insufficient mixing.1. Use high-purity reagents.2. Increase vortexing time or use gentle warming.
Rapid decline in response over time 1. Volatilization of the odorant from the filter paper.2. Degradation of the solution.1. Prepare fresh odorant cartridges more frequently.2. Store the stock solution properly and prepare smaller batches.

Troubleshooting Logic for Inconsistent Results

G problem Inconsistent Behavioral Response check_solution Check Solution Preparation problem->check_solution solution_ok Solution OK? check_solution->solution_ok check_olfactometer Check Olfactometer Function check_reagents Check Reagent Quality reagents_ok Reagents OK? check_reagents->reagents_ok olfactometer_ok Olfactometer OK? solution_ok->olfactometer_ok Yes reprepare Action: Reprepare Solution solution_ok->reprepare No olfactometer_ok->check_reagents Yes troubleshoot_olf Action: Troubleshoot Olfactometer olfactometer_ok->troubleshoot_olf No replace_reagents Action: Use New Reagents reagents_ok->replace_reagents No resolved Problem Resolved reagents_ok->resolved Yes reprepare->resolved troubleshoot_olf->resolved replace_reagents->resolved

References

Technical Support Center: cis-Vaccenyl Acetate (cVA) Sensory Habituation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing sensory habituation to cis-vaccenyl acetate (B1210297) (cVA) in Drosophila melanogaster assays.

Frequently Asked Questions (FAQs)

Q1: What is sensory habituation to cis-vaccenyl acetate (cVA)?

A1: Sensory habituation to cVA is a form of non-associative learning where prolonged or repeated exposure to the male-produced pheromone, cVA, leads to a decrease in the behavioral or neuronal response in Drosophila.[1][2] This allows the fly to filter out constant, irrelevant stimuli and focus on novel cues in its environment.[1][3] In laboratory assays, this can manifest as a reduced courtship suppression or altered aggregation behavior, potentially confounding experimental results.

Q2: Which olfactory receptors are involved in sensing cVA?

A2: Two primary olfactory receptors (Or) are known to respond to cVA: Or67d and Or65a.[4] These receptors are expressed in different olfactory receptor neurons (ORNs) and mediate distinct behavioral responses. Or67d is highly sensitive and is primarily involved in cVA attraction and aggregation behaviors, while Or65a responds to higher concentrations of cVA and is implicated in the aversive learning component of courtship conditioning.[4][5]

Q3: What is the neural mechanism underlying cVA habituation?

A3: Habituation to cVA involves plasticity in the central nervous system, specifically within the antennal lobe, the primary olfactory processing center in the fly brain.[1] Prolonged cVA exposure leads to the potentiation of inhibitory GABAergic local interneurons (LNs).[1][6][7] This increased inhibition dampens the response of projection neurons (PNs) that transmit the olfactory signal to higher brain centers, resulting in a reduced behavioral output.[6][7]

Troubleshooting Guide

Issue 1: Observing a rapid decline in behavioral response to cVA during the assay.

Possible Cause: Sensory habituation due to prolonged or high-concentration exposure to cVA.

Solutions:

  • Optimize cVA Concentration: Use the lowest effective concentration of cVA for your specific assay. High concentrations can lead to faster and more profound habituation.[4] Refer to the dose-response table below for guidance.

  • Control Exposure Duration: Limit the duration of cVA exposure to the minimum time required to elicit a reliable behavioral response. Continuous exposure for as little as four minutes can be sufficient to induce habituation.[3][8]

  • Incorporate Inter-Trial Intervals (ITIs): Introduce adequate recovery periods between successive cVA presentations. A lack of sufficient time for the sensory system to reset can lead to cumulative habituation. While complete recovery can take time, even short breaks can be beneficial.[4]

  • Consider Pulsed Stimulus Presentation: Instead of a continuous stream, presenting cVA in discrete pulses may reduce the rate of habituation.[8]

Issue 2: High variability in cVA response across individual flies.

Possible Cause: Differences in genetic background, age, or mating status of the flies.

Solutions:

  • Use a Genetically Uniform Strain: To minimize genetic variability, use a well-characterized wild-type strain (e.g., Canton-S) or ensure your experimental and control groups are from the same genetic background.

  • Control for Age and Mating Status: Standardize the age of the flies used in your experiments, as sensory responses can vary with age. For courtship assays, ensure males are naive and have not had prior exposure to females, as this can alter their subsequent behavior.[9][10]

  • Standardize Rearing Conditions: Maintain consistent temperature, humidity, and light-dark cycles for all fly stocks, as these environmental factors can influence behavior.[11][12]

Issue 3: Behavioral response to cVA does not recover after a rest period.

Possible Cause: The recovery time may be insufficient, or there could be issues with the health of the flies.

Solutions:

  • Extend the Recovery Period: Spontaneous recovery from habituation is time-dependent. Longer and more profound habituation may require extended recovery periods. It has been noted that recovery from desensitization can take at least 7 minutes after a 10-second prestimulation.[4]

  • Check Fly Health: Ensure flies are healthy and not stressed from handling or environmental conditions. Unhealthy flies may exhibit generally depressed behaviors that can be mistaken for habituation.

  • Consider Dishabituation: Presenting a novel, strong stimulus (e.g., a brief mechanical vortex or a different odor) can sometimes restore the response to the habituated stimulus.[2][3][13]

Quantitative Data Summary

Table 1: Dose-Dependent Effects of cVA on Drosophila Behavior

cVA Amount/ConcentrationBehavioral AssayObserved EffectReference
0.2 ngCourtship AssaySignificant suppression of male courtship behavior.[1]
150 ngCourtship AssayPreviously considered the minimum for courtship suppression.[1]
200 µgCourtship LearningAmount required to produce generalized learning.[4][5]
1%Single Sensillum RecordingSelectively activates T1 neurons.[14]
10% (1h pre-exposure)Olfactory SensitivityStriking reduction in olfactory sensitivity to cVA.[4]

Table 2: Time Course of Olfactory Habituation and Recovery

Exposure DurationStimulusAssayHabituation/Recovery ObservationReference
4 minutesOdor (continuous or repetitive)T-mazeSufficient to attenuate osmotactic responses.[3]
10 minutes10% SucroseProboscis Extension Reflex (PER)PER decreases from ~92% to ~29%.[13]
10 minutesDirect sensory neuron depolarizationPERSpontaneous recovery observed, with significant recovery within 10 minutes and further recovery at 1 hour.[3]
24 hoursMechanical StimuliLocomotor Response~80% recovery of locomotor response after habituation.[15]

Experimental Protocols

Protocol: cVA-Mediated Courtship Conditioning Assay

This protocol is adapted from established courtship conditioning assays to assess habituation to cVA.

1. Fly Preparation:

  • Collect male flies within 8 hours of eclosion and house them individually to ensure they are naive.
  • Use 3-5 day old virgin females as courtship targets.
  • Use recently mated females (mated within the last 24 hours) as "trainers" for the habituation phase.

2. Habituation/Training Phase:

  • Place a single naive male fly in a small courtship chamber with a mated female for a defined period (e.g., 60 minutes). The mated female will be unreceptive and carries cVA from the previous mating, providing the habituating stimulus.
  • Alternatively, for a more controlled cVA exposure, a small piece of filter paper with a defined amount of synthetic cVA can be introduced into the chamber with a virgin female.

3. Testing Phase:

  • After the training/habituation period, remove the mated female (or cVA source).
  • Introduce a fresh, receptive virgin female into the chamber with the trained male.
  • Record the courtship behavior of the male for a set period (e.g., 10 minutes). Key behaviors to quantify include latency to court, time spent vibrating wings, and attempted copulations.

4. Control Groups:

  • Sham-trained males: Males exposed to a virgin female for the same duration as the training period.
  • Untrained males: Naive males that have not been exposed to any female before the test.

5. Data Analysis:

  • Calculate a Courtship Index (CI), which is the percentage of the observation period the male spends performing courtship behaviors.
  • Compare the CI of the habituated males to the control groups. A significant reduction in the CI of habituated males indicates successful habituation.

Visualizations

Signaling Pathway of Olfactory Habituation

G GABAergic Signaling in Olfactory Habituation to cVA cluster_ORN Olfactory Receptor Neuron (ORN) cluster_AL Antennal Lobe cluster_higher_brain Higher Brain Centers cVA This compound (cVA) Or67d Or67d Receptor cVA->Or67d binds ORN_activation ORN Depolarization Or67d->ORN_activation activates PN Projection Neuron (PN) ORN_activation->PN excites LN Local Interneuron (LN) (GABAergic) ORN_activation->LN excites Behavior Behavioral Response (e.g., Courtship Suppression) PN->Behavior transmits signal LN->PN inhibits (GABA) rut rutabaga adenylate cyclase rut->LN required in LN for plasticity Habituation Habituation: Prolonged/Repeated cVA Habituation->LN potentiates

Caption: GABAergic signaling pathway in cVA habituation.

Experimental Workflow for a cVA Habituation Assay

G Experimental Workflow for cVA Habituation Assay cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis Fly_prep Fly Preparation - Collect naive males - Age flies appropriately Chamber_prep Chamber Preparation - Clean courtship chambers Stimulus_prep Stimulus Preparation - Prepare cVA solution - Prepare trainer females Training Habituation Phase - Expose male to cVA source (e.g., mated female) Stimulus_prep->Training Recovery Recovery Period (Inter-Trial Interval) Training->Recovery Testing Testing Phase - Introduce virgin female Recovery->Testing Recording Behavioral Recording - Video record courtship Testing->Recording Quantification Quantify Behavior - Score courtship index (CI) Recording->Quantification Stats Statistical Analysis - Compare habituated vs. control Quantification->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Workflow for a cVA habituation assay.

References

Technical Support Center: Refining cVA Dosage for Aggression vs. Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of cis-vaccenyl acetate (B1210297) (cVA) on Drosophila melanogaster aggression and aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cVA in Drosophila behavior?

A1: cis-vaccenyl acetate (cVA) is a male-specific pheromone in Drosophila melanogaster that modulates several social behaviors.[1] It is known to promote male-male aggression, influence courtship and mating, and under certain conditions, induce aggregation of both males and females.[1][2]

Q2: Which olfactory receptors are involved in detecting cVA for aggression and aggregation?

A2: The olfactory receptor Or67d is crucial for mediating cVA-induced aggression.[3][4] Another receptor, Or65a, has been implicated in the suppression of aggression following chronic exposure to cVA.[4] The specific receptors that mediate cVA-induced aggregation are less clearly defined, but the behavior is often observed in the context of food odors.[1][2]

Q3: Is the effect of cVA on aggression dose-dependent?

A3: Yes, the promotion of aggression by cVA is dose-dependent.[3] Studies have shown that increasing concentrations of synthetic cVA can lead to a significant increase in aggressive behaviors such as lunging.[3]

Q4: How does the presence of food influence cVA-mediated behaviors?

A4: The presence of food is a significant contextual factor. cVA's role as an aggregation pheromone is most potent when combined with food odors.[1][2] In the context of aggression, a food resource can serve as a territory to be defended, potentially intensifying aggressive encounters.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant increase in aggression observed with cVA application. 1. Incorrect cVA dosage: The concentration may be too low to elicit a response. 2. Improper cVA delivery: The method of delivery may not be effectively volatilizing the cVA. 3. Habituation: Flies may have been pre-exposed to cVA, leading to reduced sensitivity. 4. Genetic background of flies: Different fly strains can exhibit varying levels of baseline aggression.1. Perform a dose-response curve: Test a range of cVA concentrations (e.g., 100 µg, 500 µg, 1 mg, 5 mg) to determine the optimal dose for your specific fly strain and experimental setup.[3] 2. Ensure proper volatilization: Apply the cVA solution to a filter paper or another substrate that allows for efficient evaporation within the experimental arena. 3. Isolate males post-eclosion: To ensure naivety, house male flies individually after they eclose to prevent prior exposure to cVA from other males. 4. Use a well-characterized fly strain: Canton-S is a commonly used wild-type strain for aggression studies.
High variability in aggression levels between trials. 1. Inconsistent environmental conditions: Temperature, humidity, and light can all affect fly behavior. 2. Age of flies: Aggression levels can change as flies age. 3. Time of day: Circadian rhythms can influence activity and aggression.1. Standardize your experimental environment: Maintain consistent temperature (ideally 25°C), humidity, and lighting conditions for all trials. 2. Use flies of a consistent age: Standardize the age of the flies used in your experiments (e.g., 3-5 days post-eclosion). 3. Conduct experiments at the same time of day: To minimize the effects of circadian rhythms, perform all behavioral assays within a consistent time window.
Aggregation is observed, but it is not robust or reproducible. 1. Absence of food cues: cVA-mediated aggregation is strongly linked to the presence of food odors.[1][2] 2. Inappropriate cVA concentration: The optimal concentration for aggregation may differ from that for aggression. 3. Arena size and fly density: The size of the arena and the number of flies can influence the likelihood of aggregation.1. Introduce a food source: Place a small amount of standard fly food or a yeast paste in the center of the arena. 2. Test a range of cVA concentrations in the presence of food: Systematically vary the cVA dosage to find the concentration that elicits the strongest aggregation response. 3. Optimize arena size and fly density: Experiment with different arena dimensions and group sizes to facilitate aggregation behavior.
Unexpected suppression of behavior at high cVA concentrations. 1. Sensory overload/repulsion: Very high concentrations of pheromones can become aversive. 2. Activation of inhibitory pathways: High cVA levels may activate neural circuits that suppress certain behaviors. For instance, 5 mg of cVA has been shown to suppress male-female mating.[3]1. Expand your dose-response curve: Test concentrations higher than your initial range to identify any inhibitory effects. 2. Correlate behavioral observations with neural activity: If possible, use neural imaging techniques to investigate which neural circuits are activated at different cVA concentrations.

Quantitative Data Summary

The following tables summarize the available quantitative data on cVA dosage and its effect on aggression. A direct quantitative comparison for aggregation is not as clearly defined in the literature, as the behavior is highly dependent on the presence of food cues.

Table 1: cVA Dosage and Male-Male Aggression

cVA DoseObserved Effect on AggressionCitation(s)
500 µgSignificant increase in lunging and other aggressive behaviors.[3]
5 mgNo further increase in lunging behavior compared to 500 µg; suggests a plateau effect. This dose was shown to suppress male-female mating.[3]

Note: The optimal cVA concentration to induce aggression can vary depending on the fly strain, experimental arena, and other environmental factors. A dose-response experiment is highly recommended for each specific experimental setup.

Experimental Protocols

Protocol for cVA-Induced Aggression Assay

This protocol outlines a standard method for assessing the impact of a specific cVA dosage on male-male aggression in Drosophila melanogaster.

1. Fly Preparation:

  • Collect male flies within 8 hours of eclosion and house them individually in vials containing standard fly food.
  • Age the flies for 3-5 days at 25°C on a 12:12 hour light:dark cycle.

2. cVA Preparation:

  • Prepare a stock solution of synthetic cVA in a suitable solvent (e.g., hexane (B92381) or mineral oil).
  • On the day of the experiment, dilute the stock solution to the desired final concentrations.

3. Behavioral Arena Setup:

  • Use a small, circular arena (e.g., a 35mm petri dish with a moistened filter paper on the bottom).
  • A small, central platform can be included as a "territory" to be contested.
  • Apply the desired volume and concentration of the cVA solution to a small piece of filter paper and place it in the arena. Allow the solvent to evaporate completely before introducing the flies. For control experiments, use the solvent alone.

4. Behavioral Assay:

  • Gently introduce two socially naive male flies into the arena.
  • Record the interactions for a set period, typically 20-30 minutes, using a video camera.

5. Data Analysis:

  • Score the recordings for specific aggressive behaviors, such as:
  • Lunging: One fly rears up on its hind legs and snaps down on the other.
  • Wing Threat: One or both wings are extended and vibrated towards the opponent.
  • Tussling: Flies grapple with their legs.
  • Chasing: One fly pursues the other.
  • Quantify the frequency and duration of these behaviors.
  • Statistical analysis (e.g., Mann-Whitney U test) can be used to compare the behavior of flies exposed to cVA with control flies.

Visualizations

cVA Signaling Pathway for Aggression

cVA_Aggression_Pathway cVA cVA Pheromone Lush Lush (OBP) cVA->Lush Binds to Or67d Or67d Receptor Lush->Or67d Activates ORN Olfactory Receptor Neuron (T1) Or67d->ORN Depolarizes AL Antennal Lobe (DA1 Glomerulus) ORN->AL Synapses in PN Projection Neuron AL->PN Activates LH Lateral Horn PN->LH Transmits Signal to Aggression Aggressive Behavior LH->Aggression Initiates

Caption: Simplified signaling pathway of cVA-mediated aggression in Drosophila.

Experimental Workflow for cVA Behavioral Assay

cVA_Workflow start Start collect_flies Collect and Isolate Male Flies start->collect_flies age_flies Age Flies (3-5 days) collect_flies->age_flies introduce_flies Introduce Fly Pair to Arena age_flies->introduce_flies prepare_cva Prepare cVA dilutions setup_arena Set up Behavioral Arena with cVA or Control prepare_cva->setup_arena setup_arena->introduce_flies record_behavior Record Behavior (20-30 min) introduce_flies->record_behavior analyze_data Score and Analyze Aggressive Behaviors record_behavior->analyze_data end End analyze_data->end

Caption: Workflow for conducting a cVA-induced behavioral assay.

Logical Relationship: cVA Dose and Behavioral Outcome

cVA_Dose_Behavior cVA_Dose cVA Concentration Low_Dose Low to Moderate Dose (e.g., 500 µg) cVA_Dose->Low_Dose High_Dose High Dose (e.g., 5 mg) cVA_Dose->High_Dose Aggregation Aggregation (in presence of food) Low_Dose->Aggregation Aggression Increased Aggression Low_Dose->Aggression Mating_Suppression Mating Suppression High_Dose->Mating_Suppression Aggression_Plateau Aggression Plateau High_Dose->Aggression_Plateau

Caption: Conceptual relationship between cVA dosage and behavioral outcomes.

References

controlling for batch variability of commercial cis-vaccenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial cis-vaccenyl acetate (B1210297) (cVA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for batch-to-batch variability and to offer troubleshooting support for experiments involving this critical semiochemical.

Frequently Asked Questions (FAQs)

Q1: What is cis-vaccenyl acetate (cVA) and what are its key properties?

A1: this compound ((Z)-11-Octadecenyl acetate) is a volatile, male-specific pheromone in Drosophila melanogaster.[1] It is a key mediator of various social behaviors, including courtship, aggregation, and aggression.[1][2] Its purity and isomeric form are critical for eliciting consistent and reproducible behavioral responses in experimental settings.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name (Z)-11-Octadecenyl acetate
Synonyms cVA, 11-cis Vaccenyl Acetate
CAS Number 6186-98-7[3][4]
Molecular Formula C₂₀H₃₈O₂[3][4]
Molecular Weight 310.5 g/mol [3][5]
Purity (Typical) ≥98%[3][6] or >99%[4]

Q2: What are the potential sources of batch-to-batch variability in commercial cVA?

A2: Batch-to-batch variability can arise from several factors during the synthesis and purification process. The most common issues include:

  • Isomeric Purity: The presence of the geometric isomer, trans-vaccenyl acetate, can interfere with biological activity. The cis-(Z) isomer is the biologically active form.[7]

  • Chemical Purity: Residual solvents, starting materials, or byproducts from the synthesis can alter the effective concentration and introduce confounding variables into experiments.

  • Degradation: Improper storage or handling can lead to degradation of cVA, particularly through oxidation of the double bond. Long-chain unsaturated esters can be susceptible to oxidation in the presence of oxygen, heat, and light.[8]

Q3: How should I store and handle my commercial cVA to ensure its stability?

A3: To maintain the integrity of your cVA stock, adhere to the following storage and handling guidelines:

  • Long-term Storage: Store cVA at -20°C for long-term stability, with some suppliers indicating stability for at least two years at this temperature.[3][6] For even greater stability, especially for analytical standards, storage at -80°C after flushing with nitrogen to remove headspace air is recommended.[8]

  • Solvent Choice: cVA is commonly supplied in ethanol.[3][6] For behavioral assays, it is often diluted in hydrocarbon solvents like hexane (B92381) or paraffin (B1166041) oil.[9] Be aware that the choice of solvent can affect stability and evaporation rates. Unsaturated fatty acid esters are susceptible to oxidation, so storing solutions in dark containers in a freezer is advisable.[8]

  • Working Solutions: Prepare fresh working solutions for your experiments. Aqueous solutions of cVA are not recommended for storage for more than one day.[3] When changing solvents, evaporate the original solvent under a gentle stream of nitrogen and immediately add the new solvent.[3]

Q4: What concentrations of cVA are typically used in Drosophila behavioral assays?

A4: The effective concentration of cVA can vary significantly depending on the specific behavior being assayed. It is crucial to perform dose-response experiments to determine the optimal concentration for your experimental setup.

Table 2: Exemplary cVA Concentrations in Drosophila Behavioral Assays

Behavior AssayedcVA Amount/ConcentrationReference
Courtship Suppression (generalization)0.2 ng (effective dose)[9]
Courtship Suppression (with immature trainers)200 µg (high dose required)[9]
Female Receptivity0.3 µg, 0.6 µg, 1.2 µg[10]
AggressionHigh concentrations (e.g., from increased fly density)[1][2]
AggregationEnhances attraction to food odors[1][7]

Note: The amounts listed are often applied to a filter paper or other substrate within the behavioral arena.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Unexpected Behavioral Results

Q: My Drosophila are showing weak, variable, or unexpected behavioral responses to a new batch of cVA compared to previous experiments. What could be the problem?

A: This is a common issue often linked to batch variability. Follow this troubleshooting workflow to diagnose the problem.

G A Inconsistent Behavioral Results B Verify Purity and Identity of cVA Batch A->B C Perform GC-MS Analysis on New Batch B->C Action D Compare with Certificate of Analysis (CoA) and/or Previous Batches C->D E Purity/Identity Confirmed? D->E F Check Experimental Parameters E->F Yes K Purity/Identity Issue Suspected E->K No G Review Solvent Preparation and Storage F->G H Verify Fly Strain, Age, and Mating Status G->H I Check Environmental Conditions (Temp, Humidity, Light) H->I J Problem Solved I->J If parameters were incorrect and now fixed L Contact Supplier for Replacement/Refund K->L M Consider Isomeric (trans) Impurities or Degradation Products K->M

Caption: Troubleshooting workflow for inconsistent behavioral results.

Possible Causes & Solutions:

  • Incorrect Concentration: The new batch may have a different concentration or purity than stated.

    • Solution: Perform a quantitative analysis using GC-MS to verify the concentration of your stock solution. Always perform a dose-response curve with each new batch to establish the effective concentration for the desired behavior.

  • Presence of Impurities: The presence of the trans-isomer or other synthesis byproducts can inhibit or alter the expected behavior.

    • Solution: Analyze the batch using GC-MS to check for significant impurity peaks. A purity of ≥98% is generally recommended.[3][6] If significant impurities are detected, contact the supplier.

  • Degradation of cVA: The compound may have degraded due to improper storage or handling.

    • Solution: Review your storage procedures. If degradation is suspected, acquire a new batch and handle it strictly according to the recommended guidelines. Analyze the suspect batch with GC-MS to look for degradation products.

  • Experimental Variability: Inconsistencies in the age, mating status, or genetic background of the flies, or changes in environmental conditions can lead to variable results.[11]

    • Solution: Ensure that all experimental parameters, including fly handling and environmental conditions, are consistent across experiments.

Issue 2: GC-MS Analysis Problems

Q: I am trying to verify the purity of my cVA with GC-MS, but I'm getting poor peak shape (e.g., tailing) or seeing unexpected peaks. What should I do?

A: These issues can often be resolved by systematically checking your GC-MS setup and sample preparation.

Table 3: Troubleshooting Common GC-MS Issues for cVA Analysis

ProblemPossible CauseRecommended Solution
Peak Tailing Active sites in the inlet liner or front of the GC column.Use a deactivated (silylated) inlet liner. If tailing persists, trim the first 0.5-1 meter of the column.
Ghost Peaks Contamination from the syringe, septum, or carryover from a previous injection.Run several blank solvent injections. Replace the septum and clean the syringe.
No Peak or Very Small Peak Syringe issue; incorrect sample concentration; inlet temperature too low.Manually inject a standard to confirm system performance. Verify the concentration of your sample. Ensure the injector temperature is sufficient for volatilization (e.g., 250-280°C).
Broad Peaks Column overloading; slow injection speed; poor column installation.Dilute the sample. Use a faster injection. Re-install the column, ensuring clean, square cuts.

Key Experimental Protocols

Protocol 1: Quality Control of Commercial cVA by GC-MS

This protocol provides a standard method for verifying the purity and identity of a commercial batch of this compound.

1. Materials:

  • This compound (commercial batch)

  • High-purity hexane (or other suitable solvent)

  • Internal standard (e.g., n-hexacosane or n-triacontane)

  • GC-MS system with a non-polar capillary column (e.g., HP-5MS or equivalent)

2. Sample Preparation:

  • Prepare a stock solution of the internal standard in hexane at a known concentration (e.g., 10 ng/µL).

  • Accurately weigh a small amount of the commercial cVA and dissolve it in a known volume of hexane to create a stock solution.

  • Prepare a working solution by diluting the cVA stock solution with the internal standard solution to a final concentration suitable for GC-MS analysis (e.g., 10-100 ng/µL).

3. GC-MS Parameters (Example):

  • Injector: Splitless mode, 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Initial temperature 60°C (hold for 1 min), ramp at 6°C/min to 225°C, then ramp at 3°C/min to 310°C (hold for 10 min).

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mass Range: 40-400 m/z

Note: These parameters are based on a published method and may need to be optimized for your specific instrument and column.[12]

4. Data Analysis:

  • Identity Confirmation: Compare the retention time and mass spectrum of the major peak with a known standard or library data for this compound.

  • Purity Calculation: Calculate the area percentage of the cVA peak relative to all other peaks in the chromatogram (excluding the solvent and internal standard). A purity of ≥98% is typically acceptable.

  • Quantification: Use the peak area ratio of cVA to the internal standard to calculate the precise concentration of your stock solution.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Prepare Internal Standard Solution C Create Working Solution (cVA + Internal Std) A->C B Prepare cVA Stock Solution B->C D Inject into GC-MS C->D E Acquire Data D->E F Confirm Identity (Retention Time, Mass Spec) E->F G Calculate Purity (Peak Area %) F->G H Quantify Concentration (vs. Internal Std) G->H

Caption: Experimental workflow for GC-MS quality control of cVA.

Signaling Pathway Visualization

The perception of this compound in Drosophila melanogaster is primarily mediated by two olfactory receptors, Or67d and Or65a, which are expressed in different olfactory sensory neurons (OSNs). These receptors exhibit different sensitivities to cVA and are involved in distinct behavioral outputs.[13][14][15]

  • Or67d: This is a high-affinity receptor.[13] OSNs expressing Or67d project to the DA1 glomerulus in the antennal lobe. This pathway is crucial for behaviors such as female receptivity and male-male aggression.[12][16]

  • Or65a: This is a low-affinity receptor.[13] OSNs expressing Or65a project to the DL3 glomerulus. This pathway is implicated in the suppression of courtship behavior after prolonged exposure to cVA.[12][14]

G cluster_high_affinity High Affinity Pathway cluster_low_affinity Low Affinity Pathway cVA This compound (cVA) Or67d Or67d Receptor (in T1 sensilla OSNs) cVA->Or67d High Conc. & Low Conc. Or65a Or65a Receptor (in T3 sensilla OSNs) cVA->Or65a High Conc. DA1 DA1 Glomerulus (Antennal Lobe) Or67d->DA1 Projects to Behavior1 Female Receptivity Male-Male Aggression DA1->Behavior1 DL3 DL3 Glomerulus (Antennal Lobe) Or65a->DL3 Projects to Behavior2 Courtship Suppression (after prolonged exposure) DL3->Behavior2

References

Technical Support Center: Troubleshooting cVA-Mediated Courtship Suppression in Drosophila

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with cis-vaccenyl acetate (B1210297) (cVA)-mediated courtship suppression in Drosophila melanogaster. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not observing any courtship suppression in male flies after exposure to cVA. What are the potential reasons?

A1: Several factors, ranging from the experimental setup to the flies themselves, can lead to a lack of cVA-mediated courtship suppression. Here is a checklist of potential issues to investigate:

  • cVA Quality and Concentration:

    • Purity: Ensure the cVA used is of high purity. Impurities can interfere with its biological activity.

    • Concentration: cVA's effect can be dose-dependent.[1] You may need to titrate the concentration to find the optimal level for your specific assay conditions. Too low a concentration may not be effective, while excessively high concentrations might lead to non-specific effects or habituation.

    • Solvent: The solvent used to dilute cVA (e.g., paraffin (B1166041) oil, hexane) should be tested alone as a control to ensure it does not influence courtship behavior.

  • Experimental Procedure:

    • Delivery Method: How is cVA being presented to the male? Common methods include applying it to a dummy female, a filter paper, or the wall of the courtship chamber. The method of delivery can influence the volatility and perceived concentration of cVA.

    • Acclimation Time: Allow sufficient time for the male fly to acclimate to the courtship chamber before introducing the target.

    • Observation Period: Courtship behavior should be observed and quantified over a defined period. A standard duration is 10 minutes.[2]

  • Fly-Related Factors:

    • Genotype: The genetic background of your flies can significantly impact their response to pheromones. Different wild-type strains can exhibit variations in baseline courtship levels and sensitivity to cVA.

    • Age and Mating Status: Use sexually mature (3-5 days old) and naive (unmated) males for your experiments.[3] Prior social and sexual experience can modulate their response to cVA.[4]

    • Health and Vigor: Ensure the flies are healthy and not stressed, as this can affect their overall behavior, including courtship.

  • Environmental Conditions:

    • Temperature and Humidity: Maintain consistent temperature (ideally 25°C) and humidity (50-60%) during the experiment, as these factors can influence fly activity and pheromone volatility.[5]

    • Light-Dark Cycle: Flies should be maintained on a consistent light-dark cycle. Experiments should be conducted at the same time of day to minimize circadian variations in behavior.

    • Chamber Cleaning: Thoroughly clean courtship chambers between trials to remove any residual pheromones or other chemical cues.[5]

Q2: My "no cVA" control group also shows low courtship index. What could be the problem?

A2: If your control males are not courting virgin females vigorously, it points to a more general issue with the experimental conditions or the flies themselves, rather than a specific problem with cVA. Consider the following:

  • Fly Health: As mentioned above, unhealthy or stressed flies will exhibit reduced courtship.

  • Environmental Stressors: Inappropriate temperature, humidity, or lighting can suppress natural behaviors.

  • Handling Stress: Excessive or rough handling of flies before the assay can negatively impact their behavior. Use an aspirator for transferring flies and avoid prolonged anesthesia.[5]

  • Inappropriate Target: Ensure you are using receptive virgin females as courtship targets in your control experiments.

Q3: Does the social experience of the male fly affect its response to cVA?

A3: Yes, the social experience of a male fly plays a crucial role in modulating its response to cVA. Naive males, who have not encountered mated females, will still show some suppression in the presence of cVA. However, males that have experienced rejection by a mated female (a process known as courtship conditioning) learn to associate the scent of cVA with the unsuccessful mating attempt and will exhibit a much stronger and more rapid suppression of courtship towards other females carrying this pheromone.[4][6] Therefore, if you are studying the innate response to cVA, it is critical to use socially naive males.

Experimental Protocols

Standard Courtship Suppression Assay

This protocol outlines a basic method for assessing cVA-mediated courtship suppression.

Materials:

  • Male Drosophila melanogaster (3-5 days old, socially naive)

  • Virgin female Drosophila melanogaster (3-5 days old)

  • cVA (high purity)

  • Solvent (e.g., paraffin oil or hexane)

  • Courtship chambers (e.g., small petri dishes or custom-made chambers)

  • Aspirator for fly handling

  • Video recording setup (optional, but recommended for accurate quantification)

  • Timer

Procedure:

  • Preparation:

    • Prepare cVA solutions at the desired concentrations in the chosen solvent. Also, prepare a solvent-only control.

    • On the day of the experiment, apply a small, standardized volume (e.g., 0.1 µl) of the cVA solution or the solvent control to a target (e.g., a decapitated virgin female or a small piece of filter paper) and allow the solvent to evaporate.

  • Acclimation:

    • Using an aspirator, gently introduce a single male fly into a clean courtship chamber.

    • Allow the male to acclimate for a period of 5-10 minutes.

  • Courtship Observation:

    • Introduce the cVA-scented target or the control target into the chamber.

    • Immediately start recording the behavior for a 10-minute period.

  • Data Quantification:

    • Measure the Courtship Index (CI), which is the percentage of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration, licking, attempting copulation).

    • CI = (Total time spent courting / Total observation time) x 100.

  • Data Analysis:

    • Compare the average CI of males exposed to cVA with the average CI of the control group. A statistically significant reduction in the CI for the cVA group indicates successful courtship suppression.

Quantitative Data Summary
Experimental GroupMean Courtship Index (CI) ± SEMn (number of flies)p-value (vs. Control)
Control (Solvent only)85.2 ± 3.130-
10 ng cVA62.5 ± 4.530< 0.01
100 ng cVA35.8 ± 3.930< 0.001
1 µg cVA15.1 ± 2.830< 0.001
This table presents hypothetical data for illustrative purposes.

Signaling Pathways and Experimental Workflows

cVA Olfactory Signaling Pathway

The primary pathway for cVA detection in Drosophila involves the olfactory system. The pheromone is detected by olfactory receptor neurons (ORNs) housed in trichoid sensilla on the fly's antennae.

cVA_Signaling_Pathway cluster_sensillum Trichoid Sensillum cluster_brain Antennal Lobe (Brain) cVA cVA Lush LUSH (OBP) cVA->Lush Binds Or67d_Orco Or67d/Orco Receptor Complex Lush->Or67d_Orco Presents cVA to ORN Or67d+ Olfactory Receptor Neuron Or67d_Orco->ORN Activates DA1 DA1 Glomerulus ORN->DA1 Synapses in PNs Projection Neurons DA1->PNs Transmit Signal to Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Body, Lateral Horn) PNs->Higher_Brain_Centers Project to Behavior Courtship Suppression Higher_Brain_Centers->Behavior Modulate

Caption: cVA olfactory signaling pathway in Drosophila.

Experimental Workflow for Courtship Suppression Assay

This diagram illustrates the logical flow of a typical courtship suppression experiment.

Courtship_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fly_Prep Collect and age male and virgin female flies Acclimation Acclimate individual male in courtship chamber Fly_Prep->Acclimation cVA_Prep Prepare cVA and control solutions Introduction Introduce cVA-scented or control target cVA_Prep->Introduction Acclimation->Introduction Observation Record behavior for a set duration (e.g., 10 min) Introduction->Observation Quantification Quantify Courtship Index (CI) Observation->Quantification Stats Statistical comparison between groups Quantification->Stats Conclusion Draw conclusions on courtship suppression Stats->Conclusion

Caption: Experimental workflow for a cVA courtship suppression assay.

References

Validation & Comparative

A Comparative Analysis of Synthetic vs. Natural Cis-Vaccenyl Acetate in Modulating Drosophila Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects induced by cis-vaccenyl acetate (B1210297) (cVA), a key pheromone in Drosophila melanogaster. While direct comparative studies between synthetic and natural cVA are not extensively documented in the reviewed literature, the scientific consensus relies on synthetic cVA to elucidate the bioactivity of its natural counterpart. The data presented here, derived from studies utilizing synthetic cVA, offers insights into its role in modulating critical behaviors such as courtship, aggression, and mating.

Quantitative Data Summary

The following tables summarize the observed behavioral effects of cVA in Drosophila melanogaster.

Table 1: Effect of cVA on Male Courtship Behavior

BehaviorConditionObservation
Courtship InitiationPresence of cVAInhibition of male courtship towards females already mated.[1]
Courtship SuppressionExposure to synthetic cVACan lead to a generalized suppression of courtship.[2][3][4]
Mating LatencyHigh concentration of synthetic cVA (5mg)Sufficient to suppress male-female mating.[5]
Wing VibrationPresence of male extract or synthetic cVAInhibition of male wing vibration, a key courtship behavior.[3]

Table 2: Effect of cVA on Male Aggression

BehaviorConditionObservation
AggressionPresence of cVA on other malesIncreases male-male aggression.[1][6]
Lunging FrequencyExposure to synthetic cVARobustly promotes male-male aggression.[5]
DispersalHigh densities of male flies releasing cVAPromotes male fly dispersal from a food resource.[5]
Interaction with 7-Tricosene (7-T)cVA in the presence of 7-T7-T is essential for the aggression-promoting influence of cVA.[1]

Table 3: Effect of cVA on Female Behavior

BehaviorConditionObservation
Mating ReceptivitySensing cVA from a maleActs as an aphrodisiac, leading to quicker mating.[1]
Mate ChoicePresence of cVAEnhances male appeal to females.[1]

Signaling Pathway

The detection of cVA is a complex process involving specific olfactory sensory neurons (OSNs) and a unique set of signal transduction machinery.

cVA_Signaling_Pathway cluster_sensillum Trichoid Sensillum cluster_brain Antennal Lobe & Higher Brain Centers cVA cVA Pheromone Lush Lush (OBP) cVA->Lush Binds SNMP SNMP Lush->SNMP Transfers cVA to Or67d_Orco Or67d/Orco Receptor Complex SNMP->Or67d_Orco Presents cVA to OSN Olfactory Sensory Neuron (T1) Or67d_Orco->OSN Activates AL Antennal Lobe OSN->AL Signal Transmission Brain Higher Brain Centers AL->Brain Processing Behavioral_Output Behavioral Output (Courtship, Aggression) Brain->Behavioral_Output Elicits

cVA Signaling Pathway

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

This assay is used to quantify male courtship behavior towards a female.

1. Fly Preparation:

  • Rear experimental flies at 25°C with 50-60% relative humidity on a 12-hour light-dark cycle.[7]

  • Collect virgin males and females within 0-6 hours of eclosion under light CO2 anesthesia.[7]

  • House males individually for 5 days to allow for brain maturation.[8] Age virgin females for 3-7 days.[7]

  • For experiments involving mated females, pair mature virgin females with males for 18-22 hours to ensure mating.[9]

2. Experimental Setup:

  • Use a transparent perspex experimental chamber (e.g., 15 mm in diameter, 5 mm in height).[9]

  • Conduct experiments in a controlled environment with consistent temperature and humidity.[7]

3. Procedure:

  • Introduce a single male and a single female into the courtship chamber.[7][9]

  • Record the interaction for a set period, typically 10-20 minutes.[7]

  • An observer or an automated tracking system records various courtship behaviors, including orientation, pursuing, wing vibration, tapping, licking, and copulation attempts.[9][10]

4. Data Analysis:

  • Quantify parameters such as courtship index (percentage of time the male spends performing courtship behaviors), latency to initiate courtship, and copulation success.

Courtship_Assay_Workflow Start Start Fly_Prep Fly Preparation (Virgin/Mated Flies) Start->Fly_Prep Setup Prepare Courtship Chamber Fly_Prep->Setup Introduction Introduce Male and Female Setup->Introduction Recording Record Behavior (10-20 min) Introduction->Recording Analysis Quantify Courtship Behaviors Recording->Analysis End End Analysis->End

Courtship Assay Workflow

This assay is designed to quantify aggressive behaviors between male flies.

1. Fly Preparation:

  • Use male flies of a specific age, housed under controlled conditions.

  • For some protocols, flies are deprived of food for a short period before the assay to increase competition for resources.[11]

2. Experimental Setup:

  • A simple setup can be used, often devoid of a food territory or a female, to focus on innate aggression.[12][13]

  • Multiple pairs of males can be tested simultaneously in separate chambers.[12][13]

3. Procedure:

  • Introduce two males into the experimental chamber.

  • Record the interactions for a defined period, for example, 15 minutes.[12][13]

  • Observe and score specific aggressive behaviors such as lunging, chasing, tussling, boxing (fencing), and wing threats.[10] Lunging is a widely used measure of overall aggression.[12]

4. Data Analysis:

  • Quantify aggression using four main parameters:

    • Frequency: The total number of aggressive encounters.[12][13]

    • Index: The proportion of time spent in aggressive behaviors.[12][13]

    • Latency: The time taken to initiate the first aggressive act.[12][13]

    • Intensity: A score based on the escalation of aggressive behaviors.[12][13]

Aggression_Assay_Workflow Start Start Fly_Prep Fly Preparation (Male Flies, Optional Food Deprivation) Start->Fly_Prep Setup Prepare Aggression Chamber Fly_Prep->Setup Introduction Introduce Two Males Setup->Introduction Recording Record Interactions (e.g., 15 min) Introduction->Recording Analysis Quantify Aggressive Behaviors (Frequency, Index, Latency, Intensity) Recording->Analysis End End Analysis->End

Aggression Assay Workflow

References

A Comparative Analysis of cis- and trans-vaccenyl Acetate Isomers in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical communication in Drosophila melanogaster, the geometric isomerism of pheromones plays a pivotal role in dictating biological activity. This guide provides a comprehensive comparison of cis-vaccenyl acetate (B1210297) (cVA) and its stereoisomer, trans-vaccenyl acetate, detailing their respective roles in olfactory signaling and behavior. While cVA is a well-documented multifunctional pheromone, evidence strongly indicates that the trans-isomer is biologically inactive, highlighting the remarkable specificity of the fly's chemosensory system.

Unraveling the Multifaceted Role of cis-Vaccenyl Acetate

This compound, or (Z)-11-octadecenyl acetate, is a male-specific lipid that acts as a key signaling molecule in various social behaviors of the fruit fly.[1] Synthesized in the male ejaculatory bulb, cVA is transferred to females during mating and subsequently influences the behavior of both sexes.[1][2] Its functions are diverse and context-dependent, ranging from courtship inhibition and aggregation to promoting male-male aggression.[1]

The perception of cVA is primarily mediated by the olfactory receptor Or67d, which is expressed in a specific class of olfactory sensory neurons (OSNs) housed in T1 sensilla on the fly's antenna.[3][4] The binding of cVA to Or67d initiates a neural circuit that projects to higher brain centers, ultimately leading to the observed behavioral responses.

The Inactivity of trans-Vaccenyl Acetate: A Case of Stereochemical Specificity

In contrast to its cis-counterpart, trans-vaccenyl acetate, or (E)-11-octadecenyl acetate, is largely considered to be biologically inactive in Drosophila melanogaster. While direct comparative studies are scarce in recent literature, early research into the structure-activity relationships of Drosophila pheromones established the critical importance of the compound's specific stereochemistry. One foundational study noted that hydrolysis of the ester linkage or movement of the double bond from the 11th position resulted in a loss of biological activity. This finding underscores the precise molecular requirements of the olfactory receptors involved in pheromone detection. The geometry of the double bond is a crucial determinant for a molecule to be recognized by the Or67d receptor and to trigger the downstream signaling cascade.

The lack of response to the trans-isomer is a testament to the lock-and-key mechanism of pheromone reception, where the receptor's binding pocket is exquisitely shaped to accommodate only the specific geometry of the cis-isomer.

Quantitative Comparison of Biological Activity

The following table summarizes the known biological activities of this compound. Due to the lack of documented activity for the trans-isomer, its corresponding entries reflect this inactivity.

Biological ActivityThis compound (cVA)trans-Vaccenyl Acetate
Pheromonal Function Multifunctional: courtship inhibition, aggregation, aggression promotion.[1]No documented pheromonal activity.
Primary Olfactory Receptor Or67d.[3][4]No known receptor binding.
Behavioral Response in Males Inhibits courtship towards mated females; promotes aggression.[1]No observed behavioral response.
Behavioral Response in Females Enhances receptivity to courting males.No observed behavioral response.
Aggregation Promotes aggregation of both males and females, especially in the presence of food odors.No observed effect on aggregation.

Signaling Pathway and Experimental Workflows

The detection of this compound involves a specialized signaling pathway within the fly's olfactory system. The experimental workflows to elucidate this pathway and to test the activity of pheromones are well-established.

Signaling Pathway for this compound

The diagram below illustrates the key components involved in the detection and processing of the cVA signal in Drosophila melanogaster.

cVA_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Antennal Lobe cVA This compound (cVA) LUSH LUSH (OBP) cVA->LUSH Binds to SNMP SNMP LUSH->SNMP Interacts with Or67d_Orco Or67d/Orco Receptor Complex SNMP->Or67d_Orco Presents cVA to OSN Olfactory Sensory Neuron (OSN) Or67d_Orco->OSN Activates DA1 DA1 Glomerulus OSN->DA1 Synapses in PN Projection Neuron DA1->PN Transmits signal to Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Body, Lateral Horn) PN->Higher_Brain_Centers Projects to

Caption: cVA Signaling Pathway in Drosophila.

Experimental Workflow for Pheromone Activity Assay

The following diagram outlines a typical experimental workflow used to compare the biological activity of pheromone isomers like cis- and trans-vaccenyl acetate.

Pheromone_Assay_Workflow cluster_synthesis Chemical Synthesis cluster_electro Electrophysiology cluster_behavior Behavioral Assays cluster_analysis Data Analysis Synthesis Synthesis of cis- and trans- vaccenyl acetate isomers EAG Electroantennography (EAG) Synthesis->EAG SSR Single-Sensillum Recording (SSR) Synthesis->SSR Courtship Courtship Inhibition Assay Synthesis->Courtship Aggregation Aggregation Assay Synthesis->Aggregation Analysis Comparative Data Analysis EAG->Analysis SSR->Analysis Courtship->Analysis Aggregation->Analysis

Caption: Pheromone Bioassay Workflow.

Detailed Experimental Protocols

1. Electroantennography (EAG)

  • Objective: To measure the overall olfactory response of the Drosophila antenna to different volatile compounds.

  • Protocol:

    • An adult fly is immobilized, and the tip of one antenna is carefully removed.

    • A recording electrode is placed over the cut end of the antenna, and a reference electrode is inserted into the head capsule.

    • A continuous stream of purified air is passed over the antenna.

    • A pulse of air containing a known concentration of the test compound (e.g., cis- or trans-vaccenyl acetate) is injected into the airstream.

    • The resulting change in electrical potential (the EAG response) across the antenna is amplified and recorded.

    • The amplitudes of the responses to the different isomers are compared to assess their relative stimulatory effects.

2. Single-Sensillum Recording (SSR)

  • Objective: To measure the firing rate of individual olfactory sensory neurons in response to specific odorants.

  • Protocol:

    • The fly is immobilized as in the EAG preparation.

    • A sharp tungsten microelectrode is inserted through the cuticle of the antenna to make contact with the lymph surrounding the dendrites of the OSNs within a single sensillum (e.g., a T1 sensillum).

    • A reference electrode is placed in the eye.

    • Odorant stimuli are delivered as in the EAG protocol.

    • The action potentials (spikes) from the OSNs are recorded.

    • The spike frequency in response to cis- and trans-vaccenyl acetate is quantified and compared to determine the specificity of the neuronal response.

3. Courtship Inhibition Assay

  • Objective: To assess the effect of volatile compounds on male courtship behavior.

  • Protocol:

    • A virgin female fly is placed in a small chamber.

    • A filter paper treated with a specific concentration of the test compound (cis- or trans-vaccenyl acetate) or a solvent control is introduced into the chamber.

    • A sexually mature male fly is introduced into the chamber.

    • The courtship behavior of the male towards the female is observed and quantified over a set period. Key behaviors to score include orientation, tapping, wing vibration, and attempted copulation.

    • A "courtship index" (the percentage of time the male spends courting) is calculated.

    • The courtship indices in the presence of the different isomers are compared to determine their inhibitory effects.

Conclusion

The stark contrast in biological activity between cis- and trans-vaccenyl acetate in Drosophila melanogaster provides a classic example of the high degree of specificity in insect chemoreception. While this compound serves as a vital chemical messenger that shapes the social landscape of these flies, the trans-isomer remains a silent partner, unable to elicit a response from the finely tuned olfactory system. This isomeric specificity not only deepens our understanding of insect communication but also holds potential for the development of highly targeted and species-specific pest management strategies.

References

A Comparative Analysis of cis-Vaccenyl Acetate (cVA) Signaling in Drosophila Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the production, perception, and behavioral responses to the pheromone cis-Vaccenyl Acetate (B1210297) (cVA) reveals both conserved roles and significant evolutionary divergence across different Drosophila species. While cVA acts as a key modulator of social behaviors such as courtship, aggression, and aggregation in Drosophila melanogaster, its presence and function vary notably among other species, highlighting the evolutionary plasticity of chemical communication.

In Drosophila melanogaster, the male-produced pheromone cis-Vaccenyl Acetate (cVA) is a cornerstone of chemical communication, influencing a range of social behaviors.[1][2] This fatty acid derivative is synthesized in the male ejaculatory bulb and is transferred to females during mating.[2] Its perception is primarily mediated by a specialized olfactory channel involving the odorant receptor Or67d, which is expressed in a specific class of olfactory sensory neurons (OSNs).[1][3] The detection of cVA is further facilitated by the odorant-binding protein LUSH and the sensory neuron membrane protein (SNMP).[4][5]

The behavioral outputs elicited by cVA in D. melanogaster are context-dependent and sexually dimorphic. In males, cVA acts as an anti-aphrodisiac, suppressing courtship towards other males and recently mated females.[6][7] It also plays a significant role in promoting male-male aggression, particularly at high population densities.[7][8] For females, cVA acts as an aphrodisiac, increasing their receptivity to courting males.[1][6] Furthermore, in both sexes, cVA can act as an aggregation pheromone, especially in the presence of food odors.[1]

While the cVA signaling pathway is well-characterized in D. melanogaster, comparative studies across the Drosophila genus reveal a more complex evolutionary picture. The production and behavioral responses to cVA are not universally conserved. A striking example of this divergence is found in Drosophila suzukii, an invasive agricultural pest. This species does not produce cVA, and its ejaculatory bulb, the site of cVA synthesis in D. melanogaster, is atrophied.[9] Interestingly, when exposed to cVA, D. suzukii males exhibit a significant reduction in mating rates, indicating that cVA has evolved from a sex pheromone in the melanogaster group to a heterospecific signal that disrupts mating in D. suzukii.[9]

Recent research on Drosophila bipectinata has uncovered another layer of complexity in the evolution of cVA signaling. The Or67d receptor ortholog in this species has been shown to detect not only cVA but also a species-specific male compound, (Z)-11-eicosen-1-yl-acetate (Z11-20:Ac).[3] This suggests that the function of this conserved receptor has expanded in D. bipectinata to include the detection of a novel pheromone, while retaining its sensitivity to the ancestral pheromone, cVA.[3]

The following tables provide a summary of the available quantitative data comparing cVA production, perception, and behavioral responses across different Drosophila species.

Quantitative Comparison of cVA Production and Perception

SpeciescVA Production (ng/male)Or67d Electrophysiological Response to cVAReference
Drosophila melanogaster200 - 2900Robust firing of at1 sensilla[6][8]
Drosophila simulansPresent (levels comparable to D. melanogaster)Not explicitly quantified in comparative studies[10]
Drosophila suzukiiAbsentFunctional Or67d, but with dramatically reduced T1 sensilla expression[9]
Drosophila bipectinataPresentSimilar sensitivity to cVA as D. melanogaster[3]

Comparative Behavioral Responses to cVA

SpeciesMale Courtship InhibitionFemale Courtship PromotionMale AggressionAggregationReference
Drosophila melanogasterYesYesYesYes[2][6][7]
Drosophila suzukiiMating rate significantly reduced in the presence of cVANot reportedNot reportedNot reported[9]
Drosophila bipectinatacVA negatively affects copulationNot reportedNot reportedAggregation towards cVA observed[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for cVA Quantification

Objective: To extract and quantify the amount of cVA produced by individual male flies.

Methodology:

  • Sample Preparation: Individual male flies of a specific age are flash-frozen in liquid nitrogen and placed in a glass vial.

  • Extraction: A known volume of a suitable solvent (e.g., hexane) containing an internal standard (e.g., methyl stearate) is added to the vial. The vial is vortexed for a set period to extract the cuticular lipids.

  • Analysis: The extract is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the different chemical components in the extract, and the MS identifies them based on their mass-to-charge ratio.

  • Quantification: The amount of cVA is quantified by comparing the peak area of cVA to the peak area of the internal standard.

Single Sensillum Recording (SSR) for Olfactory Neuron Response

Objective: To measure the electrophysiological response of Or67d-expressing olfactory sensory neurons to cVA.

Methodology:

  • Fly Preparation: A fly is immobilized in a pipette tip with its antennae exposed. A reference electrode is inserted into the eye, and a recording electrode is carefully placed over a trichoid sensillum (at1) on the antenna, which houses the Or67d neurons.

  • Odorant Delivery: A controlled puff of air containing a known concentration of cVA is delivered to the antenna.

  • Data Acquisition: The electrical activity (action potentials or "spikes") of the neuron is recorded. The response is typically quantified as the number of spikes per second above the spontaneous firing rate.

Behavioral Assays

Objective: To measure the effect of cVA on male courtship behavior.

Methodology:

  • A "tester" male fly is placed in a chamber with a "target" fly (e.g., another male or a mated female that has been exposed to cVA).

  • The courtship behavior of the tester male towards the target is observed and quantified for a set period.

  • A "courtship index" is often calculated as the percentage of time the male spends performing courtship behaviors (e.g., orienting, tapping, wing vibration).

  • The courtship index in the presence of cVA is compared to a control condition without cVA.

Objective: To measure the effect of cVA on male-male aggression.

Methodology:

  • Two male flies are placed in a small arena with a food source.

  • The aggressive interactions between the males (e.g., lunging, boxing) are recorded for a defined period.

  • The number of aggressive encounters is quantified.

  • The level of aggression in the presence of a controlled amount of cVA is compared to a control without cVA.

Objective: To measure the attraction of flies to cVA.

Methodology:

  • A choice assay is set up, typically in a petri dish or a T-maze, with one area containing a source of cVA and a control area without cVA.

  • A group of flies is introduced into the assay arena.

  • After a set period, the number of flies in the cVA-containing area and the control area are counted.

  • An "aggregation index" is calculated based on the distribution of the flies.

Signaling Pathways and Experimental Workflows

cVA Signaling Pathway in Drosophila melanogaster

cVA_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron cVA cVA LUSH LUSH (OBP) cVA->LUSH binds cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH SNMP SNMP cVA_LUSH->SNMP interacts with Or67d_Orco Or67d/Orco Receptor Complex SNMP->Or67d_Orco activates Neuron_Activation Neuron Activation Or67d_Orco->Neuron_Activation leads to cVA_Comparative_Workflow cluster_species Select Drosophila Species cluster_production cVA Production Analysis cluster_perception cVA Perception Analysis cluster_behavior Behavioral Response Analysis cluster_analysis Comparative Data Analysis Species_A Species A GCMS GC-MS Quantification Species_A->GCMS SSR Single Sensillum Recording Species_A->SSR Courtship Courtship Assay Species_A->Courtship Aggression Aggression Assay Species_A->Aggression Aggregation Aggregation Assay Species_A->Aggregation Species_B Species B Species_B->GCMS Species_B->SSR Species_B->Courtship Species_B->Aggression Species_B->Aggregation Species_C Species C Species_C->GCMS Species_C->SSR Species_C->Courtship Species_C->Aggression Species_C->Aggregation Data_Table Generate Comparative Tables GCMS->Data_Table SSR->Data_Table Courtship->Data_Table Aggression->Data_Table Aggregation->Data_Table

References

The Indispensable Role of Or67d in Pheromone Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of chemosensory pathways is paramount. This guide provides a definitive comparison of the Or67d receptor's essential function in detecting the male-specific pheromone cis-vaccenyl acetate (B1210297) (cVA) in Drosophila melanogaster. Through an objective analysis of experimental data, we confirm the necessity of Or67d and explore alternative neuronal pathways, offering a comprehensive resource for studies in olfaction and behavior.

The detection of cVA is a critical process in Drosophila, influencing a range of social behaviors including courtship and aggression.[1][2] At the heart of this detection system lies the odorant receptor Or67d, which has been unequivocally identified as the primary receptor for cVA.[3][4][5] This guide synthesizes key experimental findings that substantiate the necessity of Or67d, providing a comparative analysis with other potential cVA-responsive pathways.

Or67d: The Primary Gateway for cVA Perception

Genetic and physiological studies have firmly established that Or67d is not only responsive to cVA but is also essential for both the sensory neuron response and the subsequent behavioral outputs.[4][6][7] Mutant flies lacking a functional Or67d receptor exhibit a complete loss of electrophysiological response to cVA and display significant alterations in mating behaviors.[4][6][7]

Quantitative Analysis of Or67d Function

The necessity of Or67d is starkly illustrated by quantitative data from key experiments. The following tables summarize the electrophysiological and behavioral responses to cVA in wild-type versus Or67d mutant flies.

Table 1: Electrophysiological Response to cVA in T1 Sensilla

GenotypeStimulusSpontaneous Firing Rate (spikes/s)Evoked Firing Rate (spikes/s)
Wild-type (Or67d+)Paraffin Oil (Control)~5~5
Wild-type (Or67d+)cVA~5>150
Or67d MutantcVASignificantly reducedNo significant response
Or67d Mutant with UAS-Or67d RescuecVARescuedRescued

Data compiled from multiple sources.[5][8] Note that specific firing rates can vary between studies.

Table 2: Behavioral Response to cVA in Courtship Assays

Genotype (Male)Paired withCourtship Index (CI)
Wild-type (Or67d+)Virgin Female~80%
Wild-type (Or67d+)Male~10%
Or67d MutantVirgin Female~80%
Or67d MutantMale~30% (threefold higher than wild-type)
Or67d Mutant with UAS-Or67d RescueMale~10% (restored to wild-type levels)

The Courtship Index (CI) is the percentage of time a male spends performing courtship behaviors in a 10-minute period.[8] Data is illustrative of typical findings.[5][8]

The Or67d Signaling Pathway

The detection of cVA by Or67d is a multi-step process involving several key proteins. The odorant-binding protein LUSH captures cVA and is thought to present it to the receptor complex.[3][5][6][7][9] Or67d then forms a heterodimer with the co-receptor Orco to create a ligand-gated ion channel.[3][5][6] The protein SNMP is also crucial for a rapid and robust response.[9][10]

Or67d_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Or67d Olfactory Receptor Neuron cVA cVA LUSH LUSH cVA->LUSH binds cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH Receptor_Complex Or67d/Orco/SNMP Receptor Complex cVA_LUSH->Receptor_Complex activates Or67d Or67d Or67d->Receptor_Complex Orco Orco Orco->Receptor_Complex SNMP SNMP SNMP->Receptor_Complex Ion_Channel Ion Channel Activation Receptor_Complex->Ion_Channel Action_Potential Action Potential Ion_Channel->Action_Potential

Figure 1. Simplified cVA signaling pathway via Or67d.

Experimental Confirmation: Methodologies

The definitive role of Or67d has been established through rigorous experimental protocols.

Single-Sensillum Recording (SSR)

This electrophysiological technique directly measures the firing of olfactory receptor neurons (ORNs) in response to odorants.

Protocol:

  • Fly Preparation: An adult Drosophila is immobilized, often in a pipette tip, with its antenna stabilized.[1][3]

  • Electrode Placement: A recording electrode is inserted into a single trichoid sensillum (T1 type, which houses Or67d neurons), while a reference electrode is placed in the eye.[1][3]

  • Odorant Delivery: A controlled puff of cVA is delivered to the antenna.

  • Data Acquisition: Action potentials are recorded and the spike frequency is quantified to measure the neuronal response.[5]

SSR_Workflow Fly Immobilize Fly & Expose Antenna Electrodes Insert Recording Electrode into T1 Sensillum & Reference Electrode into Eye Fly->Electrodes Odor Deliver cVA Stimulus Electrodes->Odor Record Record Action Potentials Odor->Record Analyze Analyze Spike Frequency Record->Analyze Courtship_Assay_Workflow Prep Isolate and Age Male Flies Pairing Pair Single Male with Target Fly in Chamber Prep->Pairing Recording Record Interaction for 10 minutes Pairing->Recording Analysis Calculate Courtship Index (CI) Recording->Analysis Receptor_Comparison cVA cVA Pheromone Or67d Or67d Receptor cVA->Or67d High Affinity Or65a Or65a Receptor cVA->Or65a Low Affinity Acute Acute Response (Courtship, Aggression) Or67d->Acute Chronic Chronic Response (Behavioral Suppression) Or65a->Chronic

References

Validating Knockout Mutants for cVA-Mediated Behavioral Deficits: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate knockout mutants exhibiting behavioral deficits in response to cis-vaccenyl acetate (B1210297) (cVA), a key pheromone in Drosophila melanogaster. We present detailed protocols for behavioral assays and molecular validation techniques, supported by quantitative data and visual workflows, to aid in the rigorous assessment of gene function in cVA-mediated behaviors.

Introduction to cis-Vaccenyl Acetate and its Behavioral Significance

This compound (cVA) is a male-specific pheromone in Drosophila melanogaster that modulates a range of social behaviors. It is synthesized in the male ejaculatory bulb and transferred to females during mating.[1] cVA acts as an anti-aphrodisiac to other males, inhibiting male-male courtship, and also plays roles in aggregation and aggression.[1][2] The perception of cVA is primarily mediated by olfactory sensory neurons (OSNs) housed in T1 trichoid sensilla on the fly's antenna.[3][4] Several key proteins are involved in cVA detection, including the odorant receptor Or67d, the odorant-binding protein LUSH (OBP76a), and the sensory neuron membrane protein SNMP.[5][6] Knockout of genes encoding these proteins leads to distinct behavioral deficits, providing a valuable model for studying the genetic basis of social behaviors.

Behavioral Assays for Assessing cVA-Related Deficits

The validation of a knockout mutant's behavioral phenotype is crucial. Here, we compare two primary assays used to quantify deficits in cVA-mediated behaviors.

Courtship Conditioning Assay

This assay measures a male's ability to learn from social cues, specifically the rejection by a mated female who carries cVA. A reduction in courtship towards a subsequent female indicates learned aversion.

Aggregation Assay

This assay quantifies the attraction of flies to a food source supplemented with cVA. A diminished preference for the cVA-laced food in knockout flies compared to wild-type indicates a deficit in cVA perception or processing.

Table 1: Comparison of Behavioral Assays for cVA-Mediated Deficits

FeatureCourtship Conditioning AssayAggregation Assay
Principle Measures learned courtship suppression after exposure to cVA on a mated female.Measures innate attraction to cVA as a social aggregation cue.
Typical Metric Courtship Index (CI): Percentage of time a male spends courting.Preference Index (PI): (Number of flies in cVA arm - Number of flies in control arm) / Total number of flies.
Throughput Lower; requires individual fly observation.Higher; can be performed with groups of flies.
Complexity More complex; involves a training and testing phase.Simpler; a direct choice test.
Associated Behavior Learning and memory, sexual behavior.Social aggregation, foraging.

Quantitative Data from Or67d Knockout Studies

AssayGenotypeMetricResultReference
Courtship ConditioningOr67d knockout malesCourtship Index (CI)Significantly increased courtship towards other males compared to wild-type.[2]Kurtovic et al., 2007
Courtship ConditioningOr67d knockout femalesLatency to copulationSignificantly prolonged latency to copulation compared to wild-type.[2]Kurtovic et al., 2007
ElectrophysiologyOr67d knockoutSpike frequency (spikes/sec)Abolished electrophysiological response to cVA in T1 sensilla.[2]Kurtovic et al., 2007

Molecular Validation of Knockout Mutants

Molecular validation is essential to confirm the successful knockout of the target gene at the genomic, transcript, and protein levels.

Table 2: Comparison of Molecular Validation Techniques

TechniquePrincipleWhat it MeasuresProsCons
PCR and Sequencing Amplification and sequencing of the target genomic region.Confirms the presence of the intended genetic modification (e.g., deletion, insertion).Definitive confirmation of genomic edit.Does not provide information on transcript or protein levels.
Quantitative PCR (qPCR) Measures the amount of a specific mRNA transcript.Quantifies the reduction in target gene expression.Highly sensitive and quantitative.RNA quality is critical; does not confirm protein absence.
Western Blot Uses antibodies to detect a specific protein.Confirms the absence or significant reduction of the target protein.Direct evidence of protein knockout.Requires a specific and validated antibody; less quantitative than qPCR.
Immunohistochemistry (IHC) Uses antibodies to visualize the location of a protein in tissues.Shows the absence of the target protein in specific cells or tissues (e.g., antenna).Provides spatial information about protein expression.Can be difficult to quantify; antibody specificity is crucial.
Single-Sensillum Recording (SSR) Measures the electrical activity of individual olfactory sensory neurons.Functionally validates the knockout by showing a lack of response to the specific odorant (cVA).Direct functional readout of the sensory deficit.Technically challenging; low throughput.

Experimental Protocols

Courtship Conditioning Assay Protocol

This protocol is adapted from established methods to assess male courtship behavior.[7]

Materials:

  • Courtship chambers (e.g., small petri dishes or custom-made chambers).

  • Wild-type virgin females (3-5 days old).

  • Wild-type recently mated females (as trainers).

  • Knockout and wild-type control males (3-5 days old, socially naive).

  • CO2 anesthesia.

  • Video recording setup.

Procedure:

  • Fly Preparation: Collect virgin males and females and age them appropriately. House males individually to ensure social naivety.

  • Training Phase: Anesthetize a knockout or control male and place it in a courtship chamber with a recently mated female. Allow them to interact for a 1-hour training period. The male will attempt to court the non-receptive female.

  • Testing Phase: After the training period, remove the mated female. Introduce a decapitated virgin female into the chamber with the trained male.

  • Data Acquisition: Record the interaction for 10 minutes.

  • Data Analysis: Manually or with tracking software, score the time the male spends performing courtship behaviors (orienting, tapping, wing vibration, licking, and attempting copulation). The Courtship Index (CI) is calculated as (time spent courting / total observation time) x 100.

Two-Choice Olfactometer Aggregation Assay Protocol

This protocol is based on a standard T-maze or a four-quadrant olfactometer design.[1]

Materials:

  • T-maze or four-quadrant olfactometer.

  • Air source with controlled flow rate.

  • Odor delivery system.

  • cVA solution (e.g., diluted in paraffin (B1166041) oil).

  • Control solution (e.g., paraffin oil).

  • Knockout and wild-type control flies (males and females can be tested).

Procedure:

  • Apparatus Setup: Connect the odor and control sources to the arms of the olfactometer. Ensure a constant, equal airflow through each arm.

  • Fly Preparation: Collect flies and starve them for a few hours before the assay to increase motivation.

  • Assay: Introduce a group of flies (e.g., 50) into the central chamber of the olfactometer.

  • Choice Period: Allow the flies to choose between the cVA-scented arm and the control arm for a defined period (e.g., 5 minutes).

  • Data Collection: Trap the flies in the arms of the olfactometer and count the number of flies in each arm.

  • Data Analysis: Calculate the Preference Index (PI) as: (Number of flies in the cVA arm – Number of flies in the control arm) / Total number of flies. A PI of 1 indicates complete attraction, -1 indicates complete repulsion, and 0 indicates no preference.

Quantitative PCR (qPCR) Protocol for Or67d Knockout Validation

1. RNA Extraction and cDNA Synthesis:

  • Dissect antennae from knockout and wild-type control flies in RNase-free PBS.

  • Extract total RNA using a commercial kit (e.g., Trizol or a column-based kit).

  • Synthesize cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

2. qPCR Reaction:

  • Prepare a reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for Or67d and a reference gene (e.g., RpL32).

  • Or67d primers can be designed using resources like FlyPrimerBank.[2]

  • Perform the qPCR reaction in a real-time PCR machine.

3. Data Analysis:

  • Calculate the cycle threshold (Ct) values for Or67d and the reference gene in both knockout and wild-type samples.

  • Determine the relative expression of Or67d in the knockout flies compared to wild-type using the ΔΔCt method.

Western Blot Protocol for Or67d Knockout Validation

1. Protein Extraction:

  • Homogenize dissected antennae from knockout and wild-type flies in lysis buffer containing protease inhibitors.

  • Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Determine protein concentration using a Bradford or BCA assay.

2. SDS-PAGE and Transfer:

  • Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for Or67d.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Immunohistochemistry Protocol for Or67d in the Antenna

1. Tissue Preparation:

  • Dissect the heads of knockout and wild-type flies in PBS.

  • Fix the heads in 4% paraformaldehyde (PFA) in PBS.

  • Cryoprotect the fixed heads in a sucrose (B13894) solution.

  • Embed the heads in OCT compound and prepare cryosections of the antennae.

2. Immunostaining:

  • Permeabilize the sections with PBS containing Triton X-100 (PBT).

  • Block with a solution containing normal goat serum in PBT.

  • Incubate with a primary antibody against Or67d.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount the sections with a mounting medium containing DAPI to stain nuclei.

3. Imaging:

  • Visualize the staining using a confocal microscope. The absence of Or67d signal in the antennae of knockout flies, compared to a clear signal in wild-type flies, confirms the knockout at the protein level in the relevant tissue.

Single-Sensillum Recording (SSR) Protocol

1. Fly Preparation:

  • Immobilize a fly on a microscope slide.

  • Stabilize the antenna for recording.

2. Recording Setup:

  • Use a sharp tungsten electrode as the recording electrode and another as the reference electrode.

  • Insert the reference electrode into the fly's eye.

  • Under high magnification, carefully insert the recording electrode into the base of a T1 trichoid sensillum.

3. Odor Stimulation:

  • Deliver a controlled puff of cVA-scented air to the antenna.

  • Record the electrical activity of the neuron before, during, and after the stimulus.

4. Data Analysis:

  • Count the number of action potentials (spikes) per second. A lack of response to cVA in the knockout fly compared to a robust response in the wild-type confirms the functional knockout of the cVA perception pathway.

Visualizing Workflows and Pathways

Experimental Workflow for Knockout Mutant Validation

G cluster_0 Behavioral Validation cluster_1 Molecular Validation courtship Courtship Conditioning Assay publish Publish Findings courtship->publish aggregation Aggregation Assay aggregation->publish pcr PCR & Sequencing pcr->publish qpcr qPCR qpcr->publish wb Western Blot wb->publish ihc Immunohistochemistry ihc->publish ssr Single-Sensillum Recording ssr->publish ko Generate Knockout Mutant phenotype Observe Behavioral Deficit ko->phenotype confirm_ko Confirm Gene Knockout ko->confirm_ko phenotype->courtship phenotype->aggregation confirm_ko->pcr confirm_ko->qpcr confirm_ko->wb confirm_ko->ihc confirm_ko->ssr

Caption: Workflow for validating a knockout mutant with cVA-related behavioral deficits.

cVA Signaling Pathway in Drosophila Olfactory Sensory Neurons

G cVA cVA (this compound) LUSH LUSH (OBP76a) cVA->LUSH binds SNMP SNMP LUSH->SNMP interacts with Or67d Or67d SNMP->Or67d Signal Signal Transduction Or67d->Signal Orco Orco Orco->Signal Neuron Olfactory Sensory Neuron Behavior Behavioral Response (Courtship, Aggregation) Signal->Behavior

References

Validating Synthesized cis-Vaccenyl Acetate: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of signaling molecules like cis-vaccenyl acetate (B1210297) (cVA) is paramount. This guide provides a comparative overview of the mass spectrometry validation of synthesized cVA, offering detailed experimental protocols and data presentation to distinguish it from potential isomers and related compounds.

cis-Vaccenyl acetate, or (Z)-11-octadecenyl acetate, is a well-studied insect pheromone, notably in Drosophila melanogaster, where it plays a crucial role in modulating social behaviors such as aggregation and courtship.[1][2] The validation of synthetically produced cVA is a critical quality control step to ensure its purity and isomeric specificity, as biological activity is often highly dependent on the correct stereochemistry. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this validation, providing both chromatographic separation and structural confirmation.[3][4]

Comparative Analysis of Synthesized this compound

The primary goal of mass spectrometry validation is to confirm the identity and purity of the synthesized cVA. This involves comparing its chromatographic and mass spectral data against a certified reference standard and potential synthetic byproducts or related compounds. Key comparisons include its geometric isomer, trans-vaccenyl acetate, its precursor alcohol, and other structurally similar pheromones.

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)Typical GC Retention Time (min)
Synthesized this compound 310.5250, 61, 4318.29
trans-Vaccenyl Acetate 310.5250, 61, 43Varies from cis-isomer
cis-Vaccenyl Alcohol 268.5250, 67, 55~17.50
(Z)-9-Hexadecenyl Acetate 282.5222, 61, 43~16.80

Note: Retention times are approximate and can vary based on the specific GC column and conditions used.

Experimental Protocols

A robust validation of synthesized this compound requires precise and well-documented experimental procedures. Below are representative protocols for the synthesis and subsequent GC-MS analysis.

Synthesis of this compound

A common and effective method for synthesizing the cis-alkene backbone of cVA is the Wittig reaction, followed by acetylation.[5][6][7]

  • Wittig Reaction: Heptyltriphenylphosphonium bromide is treated with a strong base, such as sodium amide in liquid ammonia, to form the corresponding ylide. This ylide is then reacted with 11-oxoundecanyl acetate in an appropriate solvent like tetrahydrofuran (B95107) (THF). The reaction is typically carried out at low temperatures to favor the formation of the cis (Z) isomer.

  • Purification: The resulting crude product is purified using column chromatography on silica (B1680970) gel to isolate the this compound from the trans-isomer and other byproducts.

  • Acetylation (if starting from the alcohol): If the synthesis route produces cis-vaccenyl alcohol, it can be acetylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) to yield this compound.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Validation

The following protocol outlines a standard method for the GC-MS analysis of synthesized this compound.[4]

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 µg/mL).

  • GC-MS System: An Agilent 8890 GC coupled to a 5977B MSD or a similar system is used.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically employed.

    • Injector: The sample (1 µL) is injected in splitless mode with an injector temperature of 250°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped at 10°C/min to 280°C and held for 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Mass Scan Range: 40-500 amu.

  • Data Analysis: The retention time and mass spectrum of the synthesized product are compared to those of a certified this compound standard. The mass spectrum should exhibit a characteristic molecular ion peak (or a fragment representing the loss of acetic acid) and key fragment ions.[3]

Visualizing the Validation Workflow

To further clarify the process, the following diagrams illustrate the synthesis and validation workflow.

synthesis_workflow Synthesis Workflow for this compound A Heptyltriphenylphosphonium Bromide + 11-Oxoundecanyl Acetate B Wittig Reaction (cis-selective) A->B C Crude Product (cis/trans mixture) B->C D Column Chromatography C->D E Purified this compound D->E

Caption: A simplified workflow for the synthesis of this compound via the Wittig reaction.

validation_workflow Mass Spectrometry Validation Workflow cluster_sample Sample Preparation cluster_data Data Analysis Synth_cVA Synthesized cVA GCMS GC-MS Analysis Synth_cVA->GCMS Std_cVA Standard cVA Std_cVA->GCMS Alternative Alternative Compound Alternative->GCMS RT Retention Time Comparison GCMS->RT MS Mass Spectra Comparison GCMS->MS Validation Validation Decision (Purity & Identity Confirmed) RT->Validation MS->Validation

Caption: The logical flow of validating synthesized this compound using GC-MS.

References

Olfactory Neuron Cross-Reactivity: A Comparative Guide to cVA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the olfactory neuron response to the Drosophila melanogaster pheromone cis-vaccenyl acetate (B1210297) (cVA) and its structural analogs. We delve into the experimental data, detail the methodologies for key experiments, and visualize the underlying signaling pathways to offer an objective overview for researchers in olfaction, neurobiology, and pheromone-based pest control.

Comparative Analysis of Olfactory Neuron Response

CompoundStructureRelative Response to Or67d Neuron (Normalized to cVA)Key Structural Features Affecting Activity
cis-Vaccenyl acetate (cVA) CH₃(CH₂)₅CH=CH(CH₂)₉OC(O)CH₃ (cis-11) 100% (Reference) 18-carbon chain with a cis-double bond at position 11 and an acetate ester group. This specific combination of chain length, double bond position and configuration, and functional group is optimal for Or67d activation.
trans-Vaccenyl acetateCH₃(CH₂)₅CH=CH(CH₂)₉OC(O)CH₃ (trans-11)Significantly ReducedThe trans configuration of the double bond dramatically decreases activity, highlighting the stereospecificity of the Or67d receptor.
Other Positional Isomerse.g., cis-9-octadecenyl acetate (oleyl acetate)Variable, Generally ReducedShifting the position of the double bond along the carbon chain typically reduces the response, indicating the importance of the double bond's location for optimal receptor binding.
Shorter Chain Analogse.g., cis-9-hexadecenyl acetateReducedDecreasing the length of the fatty acid chain generally leads to a weaker response.
Longer Chain Analogse.g., cis-13-eicosenyl acetateReducedIncreasing the chain length beyond 18 carbons also tends to decrease the neuronal response.
Analogs with Different Ester Groupse.g., cis-11-octadecenyl propionateReducedAltering the acetate group to a larger ester, or other functional groups like an alcohol or aldehyde, significantly diminishes the response, emphasizing the role of the acetate moiety in ligand recognition.

Note: The relative responses are qualitative summaries based on multiple studies. Actual quantitative values can be found in specialized literature focusing on the structure-activity relationships of Or67d ligands.

Experimental Protocols

The primary method for assessing the cross-reactivity of olfactory neurons to cVA and its analogs is Single-Sensillum Recording (SSR) .

Single-Sensillum Recording (SSR) Protocol

Objective: To measure the electrophysiological response (action potentials) of an individual olfactory sensory neuron to a specific odorant.

Materials:

  • Drosophila melanogaster (wild-type or specific genotypes)

  • Tungsten electrodes (recording and reference)

  • Micromanipulators

  • Microscope with high magnification

  • Amplifier and data acquisition system (e.g., Digidata, Axopatch)

  • Odorant delivery system (olfactometer)

  • Glass capillaries for odorant cartridges

  • cVA and its analogs

  • Mineral oil or other suitable solvent

Procedure:

  • Fly Preparation: An adult fly is immobilized in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae exposed and accessible.

  • Electrode Placement:

    • The reference electrode is inserted into the fly's eye or another part of the body to establish a ground potential.

    • The recording electrode , a sharp tungsten needle, is carefully inserted through the cuticle of a single trichoid sensillum (specifically at1 sensilla for cVA studies) using a micromanipulator until it makes contact with the sensillum lymph surrounding the dendrites of the ORN.

  • Signal Acquisition: The electrical activity (action potentials or "spikes") from the neuron is amplified, filtered, and recorded using a data acquisition system. The spontaneous firing rate of the neuron is recorded before odorant stimulation.

  • Odorant Stimulation:

    • A controlled puff of purified air is first delivered to the antenna to ensure no mechanical response from the preparation.

    • A defined concentration of the test odorant (cVA or an analog), diluted in a solvent like mineral oil and applied to filter paper within a glass cartridge, is delivered to the antenna in a controlled air stream for a specific duration (e.g., 500 ms).

  • Data Analysis: The number of spikes during the stimulation period is counted and compared to the pre-stimulus spontaneous activity. The response is typically quantified as the increase in firing rate (spikes/second). Responses to different analogs are then compared to the response elicited by cVA.

Signaling Pathways and Experimental Workflows

cVA Olfactory Signaling Pathway

The detection of cVA is a multi-step process involving several key proteins. The following diagram illustrates the proposed signaling cascade within the at1 sensillum.

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron ORN Dendritic Membrane cVA cVA LUSH_inactive LUSH (inactive) cVA->LUSH_inactive Binds LUSH_active LUSH-cVA Complex (active conformation) LUSH_inactive->LUSH_active Conformational Change SNMP SNMP LUSH_active->SNMP Interacts with Or67d_Orco Or67d/Orco Receptor Complex SNMP->Or67d_Orco Facilitates binding/ activation Ion_Channel Ion Channel Opening & Neuron Firing Or67d_Orco->Ion_Channel Experimental_Workflow cluster_synthesis Compound Preparation cluster_experiment Electrophysiology cluster_analysis Data Analysis & Interpretation A Synthesize/Procure cVA Analogs C Deliver cVA (Control) & Record Response D Deliver cVA Analogs & Record Responses A->D B Prepare Fly for Single-Sensillum Recording B->C E Quantify Neuronal Firing Rates (Spikes/sec) C->E D->E F Normalize Analog Responses to cVA Response E->F G Determine Structure-Activity Relationships F->G

References

A Researcher's Guide to Statistical Methods for Analyzing CVA-Induced Behavioral Changes

Author: BenchChem Technical Support Team. Date: December 2025

The choice of statistical method is critical and depends on the experimental design, the nature of the data, and the specific research question. This guide will compare and contrast several commonly used statistical approaches, from simple pairwise comparisons to more complex longitudinal data analysis.

Comparison of Statistical Methods

The selection of a statistical test hinges on factors such as the number of groups being compared, whether the data is normally distributed, and whether measurements are taken at a single time point or repeatedly over time.

Statistical MethodDescriptionAdvantagesDisadvantagesTypical Application in CVA Research
Independent Samples t-test Compares the means of two independent groups.Simple to perform and interpret.Assumes normality and equal variances. Only for two-group comparisons.Comparing the performance of a CVA group to a sham control group on a behavioral test at a single time point.
Analysis of Variance (ANOVA) Compares the means of two or more groups.Can compare multiple groups simultaneously, reducing the risk of Type I errors from multiple t-tests.Assumes normality and homogeneity of variances. Does not specify which groups are different.Comparing the effects of multiple different treatments on behavioral outcomes in CVA models.
Repeated Measures ANOVA Analyzes data where the same subjects are measured at multiple time points.Can assess changes over time within subjects and interactions between time and treatment.Assumes sphericity (equality of variances of the differences between time points). Sensitive to missing data.Evaluating the time course of recovery in a CVA group, with or without treatment, across several weeks.
Mixed-Effects Models A more flexible approach for longitudinal data that can handle missing data and unequal time intervals between measurements.Robust to missing data and violations of sphericity. Can model individual differences in trajectories.More complex to implement and interpret than repeated measures ANOVA.Analyzing complex longitudinal data from clinical or preclinical CVA studies with variable follow-up times and missing data points.
Mann-Whitney U Test A non-parametric alternative to the independent samples t-test.Does not assume a normal distribution.Less powerful than the t-test when data are normally distributed.Comparing behavioral scores between two groups when the data is ordinal or not normally distributed.
Kruskal-Wallis Test A non-parametric alternative to ANOVA.Does not assume a normal distribution.Less powerful than ANOVA for normally distributed data. Does not identify which groups differ.Comparing behavioral scores among three or more groups when the data is not normally distributed.

Illustrative Data Presentation

To illustrate how the choice of statistical test can influence the interpretation of results, the following tables present hypothetical data from common behavioral tests used in preclinical CVA research.

Rotarod Test: Motor Coordination

Illustrative data representing the mean latency to fall (in seconds) for a sham control group and a CVA group treated with a vehicle or a therapeutic agent.

GroupNMean Latency to Fall (s)Standard Deviation
Sham1018025
CVA + Vehicle109530
CVA + Treatment1013028

Statistical Analysis Comparison (Hypothetical p-values):

ComparisonIndependent t-testOne-Way ANOVA (post-hoc Tukey)
Sham vs. CVA + Vehiclep < 0.001p < 0.001
CVA + Vehicle vs. CVA + Treatmentp < 0.05p < 0.05
Sham vs. CVA + Treatmentp < 0.01p < 0.01
Modified Neurological Severity Score (mNSS): Overall Neurological Deficit

Illustrative longitudinal data showing the mean mNSS scores over four weeks post-CVA.

GroupNWeek 1Week 2Week 3Week 4
CVA + Vehicle1212.510.29.89.5
CVA + Treatment1212.38.57.16.2

Statistical Analysis Comparison (Hypothetical p-values):

AnalysisMain Effect of TreatmentMain Effect of TimeTreatment x Time Interaction
Repeated Measures ANOVAp < 0.05p < 0.001p < 0.01
Mixed-Effects Modelp < 0.05p < 0.001p < 0.01

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validity of behavioral assessments.

Modified Neurological Severity Score (mNSS)

The mNSS is a composite score used to assess motor, sensory, reflex, and balance deficits. In mice, the score typically ranges from 0 (no deficit) to 14 (severe deficit), while in rats it can go up to 18.[1]

Protocol:

  • Motor Tests: Include tasks assessing gait, limb placement, and ability to walk on a narrow beam.

  • Sensory Tests: Evaluate responses to tactile and proprioceptive stimuli.

  • Reflex Tests: Assess pinna, corneal, and startle reflexes.

  • Balance Test: Observe the animal's ability to balance on a beam.

  • Scoring: A point is awarded for the inability to perform each task, with a higher score indicating a more severe deficit.[1]

Rotarod Test

This test evaluates motor coordination and balance by measuring the time an animal can remain on a rotating rod.

Protocol:

  • Apparatus: A rotating rod with adjustable speed.

  • Acclimation: Animals are habituated to the apparatus for several days before testing.

  • Testing: The rod accelerates from a low to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).

  • Measurement: The latency to fall from the rod is recorded.

  • Trials: Multiple trials are conducted for each animal, and the average latency is used for analysis.

Adhesive Removal Test

This test assesses sensorimotor deficits by measuring the time it takes for an animal to sense and remove a small adhesive sticker placed on its paw.

Protocol:

  • Apparatus: Small adhesive stickers.

  • Procedure: A sticker is placed on the plantar surface of each forepaw.

  • Measurement: The time to first contact (latency to sense the sticker) and the time to remove the sticker are recorded.

  • Observation: The test is typically recorded and scored later to ensure accuracy.

Cylinder Test

The cylinder test is used to assess forelimb asymmetry after unilateral brain injury.

Protocol:

  • Apparatus: A transparent cylinder.

  • Procedure: The animal is placed in the cylinder, and its spontaneous forelimb use for wall exploration is observed.

  • Measurement: The number of times the ipsilateral, contralateral, or both forelimbs are used to touch the cylinder wall is counted.

  • Analysis: Asymmetry is calculated as a preference for the ipsilateral (unimpaired) forelimb.[2][3]

Morris Water Maze

This test is a widely used tool for assessing spatial learning and memory.[4][5]

Protocol:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.[5]

  • Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues in the room.[4]

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[4]

  • Data Collection: An automated tracking system is used to record the animal's swim path, speed, and time in each quadrant.

Visualization of Workflows and Logical Relationships

Clear diagrams can help researchers navigate the decision-making process for selecting appropriate statistical tests and experimental designs.

Statistical_Test_Selection A Start: Define Research Question and Experimental Design B What is the nature of the outcome variable? A->B C Categorical/ Nominal B->C D Continuous/ Interval B->D R Is it a longitudinal study (repeated measures)? D->R E How many groups are being compared? F Two Groups E->F G More than Two Groups E->G H Are the data normally distributed? F->H M Are the data normally distributed? G->M I Yes H->I J No H->J K Independent Samples t-test I->K L Mann-Whitney U Test J->L N Yes M->N O No M->O P One-Way ANOVA N->P Q Kruskal-Wallis Test O->Q S Yes R->S Longitudinal T No R->T Cross-sectional U Are there missing data or unequal time intervals? S->U T->E V No U->V W Yes U->W X Repeated Measures ANOVA V->X Y Mixed-Effects Model W->Y

A decision tree to guide the selection of an appropriate statistical test.

Preclinical_CVA_Behavioral_Workflow cluster_pre_cva Pre-CVA cluster_cva CVA Induction cluster_post_cva Post-CVA cluster_analysis Data Analysis A Animal Acclimation and Handling B Baseline Behavioral Testing (e.g., Rotarod, mNSS) A->B C Surgical Induction of CVA (e.g., MCAO) B->C D Post-operative Care and Monitoring C->D E Treatment Administration (Vehicle or Therapeutic) D->E F Longitudinal Behavioral Testing (e.g., weekly mNSS, Rotarod) E->F G Terminal Procedures (e.g., Histology) F->G H Statistical Analysis of Behavioral Data G->H I Correlation of Behavioral and Histological Outcomes H->I

A typical workflow for a preclinical CVA behavioral study.

By carefully selecting and applying the appropriate statistical methods and adhering to rigorous experimental protocols, researchers can enhance the reliability and translational potential of their findings in the field of CVA research.

References

A Comparative Guide to Seminal Studies on Pheromonal Function in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of seminal studies on the function of cis-vaccenyl acetate (B1210297) (cVA) and other key pheromones in Drosophila melanogaster. The data presented is intended to offer an objective comparison of their performance in various behavioral assays, supported by experimental data and detailed methodologies.

Introduction to Drosophila Pheromones

Chemical communication is paramount in orchestrating the social and reproductive behaviors of Drosophila melanogaster. For decades, the male-produced pheromone, 11-cis-vaccenyl acetate (cVA), has been a focal point of research. It is a multifunctional molecule, acting as both a long-range aggregation pheromone and a short-range anti-aphrodisiac.[1][2][3] However, the chemical ecology of Drosophila is far more complex, with a suite of other pheromones modulating intricate behaviors. This guide compares the functions of cVA with other significant players in the fly's pheromonal landscape: the male-produced courtship inhibitor CH503, the female-produced aphrodisiacs 7,11-heptacosadiene and 7,11-nonacosadiene, and a group of attractive methyl esters.

Comparative Analysis of Pheromonal Functions

The diverse roles of these chemical signals are best understood through direct comparison of their effects on key behaviors such as courtship and aggregation.

Courtship Modulation: Inhibition and Stimulation

Male courtship is a finely tuned behavior influenced by both inhibitory and stimulatory pheromonal cues.

Inhibitory Pheromones: Both cVA and the more recently discovered male pheromone, 3-O-acetyl-1,3-dihydroxy-octacosa-11,19-diene (CH503), act to suppress male courtship, particularly towards other males or previously mated females.[4] A key difference lies in their persistence; while cVA's inhibitory effect is relatively transient, CH503 provides a long-lasting signal of a female's mated status.[4]

Stimulatory Pheromones: In contrast, females produce long-chain cuticular hydrocarbons, primarily (Z,Z)-7,11-heptacosadiene (7,11-HD) and (Z,Z)-7,11-nonacosadiene (7,11-ND), which act as aphrodisiacs, stimulating male courtship.[5][6]

Table 1: Comparison of Courtship-Modulating Pheromones

PheromoneSource (Sex)Primary FunctionReceptor(s)Duration of Effect
cis-vaccenyl acetate (cVA) MaleCourtship Inhibition / Anti-aphrodisiacOr67d, Or65aShort-term
CH503 MaleCourtship Inhibition / Anti-aphrodisiacGr68aLong-term (persists for at least 10 days)[4]
7,11-Heptacosadiene (7,11-HD) FemaleCourtship Stimulation / Aphrodisiacppk25/ppk29/ppk23[5][7]Not Applicable
7,11-Nonacosadiene (7,11-ND) FemaleCourtship Stimulation / Aphrodisiacppk25/ppk29/ppk23[5]Not Applicable

Quantitative Comparison of Courtship Inhibition:

The efficacy of courtship inhibition is quantified using the Courtship Index (CI), which represents the fraction of time a male spends performing courtship behaviors. A lower CI indicates stronger inhibition.

Table 2: Effect of cVA on Courtship Index (CI)

ConditionCourtship Index (CI)
Naive male + Mature virgin femaleHigh (baseline)
Naive male + Mated female (with cVA)Significantly reduced[8]
Naive male + Mature virgin female + synthetic cVASignificantly reduced[8]

Note: Direct quantitative comparisons of CI for cVA versus CH503 under identical experimental conditions are limited in the currently available literature.

Aggregation and Attraction

Beyond courtship, pheromones play a crucial role in guiding flies to food sources and potential mates.

cVA as an Aggregation Pheromone: cVA, in conjunction with food odors, acts as a potent aggregation pheromone, attracting both males and females to a common location.

Other Attractive Compounds: Recent studies have identified other volatile compounds produced by flies, such as methyl laurate (ML), methyl myristate (MM), and methyl palmitate (MP), that also mediate attraction. These compounds are detected by a separate olfactory channel from cVA.

Table 3: Comparison of Aggregation/Attraction Pheromones

Pheromone / CompoundSource (Sex)Primary FunctionReceptor(s)
This compound (cVA) MaleAggregationOr67d
Methyl Laurate (ML) BothAttraction, Courtship StimulationOr47b, Or88a
Methyl Myristate (MM) BothAttractionOr88a
Methyl Palmitate (MP) BothAttractionOr88a

Signaling Pathways

The perception of these diverse pheromones is mediated by distinct molecular and neural pathways.

cVA Olfactory Pathway

The detection of cVA is a well-characterized olfactory process involving specific odorant-binding proteins (OBPs) and odorant receptors (ORs).

cVA_Pathway cluster_sensillum Antennal Sensillum cluster_brain Brain cVA cVA LUSH (OBP76a) LUSH (OBP76a) cVA->LUSH (OBP76a) binds Or67d/Or65a Or67d / Or65a (Olfactory Receptor) LUSH (OBP76a)->Or67d/Or65a presents Olfactory Sensory Neuron Olfactory Sensory Neuron Or67d/Or65a->Olfactory Sensory Neuron activates Antennal Lobe Antennal Lobe Olfactory Sensory Neuron->Antennal Lobe Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Projection Neurons Behavioral Output Aggregation or Courtship Inhibition Higher Brain Centers->Behavioral Output modulates

This compound Olfactory Signaling Pathway.
CH503 Gustatory Pathway

CH503 is perceived through contact chemosensation, involving a gustatory receptor (GR) and neuropeptide signaling.

CH503_Pathway cluster_leg Male Foreleg cluster_brain Brain CH503 CH503 Gr68a Gr68a (Gustatory Receptor) CH503->Gr68a binds Gustatory Receptor Neuron Gustatory Receptor Neuron Gr68a->Gustatory Receptor Neuron activates Subesophageal Zone Subesophageal Zone Gustatory Receptor Neuron->Subesophageal Zone Tachykinin Neurons Tachykinin Neurons Subesophageal Zone->Tachykinin Neurons activates Courtship Inhibition Courtship Inhibition Tachykinin Neurons->Courtship Inhibition mediates

CH503 Gustatory Signaling Pathway.
Female Aphrodisiac Gustatory Pathway

The female-specific dienes are detected by a complex of ion channel subunits in gustatory neurons.

Diene_Pathway cluster_leg Male Foreleg cluster_brain Brain 7,11-HD / 7,11-ND 7,11-Dienes ppk25/29/23 Complex ppk25/ppk29/ppk23 (Ion Channel Complex) 7,11-HD / 7,11-ND->ppk25/29/23 Complex activates Gustatory Receptor Neuron Gustatory Receptor Neuron ppk25/29/23 Complex->Gustatory Receptor Neuron depolarizes Higher Brain Centers Higher Brain Centers Gustatory Receptor Neuron->Higher Brain Centers Courtship Stimulation Courtship Stimulation Higher Brain Centers->Courtship Stimulation promotes

Female Aphrodisiac (7,11-Dienes) Gustatory Pathway.

Experimental Protocols

Replicating seminal studies requires meticulous adherence to established experimental protocols. Below are methodologies for two key behavioral assays.

Courtship Index (CI) Assay

This assay quantifies male courtship behavior and is used to assess the effects of inhibitory or stimulatory pheromones.[9][10]

Objective: To measure the proportion of time a male fly engages in courtship behaviors towards a target fly.

Materials:

  • Single-male courtship chambers.

  • Male and female flies of the desired genotype and mating status.

  • Synthetic pheromones or pheromone extracts.

  • Video recording and analysis software.

Procedure:

  • Fly Preparation: Isolate individual male flies shortly after eclosion to ensure they are naive. Prepare target flies (e.g., decapitated virgin females, mated females, or other males).

  • Pheromone Application: If using synthetic pheromones, apply a known quantity to the target fly.

  • Acclimation: Allow the male fly to acclimate to the courtship chamber for a defined period.

  • Assay: Introduce the target fly into the chamber and record the interaction for a set duration (typically 10 minutes).[9]

  • Data Analysis: Score the recordings to determine the total time the male spends performing courtship behaviors (orienting, following, wing vibration, licking, attempting copulation).[11] The Courtship Index is calculated as: CI = (Total time spent courting / Total observation time) x 100%.

Wind Tunnel Assay

This assay measures the long-range attraction of flies to volatile chemical cues.[12]

Objective: To assess the ability of a volatile compound to elicit upwind flight and source localization in flies.

Materials:

  • Glass wind tunnel with controlled airflow and lighting.

  • Odor source (e.g., a device releasing a controlled stream of the test compound).

  • Fly release mechanism.

  • Video tracking system.

Procedure:

  • Fly Preparation: Use flies of a specific age and starvation state, as these factors can influence their motivation to fly towards an odor source.

  • Wind Tunnel Setup: Establish a laminar airflow at a defined velocity. Position the odor source at the upwind end of the tunnel.

  • Fly Release: Release a cohort of flies at the downwind end of the tunnel.

  • Data Acquisition: Record the flight trajectories of the flies using the video tracking system.

  • Data Analysis: Quantify various flight parameters, including:

    • Attraction Index: The proportion of flies that fly upwind and reach the odor source.

    • Flight speed and tortuosity.

    • Time spent in the odor plume.

Wind_Tunnel_Workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Fly_Prep Fly Preparation (Age & Starvation Control) Fly_Release Fly Release (Downwind) Fly_Prep->Fly_Release WT_Setup Wind Tunnel Setup (Airflow & Lighting) WT_Setup->Fly_Release Odor_Source Odor Source Placement (Upwind) Odor_Source->WT_Setup Recording Video Recording of Flight Trajectories Fly_Release->Recording Quantification Quantify Flight Parameters Recording->Quantification Attraction_Index Calculate Attraction Index Quantification->Attraction_Index

Wind Tunnel Assay Experimental Workflow.

Conclusion

The study of this compound has been foundational to our understanding of chemical communication in Drosophila. However, it is clear that cVA is part of a more complex pheromonal language. By comparing its function with other key pheromones like CH503 and the female-specific dienes, a more nuanced picture of how these chemical signals interact to produce specific and context-dependent behaviors emerges. The continued use of standardized and quantitative behavioral assays, coupled with the elucidation of the underlying neural circuits, will undoubtedly reveal further intricacies of this fascinating communication system. This guide serves as a comparative resource to aid researchers in navigating the seminal literature and designing future experiments to unravel the complexities of pheromonal communication.

References

A Comparative Analysis of cis-Vaccenyl Acetate (cVA) and Other Insect Aggregation Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the intricate world of insect communication, aggregation pheromones play a pivotal role in orchestrating collective behaviors essential for survival and reproduction. Among the most well-studied of these chemical signals is cis-vaccenyl acetate (B1210297) (cVA), the primary aggregation pheromone of the fruit fly, Drosophila melanogaster. This guide provides a detailed comparison of cVA with other notable insect aggregation pheromones, focusing on their chemical nature, signaling pathways, and behavioral effects. The information is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially manipulate these powerful semiochemicals for applications in pest management and beyond.

Quantitative Comparison of Aggregation Pheromones

The efficacy of an aggregation pheromone is determined by several factors, including its chemical composition, the sensitivity of the receiving organism's sensory apparatus, and the context in which the signal is perceived. Below is a comparative table summarizing the key characteristics of cVA and other representative insect aggregation pheromones.

PheromoneInsect SpeciesChemical ClassKey Behavioral EffectsReceptor(s)
cis-Vaccenyl Acetate (cVA) Drosophila melanogaster (Fruit fly)Fatty acid derivativeAggregation, courtship inhibition, aggression modulation[1][2]Or67d, Or65a[3]
4-Vinylanisole (4VA) Locusta migratoria (Migratory locust)Aromatic compoundAggregation, gregarization, synchronized sexual maturation[1][4][5]Or35[4]
Ipsenol & Ipsdienol Ips species (Bark beetles)Terpenoid alcoholsMass aggregation for host colonization and mating[6]Specific Odorant Receptors (ORs)
(S)-(+)-2-tridecanol acetate & (Z)-10-heptadecen-2-one Drosophila mulleriEster and KetoneAggregationNot fully characterized
Dimethyl disulfide, dimethyl trisulfide, (E)-2-hexenal, (E)-2-octenal, 2-hexanone, histamine Cimex lectularius (Bed bug)VariousAggregation in sheltersNot fully characterized

Signaling Pathways: From Detection to Behavior

The perception of aggregation pheromones initiates a cascade of neural events that culminate in a specific behavioral response. While the intricacies of these pathways are still being unraveled for many species, the cVA signaling pathway in Drosophila is one of the most comprehensively understood.

cVA Signaling Pathway in Drosophila melanogaster

The detection of cVA is a multi-step process involving an odorant-binding protein (OBP), a sensory neuron membrane protein (SNMP), and specific odorant receptors (ORs).

cVA_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Dendrite cVA cVA LUSH LUSH (OBP) cVA->LUSH Binding cVA_LUSH cVA-LUSH Complex LUSH->cVA_LUSH SNMP SNMP cVA_LUSH->SNMP Interaction Or67d Or67d/Orco Receptor SNMP->Or67d Pheromone Transfer Neuron_Activation Neuron Activation Or67d->Neuron_Activation Signal Transduction Behavioral Output Aggregation, Courtship, Aggression Neuron_Activation->Behavioral Output

cVA Signaling Pathway in Drosophila
4-Vinylanisole (4VA) Signaling in Locusts

In the migratory locust, the aggregation pheromone 4VA is detected by the specific odorant receptor Or35, leading to the collective behaviors characteristic of swarming.[4]

FVA_Signaling_Pathway cluster_sensillum Sensillum cluster_neuron Olfactory Sensory Neuron FVA 4VA OBP OBP (Putative) FVA->OBP Or35 Or35 Receptor OBP->Or35 Neuron_Activation Neuron Activation Or35->Neuron_Activation Behavioral Output Aggregation, Gregarization Neuron_Activation->Behavioral Output

4VA Signaling Pathway in Locusts
Generalized Bark Beetle Pheromone Biosynthesis and Signaling

Bark beetles utilize a variety of terpenoid pheromones, which can be synthesized de novo or derived from host plant precursors.[6] This generalized diagram illustrates the dual origins of their aggregation pheromones.

Bark_Beetle_Pheromone_Pathway cluster_biosynthesis Pheromone Biosynthesis cluster_signaling Olfactory Signaling Host_Precursors Host Plant Monoterpenes (e.g., α-pinene, myrcene) Beetle_Enzymes Beetle Enzymes Host_Precursors->Beetle_Enzymes De_Novo De Novo Synthesis (Mevalonate Pathway) De_Novo->Beetle_Enzymes Pheromone_Components Aggregation Pheromones (e.g., Ipsenol, Ipsdienol) Beetle_Enzymes->Pheromone_Components ORs Odorant Receptors Pheromone_Components->ORs Neuron_Activation Neuron Activation ORs->Neuron_Activation Behavior Mass Attack & Mating Neuron_Activation->Behavior

Bark Beetle Pheromone Pathways

Experimental Protocols for Pheromone Bioassays

The behavioral effects of aggregation pheromones are typically quantified using bioassays such as olfactometers and wind tunnels. These experiments are crucial for determining the attractiveness, effective range, and specificity of a pheromone.

Four-Quadrant Olfactometer Bioassay for Drosophila

This assay is used to assess the preference of flies for a specific odorant.[7][8]

Methodology:

  • Apparatus: A four-quadrant olfactometer consists of a circular arena divided into four equal quadrants.[7][8] Each quadrant is supplied with a separate air stream.

  • Stimulus Delivery: Two opposing quadrants receive an air stream passing through a cartridge containing the test pheromone (e.g., cVA) dissolved in a solvent. The other two opposing quadrants receive an air stream passing through a cartridge with the solvent alone (control).

  • Fly Introduction and Acclimation: A population of flies (e.g., 50 flies of mixed sex) is introduced into the center of the arena and allowed to acclimate for a defined period.

  • Data Acquisition: The number of flies in each quadrant is recorded at regular intervals over the course of the experiment using an overhead camera and tracking software.

  • Data Analysis: A preference index (PI) is calculated as: PI = (Number of flies in pheromone quadrants - Number of flies in control quadrants) / Total number of flies. A positive PI indicates attraction, while a negative PI indicates repulsion.

Olfactometer_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Olfactometer Four-Quadrant Olfactometer Introduce_Flies Introduce Flies Olfactometer->Introduce_Flies Pheromone Pheromone Source Pheromone->Olfactometer Control Control Source (Solvent) Control->Olfactometer Record_Distribution Record Fly Distribution Introduce_Flies->Record_Distribution Calculate_PI Calculate Preference Index Record_Distribution->Calculate_PI Result Attraction / Repulsion Calculate_PI->Result Wind_Tunnel_Workflow cluster_setup Wind Tunnel Setup cluster_procedure Experimental Procedure Wind_Tunnel Wind Tunnel Release_Pheromone Release Pheromone Plume Wind_Tunnel->Release_Pheromone Pheromone_Source Pheromone Source Pheromone_Source->Wind_Tunnel Release_Cage Insect Release Cage Release_Cage->Wind_Tunnel Release_Insect Release Insect Release_Pheromone->Release_Insect Record_Flight Record Flight Path & Behavior Release_Insect->Record_Flight Analyze_Behavior Analyze Behavioral Metrics Record_Flight->Analyze_Behavior Result Flight Response Metrics Analyze_Behavior->Result

References

LUSH Protein: A Pivotal Player in Pheromone Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

The detection of chemical cues is paramount for the survival and reproduction of many species. In the fruit fly, Drosophila melanogaster, the perception of the male-specific pheromone, 11-cis vaccenyl acetate (B1210297) (cVA), is a critical process governing social and mating behaviors. At the heart of this intricate olfactory system lies the LUSH protein, an odorant-binding protein (OBP) that plays an indispensable role in mediating cVA sensitivity. This guide provides a comprehensive comparison of the LUSH protein's function with other related proteins, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The Central Role of LUSH in cVA Detection

LUSH, also known as OBP76a, is a small, soluble protein secreted into the sensillum lymph surrounding the dendrites of olfactory receptor neurons (ORNs).[1][2][3] Its primary function is to bind to the hydrophobic cVA molecules and facilitate their transport to the olfactory receptors.[2][4][5] Studies have demonstrated that lush mutant flies exhibit a complete lack of electrophysiological response to cVA, highlighting the absolute requirement of this protein for pheromone detection.[1][3] Furthermore, these mutants display defects in pheromone-evoked behaviors.[3]

The precise mechanism by which LUSH mediates cVA sensitivity has been a subject of scientific debate. One prominent model suggests that upon binding cVA, LUSH undergoes a conformational change.[1][6][7] This "activated" LUSH-cVA complex is then proposed to be the actual ligand that interacts with the sensory neuron membrane protein (SNMP) and the odorant receptor Or67d, leading to neuronal activation.[6][8] However, another model posits that LUSH primarily acts as a carrier, and it is the free cVA, released in close proximity to the receptor, that activates the neuron.[4][6] Some studies have shown that at high concentrations, cVA can elicit a neuronal response even in the absence of LUSH, lending support to the carrier hypothesis.[6]

Comparative Analysis: LUSH vs. Other Odorant-Binding Proteins

While LUSH is the primary OBP for cVA detection in Drosophila melanogaster, other OBPs are involved in the perception of different odorants. A comparison with these proteins helps to understand the specificity and functional diversity within the OBP family.

FeatureLUSH (OBP76a)OBP69aGeneral Odorant-Binding Proteins (GOBPs)
Primary Ligand 11-cis vaccenyl acetate (cVA)[1][3][5]Floral compounds (e.g., β-ionone)[9]Broad range of general odorants
Receptor Specificity Or67d[5][6][8]Not fully characterizedVarious odorant receptors
Role in Behavior Mediates aggregation and mating behaviors[5]Potentially involved in locating food sources or oviposition sites[2]General olfaction for finding food and avoiding dangers
Expression Pattern Expressed in a subset of trichoid sensilla[1][10]Expressed in the antenna[11]Widely expressed in olfactory sensilla

Signaling Pathway of cVA Perception

The detection of cVA is a multi-step process involving several key proteins. The binding of cVA to LUSH is the initial step, followed by a cascade of interactions leading to neuronal depolarization.

cVA_Signaling_Pathway cluster_sensillum_lymph Sensillum Lymph cluster_dendritic_membrane Dendritic Membrane cVA cVA LUSH LUSH cVA->LUSH Binding LUSH_cVA LUSH-cVA Complex LUSH->LUSH_cVA SNMP SNMP LUSH_cVA->SNMP Interaction Or67d_Orco Or67d/Orco Receptor Complex SNMP->Or67d_Orco Relieves Inhibition Neuron Olfactory Receptor Neuron Or67d_Orco->Neuron Activation Depolarization Neuronal Depolarization Neuron->Depolarization Signal Transduction

Caption: The proposed signaling pathway for cVA perception mediated by the LUSH protein.

Experimental Protocols

Understanding the role of LUSH in cVA sensitivity has been made possible through a variety of experimental techniques. Below are the methodologies for key experiments.

Single Sensillum Recording (SSR)

This electrophysiological technique is used to measure the activity of individual ORNs in response to odorant stimulation.

SSR_Workflow prep Prepare Drosophila (immobilize and expose antenna) electrode Insert recording electrode into a trichoid sensillum and reference electrode into the eye prep->electrode delivery Deliver a controlled pulse of cVA (or other odorant) electrode->delivery record Record action potentials from the ORN delivery->record analysis Analyze spike frequency and response dynamics record->analysis

Caption: A simplified workflow for Single Sensillum Recording (SSR).

Protocol:

  • An adult fruit fly is immobilized, and its antenna is exposed and stabilized.

  • A sharp glass recording electrode is inserted into the base of a trichoid sensillum, making contact with the sensillum lymph. A reference electrode is placed in the fly's eye.

  • A controlled stream of air carrying a specific concentration of cVA is delivered to the antenna for a defined duration.

  • The electrical activity (action potentials or "spikes") of the ORN within the sensillum is recorded.

  • The number of spikes in response to the stimulus is quantified to determine the neuron's sensitivity.

Fluorescence Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of LUSH to cVA and other potential ligands.

Protocol:

  • Recombinant LUSH protein is purified.

  • A fluorescent probe that binds to LUSH is used. The fluorescence of the probe changes upon binding.

  • Increasing concentrations of a competitor ligand (e.g., cVA) are added to the LUSH-probe solution.

  • The displacement of the fluorescent probe by the competitor ligand is measured by a decrease in fluorescence intensity.

  • The binding affinity (e.g., dissociation constant, Ki) of the competitor ligand is calculated from the dose-response curve.

Conclusion

The LUSH protein is a cornerstone of cVA perception in Drosophila melanogaster, acting as a highly specific and essential component of the olfactory signaling pathway. While the precise molecular mechanism of its action is still under investigation, its role in binding and transporting the pheromone to the neuronal receptors is undisputed. Understanding the function of LUSH and comparing it to other OBPs provides valuable insights into the principles of chemosensation and can inform the development of novel strategies for pest control or the design of biosensors. The experimental methodologies outlined here provide a foundation for further research into the fascinating world of insect olfaction.

References

Safety Operating Guide

Proper Disposal of cis-Vaccenyl Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of cis-Vaccenyl acetate (B1210297), a volatile pheromone used in research. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle cis-Vaccenyl acetate with appropriate care, utilizing the correct personal protective equipment (PPE) and engineering controls.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes:

    • Eye Protection: Chemical splash goggles or a face shield must be worn at all times.[1]

    • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always check the manufacturer's compatibility charts for breakthrough times.[1]

    • Body Protection: A fully buttoned lab coat is necessary to protect against splashes.[1] For larger quantities, a chemical-resistant apron is recommended.

    • Footwear: Closed-toe shoes are mandatory in a laboratory setting.[2]

  • Engineering Controls:

    • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][3]

    • Ignition Sources: As this compound is a highly flammable liquid, all potential ignition sources such as heat, sparks, and open flames must be eliminated from the work area.[4][5] Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and equipment.[4]

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is fundamental to its safe handling and disposal. This substance is classified as hazardous under the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Physical Hazard Flammable Liquids, Category 2H225: Highly flammable liquid and vapor.[4]
Health Hazard Eye Irritation, Category 2AH319: Causes serious eye irritation.[4]
Health Hazard Acute Toxicity, OralH302: Harmful if swallowed.[3]
Health Hazard Acute Toxicity, DermalH312: Harmful in contact with skin.[3]
Health Hazard Acute Toxicity, InhalationH332: Harmful if inhaled.[3]
Environmental Hazard Aquatic Hazard (Acute)H402: Harmful to aquatic life.
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in compliance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States, from generation to final disposal ("cradle-to-grave").[2][6]

Step 1: Waste Identification and Segregation

  • Identify the waste stream: Any this compound that is expired, contaminated, or no longer needed is considered hazardous waste. This also includes any materials significantly contaminated with it, such as absorbent materials from a spill.

  • Do not mix with other waste: Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Waste Collection and Containerization

  • Use a designated, compatible waste container. The container must be in good condition, free of leaks, and have a secure, tightly-fitting lid.[1]

  • Label the container clearly. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Flammable," "Irritant").

  • Keep the container closed at all times, except when adding waste.[4]

Step 3: On-site Accumulation and Storage

  • Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage location must be cool, dry, and well-ventilated, away from heat and direct sunlight.[1][4]

  • Ensure the storage area is secure and only accessible to authorized personnel.

Step 4: Disposal Arrangement

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

  • Never dispose of this compound by pouring it down the drain or into the regular trash.[3][7] This is illegal and poses a significant risk to the environment and public health.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[1][7]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[4]

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the entire laboratory immediately.

    • Alert your institution's emergency response team or EHS department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow for this compound

G Figure 1. Disposal Decision Workflow for this compound cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Waste Collection cluster_storage Phase 3: Storage & Disposal cluster_spill Contingency: Spill Response A Identify this compound for Disposal B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Select a Labeled, Compatible Hazardous Waste Container C->D E Transfer Waste to Container Using Non-Sparking Tools D->E F Securely Seal the Container E->F G Store Container in a Cool, Dry, Designated Accumulation Area F->G H Contact EHS for Pickup G->H I Complete Waste Manifest (as required by EHS) H->I Z Disposal by Approved Waste Management Facility I->Z J Spill Occurs K Small Spill J->K Assess Size L Large Spill J->L Assess Size M Absorb with Inert Material (e.g., Sand, Vermiculite) K->M N Evacuate & Contact EHS/ Emergency Response L->N M->E Collect as Waste

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling cis-Vaccenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-Vaccenyl Acetate (B1210297)

This document provides crucial safety protocols, handling procedures, and disposal guidelines for cis-Vaccenyl acetate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The substance is a highly flammable liquid and vapor that causes serious eye irritation and may be harmful if swallowed, inhaled, or in contact with skin.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield to protect against splashes and vapors.[2] Standard safety glasses do not provide adequate protection.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) are required.[3] Never wear leather or cloth gloves. Inspect gloves for any signs of degradation or punctures before use.

    • Lab Coat/Protective Clothing: A flame-retardant and anti-static lab coat or protective suit should be worn to prevent skin contact. Ensure clothing provides full coverage of arms and legs.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2] If vapors or aerosols are likely to be generated and ventilation is inadequate, a suitable respirator is required.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValueSource
Molecular Formula C₂₀H₃₈O₂[4][5]
Molecular Weight 310.51 g/mol [5][6]
CAS Number 6186-98-7[4][5]
Physical State Liquid (Supplied as a solution in ethanol (B145695) or oil)[7][8]
Known Hazards Highly Flammable Liquid and Vapor (H225), Causes Serious Eye Irritation (H319), Harmful if Swallowed (H302), Harmful in Contact with Skin (H312), Harmful if Inhaled (H332)[1][2]

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Safe Handling Protocol
  • Preparation:

    • Before handling, review the Safety Data Sheet (SDS).[7]

    • Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[9]

    • Prepare all necessary equipment and materials to minimize movement and potential for spills.

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1]

  • Handling:

    • Conduct all work within a certified chemical fume hood.

    • Use only non-sparking tools to avoid ignition sources.[1]

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid breathing vapors or mists.[2]

    • Prevent contact with skin and eyes by wearing the appropriate PPE.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[7]

    • Clean the work area and decontaminate any equipment used.

    • Store the chemical in its original, tightly sealed container in the designated storage location.

Storage Requirements
  • Store in a cool, well-ventilated area away from ignition sources.[1][2]

  • For long-term stability, store at -20°C.[7]

  • Keep containers tightly closed to prevent evaporation and contamination.[2]

  • Avoid contact with strong acids, bases, and oxidizing agents.[2]

Emergency and Disposal Plans

First Aid Procedures

Immediate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Skin Contact Remove all contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water.[2][12] If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.[2]
Ingestion Do not induce vomiting.[2] If the person is conscious, rinse their mouth thoroughly with water.[2] Seek immediate medical attention.[2][12]
Disposal Plan
  • Chemical Waste: Dispose of unused this compound and solutions containing the chemical as hazardous waste. Follow all local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or pipette tips, that come into direct contact with this compound should be considered hazardous waste.[13] Place them in a sealed, labeled container for proper disposal by your institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow start Start: Obtain this compound prep 1. Preparation - Review SDS - Don PPE - Prepare Fume Hood start->prep end_op End of Operation: Clean Workspace end_dispose Dispose of Waste end_op->end_dispose Segregate waste handling 2. Handling - Work in Fume Hood - Use Grounded Equipment - Avoid Inhalation/Contact prep->handling Proceed with caution handling->end_op After completing work storage 3. Storage - Tightly Closed Container - Cool, Ventilated Area - Store at -20°C handling->storage Store unused chemical emergency Emergency Procedure (Spill or Exposure) handling->emergency storage->end_op first_aid Administer First Aid - Eyewash/Shower - Seek Medical Attention emergency->first_aid Follow protocol first_aid->end_op

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.